Quinonamid
Description
Properties
IUPAC Name |
2,2-dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO3/c13-7-8(16-12(19)11(14)15)10(18)6-4-2-1-3-5(6)9(7)17/h1-4,11H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEWAMOXCOLNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058047 | |
| Record name | Quinonamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27541-88-4 | |
| Record name | Quinonamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27541-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinonamid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027541884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinonamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloro-N-(3-chloro-1,4-naphthoquinon-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINONAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618QV11Q2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Fungicidal Mechanism of Quinonamid: A Deep Dive into Mitochondrial Respiration Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Novel Weapon in the Antifungal Arsenal
Quinonamid, with the proposed common name fenpicoxamid, represents a significant advancement in the control of ascomycete fungal pathogens.[1] Developed from the natural antifungal compound UK-2A, isolated from Streptomyces sp. 517-02, this compound offers a novel mode of action for key agricultural markets, particularly for controlling diseases in cereals.[1] This technical guide provides a comprehensive overview of the biochemical and cellular mechanism of action of this compound, offering insights for researchers and professionals engaged in the development of new antifungal agents.
This compound is classified as a Quinone inside Inhibitor (QiI) and has been assigned the Fungicide Resistance Action Committee (FRAC) code 21. Its primary strength lies in its efficacy against a range of fungal pathogens and its lack of cross-resistance to existing fungicide classes such as strobilurins, azoles, and benzimidazoles, making it a valuable tool for resistance management strategies.[1][2]
The Core Mechanism: Targeting the Powerhouse of the Fungal Cell
The fungicidal activity of this compound is not direct but relies on its conversion within the fungal cell to its active metabolite, UK-2A.[1][2][3][4] This active compound targets a critical enzyme complex in the mitochondrial respiratory chain: the cytochrome bc1 complex, also known as Complex III.
Inhibition of the Cytochrome bc1 Complex at the Qi Site
The cytochrome bc1 complex plays a pivotal role in cellular respiration by facilitating the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane. This proton gradient is essential for the production of ATP, the cell's primary energy currency. The complex contains two distinct quinone-binding sites: the Quinone outside (Qo) site and the Quinone inside (Qi) site.[3]
While the widely used strobilurin (QoI) fungicides target the Qo site, UK-2A, the active form of this compound, specifically inhibits the Qi site of cytochrome b, a key subunit of the complex.[1][2][3] This targeted inhibition disrupts the electron flow through the respiratory chain, effectively shutting down mitochondrial energy production.
Biochemical studies have demonstrated that UK-2A is a potent inhibitor of cytochrome c reductase activity in fungal mitochondria.[2][3][4] In contrast, the parent compound, this compound (fenpicoxamid), exhibits significantly weaker inhibition, confirming its role as a pro-fungicide that requires metabolic activation.[2][3][4]
Cellular Consequences of Qi Site Inhibition
The inhibition of the cytochrome bc1 complex by UK-2A triggers a cascade of detrimental effects within the fungal cell:
-
Rapid Loss of Mitochondrial Membrane Potential: The electron transport chain is directly responsible for maintaining the electrochemical gradient across the inner mitochondrial membrane. By blocking electron flow, UK-2A causes a swift collapse of this membrane potential.[2][3][4] This depolarization is a critical and early event in the fungicidal action of this compound.
-
Depletion of ATP Synthesis: The loss of the proton gradient directly halts the production of ATP by ATP synthase. The resulting energy deficit cripples essential cellular processes, leading to the cessation of growth and ultimately, cell death.
-
Inhibition of Fungal Growth and Spore Germination: The lack of cellular energy prevents fungal spore germination and mycelial growth. Studies have shown that this compound is a potent inhibitor of the in vitro growth of various ascomycete fungi, including the significant wheat pathogen Zymoseptoria tritici.[1]
The following diagram illustrates the proposed mechanism of action of this compound at the cellular and molecular level:
Caption: Proposed mechanism of action of this compound.
Experimental Validation of the Mechanism of Action
The elucidation of this compound's mechanism of action is supported by a robust body of experimental evidence. The following section details key experimental protocols that have been instrumental in characterizing this novel fungicide.
Protocol 1: Cytochrome c Reductase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of Complex III.
Objective: To quantify the inhibition of cytochrome c reductase activity by this compound and its active metabolite, UK-2A.
Methodology:
-
Preparation of Mitochondrial Membranes:
-
Grow the target fungal species (e.g., Zymoseptoria tritici) in a suitable liquid culture medium.
-
Harvest the fungal mycelia by filtration.
-
Disrupt the fungal cells mechanically (e.g., using a bead beater) in an ice-cold isolation buffer.
-
Centrifuge the homogenate to remove cell debris.
-
Pellet the mitochondrial fraction by ultracentrifugation.
-
Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration.[3]
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing buffer, cytochrome c, and the mitochondrial membrane preparation.
-
Add various concentrations of the test compounds (this compound, UK-2A) or a known inhibitor (e.g., antimycin A) and a control (solvent only).
-
Initiate the reaction by adding the substrate, ubiquinol.
-
Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm.
-
Calculate the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50).[3]
-
Expected Results: A significantly lower IC50 value for UK-2A compared to this compound, demonstrating that UK-2A is the primary inhibitor of Complex III.
| Compound | IC50 (nM) for Z. tritici Cytochrome c Reductase |
| UK-2A | 6.71 |
| Fenpicoxamid | 622.5 |
| Antimycin A | 7.14 |
| Azoxystrobin | 156.1 |
| Pyraclostrobin | 3.48 |
| Data adapted from Young et al. (2017)[3] |
Protocol 2: Measurement of Mitochondrial Membrane Potential
This protocol assesses the impact of the fungicide on the integrity of the mitochondrial membrane potential in whole fungal cells.
Objective: To determine the effect of this compound and UK-2A on the mitochondrial membrane potential of fungal spores.
Methodology:
-
Fungal Spore Preparation:
-
Prepare a suspension of fungal spores (e.g., from a plate culture of Z. tritici) in a suitable buffer.
-
-
Treatment and Staining:
-
Incubate the spore suspension with various concentrations of the test compounds.
-
Add a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1. JC-1 accumulates in mitochondria with high membrane potential, forming red fluorescent aggregates. In mitochondria with low membrane potential, it remains as green fluorescent monomers.
-
-
Flow Cytometry Analysis:
-
Analyze the treated and stained spores using a flow cytometer.
-
Quantify the percentage of cells exhibiting red and green fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
-
Expected Results: A dose-dependent increase in the population of spores with depolarized mitochondria (green fluorescence) upon treatment with UK-2A and, to a lesser extent, this compound.[2][3][4]
The following diagram outlines the workflow for assessing mitochondrial membrane potential:
Sources
- 1. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinonamid chemical structure and properties
An In-Depth Technical Guide to the Fungicide Quinonamid
Abstract
This compound (CAS RN: 27541-88-4) is a synthetic chlorinated fungicide belonging to the 1,4-naphthoquinone class of compounds. Characterized by a potent chemical scaffold, it is recognized for its activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, probable mechanism of action, a plausible synthetic pathway, and robust analytical methodologies for its detection and quantification. This document is intended for researchers, chemists, and professionals in the fields of agrochemical development and environmental science, offering field-proven insights and self-validating protocols grounded in established chemical principles.
Chemical Identity and Structure
This compound is systematically known as 2,2-Dichloro-N-(3-chloro-1,4-dioxo-2-naphthalenyl)acetamide. Its identity is established by several key identifiers.[1][2] The core of the molecule is a 1,4-naphthoquinone ring system, which is substituted with a chlorine atom and a dichloroacetamido group. This substitution pattern is critical to its biological activity.
Key Identifiers:
-
IUPAC Name: 2,2-Dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide
-
CAS Number: 27541-88-4[1]
-
Molecular Formula: C₁₂H₆Cl₃NO₃[1]
-
Synonyms: Chinonamid, Quinonamide, 2-(Dichloroacetamido)-3-chloro-1,4-naphthoquinone[2]
The chemical structure of this compound is depicted below.
Physicochemical Properties
The physical and chemical properties of a fungicide are paramount as they dictate its environmental fate, solubility, and bioavailability. This compound is a solid crystalline substance with very low water solubility, a characteristic that influences its application and persistence in soil and water systems. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 318.54 g/mol | [1] |
| Melting Point | 212.5 °C | [1][2] |
| Boiling Point | 458.8 °C at 760 mmHg | [2] |
| Density | 1.62 g/cm³ | [2] |
| Water Solubility | 3 mg/L (at 23 °C) | [2] |
| Vapor Pressure | 1.34 x 10⁻⁸ mmHg (at 25 °C) | [2] |
| LogP (XLogP3) | ~2.8 - 3.0 | [2] |
| Appearance | Crystalline solid | Inferred |
Proposed Mechanism of Action
While specific mechanistic studies on this compound are not widely published, the fungicidal activity of the 1,4-naphthoquinone class is well-documented.[3] The primary mechanism is believed to be its electrophilic nature, which allows it to act as a potent inhibitor of fungal enzymes.
Causality of Action: The electron-deficient quinone ring is highly susceptible to nucleophilic attack. In a biological context, the most readily available nucleophiles are the sulfhydryl (-SH) groups of cysteine residues within essential fungal enzymes.
-
Michael Addition: this compound likely undergoes a covalent Michael-type addition reaction with these sulfhydryl groups. This irreversible binding alters the protein's three-dimensional structure.
-
Enzyme Inactivation: The structural change leads to the inactivation of the enzyme, disrupting critical metabolic pathways necessary for fungal survival, such as cellular respiration or protein synthesis.[4][5]
-
Redox Cycling (Potential Secondary Mechanism): Naphthoquinones can also participate in redox cycling, accepting an electron to form a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Plausible Synthetic Pathway
Step 1: Synthesis of 2,3-Dichloro-1,4-naphthoquinone The synthesis begins with the chlorination of 1,4-naphthoquinone. This is a well-established procedure.[7]
-
Protocol:
-
Dissolve 1,4-naphthoquinone in a suitable solvent such as methanol.
-
Add concentrated hydrochloric acid to the solution.
-
Cool the mixture in an ice bath to control the reaction temperature.
-
Bubble chlorine gas (Cl₂) through the stirred solution until thin-layer chromatography (TLC) indicates the full consumption of the starting material.
-
The product, 2,3-dichloro-1,4-naphthoquinone, precipitates out of the solution and is collected by vacuum filtration.
-
Step 2: Amination of the Dichloro-precursor The next step involves a nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by an amino group.
-
Protocol:
-
Suspend the 2,3-dichloro-1,4-naphthoquinone in a solvent like ethanol.
-
Introduce an ammonia source (e.g., aqueous ammonia or ammonia gas) and heat the reaction gently.
-
The reaction selectively produces 2-amino-3-chloro-1,4-naphthoquinone.
-
The product is isolated by filtration upon cooling.
-
Step 3: Acylation to Yield this compound The final step is the acylation of the amino group with a dichloroacetylating agent. A similar reaction has been described for acylation with acetic anhydride.[8]
-
Protocol:
-
Suspend 2-amino-3-chloro-1,4-naphthoquinone in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane).
-
Add the acylating agent, dichloroacetyl chloride, dropwise. A base (e.g., pyridine or triethylamine) may be required to scavenge the HCl byproduct.
-
Stir the mixture, possibly with gentle heating, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to induce precipitation of the final product, this compound.
-
Collect the solid by vacuum filtration and purify by recrystallization.
-
Analytical Methodology
Accurate quantification of this compound in environmental and agricultural samples is essential for regulatory compliance and research. Due to its conjugated aromatic system and chlorinated nature, several analytical techniques are suitable.[9] A robust and widely applicable method is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[10]
Protocol: Quantification of this compound in Soil by HPLC-UV
This protocol provides a self-validating system for the reliable determination of this compound residues.
-
Sample Preparation (Extraction):
-
Rationale: To isolate this compound from the complex soil matrix and concentrate it for analysis.
-
Steps:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant (the acetonitrile extract) into a clean flask.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
-
Chromatographic Analysis (HPLC-UV):
-
Rationale: To separate this compound from co-extracted interferences and quantify it based on its UV absorbance.
-
Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase effectively retains the moderately nonpolar this compound.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: ~270 nm (chosen to maximize sensitivity for the naphthoquinone chromophore).
-
Column Temperature: 30 °C.
-
-
-
Quantification:
-
Rationale: To determine the concentration of the analyte by comparing its response to that of known standards.
-
Steps:
-
Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample extract.
-
Calculate the concentration in the sample by interpolating its peak area on the calibration curve, accounting for the initial sample weight and final extract volume.
-
-
Environmental Fate and Toxicology
The environmental persistence of chlorinated organic compounds is a significant consideration. With low water solubility and a moderate LogP value, this compound is expected to bind to soil organic matter. Its degradation in the environment would likely proceed via hydrolytic, photolytic, and microbial pathways.[11] The persistence can be highly variable depending on soil type, temperature, moisture, and microbial activity.[12] Detailed toxicological data for this compound is limited in the public domain, but compounds in the naphthoquinone class are known to exhibit a range of biological activities, including antifungal and antibacterial properties.[3]
Conclusion
This compound is a well-defined chlorinated naphthoquinone fungicide. Its chemical structure confers specific physicochemical properties, such as low water solubility, that are central to its application and environmental behavior. While its precise fungicidal target requires further elucidation, its mechanism is likely consistent with other electrophilic quinones that act by inactivating essential fungal enzymes. The outlined synthetic and analytical protocols provide a robust framework for future research and development, enabling scientists to synthesize, detect, and quantify this compound with confidence and precision. Further investigation into its specific biological targets and environmental degradation pathways will be crucial for optimizing its use and ensuring environmental stewardship.
References
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This compound . CAS Common Chemistry. CAS, a division of the American Chemical Society, n.d. [Link]
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Analytical techniques for the determination of biologically active quinones in biological and environmental samples . Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum . PMC - NIH. [Link]
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Environmental fate and exposure; neonicotinoids and fipronil . PMC - NIH. [Link]
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Analytical Methods for Identification and Quantification of Quinoa Saponins: A Review . ResearchGate. [Link]
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Flavonoids as biopesticides - Systematic assessment of sources, structures, activities and environmental fate . PubMed. [Link]
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SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW . Semantic Scholar. [Link]
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A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health . PMC - PubMed Central. [Link]
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Analytical Methods for Identification and Quantification of Quinoa Saponins: A Review . PubMed. [Link]
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Fungicide Modes of Action and Spectrum . CABI Digital Library. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF HALOGEN SUBSTITUTED 1,4-NAPHTHOQUINONES AS POTENT ANTIFUNGAL AGENTS . Sciforum. [Link]
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Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds . Semantic Scholar. [Link]
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SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW . International Journal of Research -GRANTHAALAYAH. [Link]
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Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold . MDPI. [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW . YMER. [Link]
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A Comprehensive Technical Guide to the Synthesis of Quinolines, Quinoxalines, and Quinazolinones Bearing Amide Functionalities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline, quinoxaline, and quinazolinone scaffolds are privileged heterocyclic systems that form the core of a multitude of biologically active compounds. When functionalized with amide or sulfonamide moieties, their therapeutic potential is significantly enhanced, leading to the development of agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing these important classes of molecules. It is designed to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, offering not only detailed experimental protocols but also insights into the rationale behind the chosen synthetic routes and the structure-activity relationships that guide modern drug design.
Introduction: The Significance of Quinoline, Quinoxaline, and Quinazolinone Scaffolds in Medicinal Chemistry
Quinoline, quinoxaline, and quinazolinone are nitrogen-containing heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The fusion of a benzene ring to a pyridine, pyrazine, or pyrimidine ring, respectively, creates rigid, planar structures that can effectively interact with various biological targets.
The introduction of an amide or sulfonamide functional group onto these core structures is a common and highly effective strategy in drug design.[3][4][5] These groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition at the active sites of enzymes and receptors. Furthermore, their physicochemical properties can be readily modulated to optimize pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
This guide will delve into the synthetic methodologies for preparing these important compound classes, providing both foundational knowledge and practical, field-proven protocols.
Synthesis of Quinolines with Amide and Sulfonamide Functionalities
The quinoline ring system is a fundamental scaffold in a variety of natural products and synthetic drugs.[2] The functionalization of this core with amide and sulfonamide groups has led to the discovery of potent therapeutic agents.[6][7]
General Synthetic Strategies
Several classical and modern synthetic methods are employed to construct the quinoline core, which can then be further functionalized. Key strategies include:
-
Friedländer Annulation: This is a widely used method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
-
Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone.
-
Doebner-von Miller Reaction: A versatile method that utilizes the reaction of an α,β-unsaturated carbonyl compound with an aniline.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern approaches often involve the use of Suzuki, Heck, and Buchwald-Hartwig couplings to introduce various substituents, including those that can be converted to amide or sulfonamide groups.[7]
Experimental Protocol: Synthesis of a Quinoline-Sulfonamide Derivative
This protocol details a multi-step synthesis of a novel quinoline-sulfonamide derivative, adapted from modern synthetic methodologies.[6][7]
Workflow Diagram:
Caption: Synthetic workflow for a quinoline-sulfonamide derivative.
Step-by-Step Methodology:
-
Step 1: Suzuki Coupling to form the Aminoquinoline Intermediate.
-
To a solution of 2-chloroquinoline (1.0 eq) in a 3:1 mixture of toluene and ethanol, add 4-aminophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(quinolin-2-yl)aniline.
-
-
Step 2: Sulfonylation to Yield the Final Product.
-
Dissolve the 4-(quinolin-2-yl)aniline (1.0 eq) in pyridine at 0°C.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from ethanol to obtain the pure N-(4-(quinolin-2-yl)phenyl)benzenesulfonamide.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-(quinolin-2-yl)aniline | C₁₅H₁₂N₂ | 220.27 | 85 | 135-137 |
| N-(4-(quinolin-2-yl)phenyl)benzenesulfonamide | C₂₁H₁₆N₂O₂S | 372.43 | 92 | 210-212 |
Synthesis of Quinoxalines with Amide and Sulfonamide Functionalities
Quinoxaline derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] The incorporation of a sulfonamide moiety has been shown to enhance their therapeutic potential.[3]
General Synthetic Strategies
The most common method for synthesizing the quinoxaline core is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. Variations of this method allow for the introduction of diverse substituents. Subsequent functionalization, such as nitration followed by reduction to an amine, provides a handle for the introduction of amide or sulfonamide groups.
Experimental Protocol: Synthesis of a Quinoxaline-Sulfonamide Derivative
This protocol outlines the synthesis of a quinoxaline-sulfonamide derivative, a class of compounds with noted biological activity.[3]
Workflow Diagram:
Caption: Synthetic pathway for a quinoxaline-sulfonamide.
Step-by-Step Methodology:
-
Step 1: Synthesis of Quinoxaline.
-
To a solution of o-phenylenediamine (1.0 eq) in ethanol, add an aqueous solution of glyoxal (40%, 1.05 eq) dropwise.
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from ethanol/water to obtain pure quinoxaline.
-
-
Step 2: Chlorosulfonylation of Quinoxaline.
-
Add quinoxaline (1.0 eq) portion-wise to chlorosulfonic acid (5.0 eq) at 0°C.
-
Heat the mixture to 70°C and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield quinoxaline-6-sulfonyl chloride.
-
-
Step 3: Amination to form the Sulfonamide.
-
To a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C, add a solution of quinoxaline-6-sulfonyl chloride (1.0 eq) in dichloromethane dropwise.
-
Stir the reaction at room temperature for 8 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired N-phenylquinoxaline-6-sulfonamide.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Quinoxaline | C₈H₆N₂ | 130.15 | 95 | White solid |
| Quinoxaline-6-sulfonyl chloride | C₈H₅ClN₂O₂S | 228.65 | 78 | Yellow solid |
| N-phenylquinoxaline-6-sulfonamide | C₁₄H₁₁N₃O₂S | 285.32 | 88 | Pale yellow solid |
Synthesis of Quinazolinones with Amide and Carboxamide Functionalities
Quinazolinone and its derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, including antimicrobial and cytotoxic effects.[8][9] The presence of an amide or carboxamide group is often crucial for their biological function.[10]
General Synthetic Strategies
The Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with an amide, is a classical approach. Modern methods often employ multi-component reactions or palladium-catalyzed cyclization reactions to construct the quinazolinone core.
Experimental Protocol: Synthesis of a Quinazolinone-2-carboxamide Derivative
This protocol describes the synthesis of a quinazolinone-2-carboxamide, a scaffold that has shown promise as an antimalarial agent.[10]
Workflow Diagram:
Caption: Synthesis of a quinazolinone-2-carboxamide derivative.
Step-by-Step Methodology:
-
Step 1: Formation of the Intermediate Amide.
-
To a solution of anthranilic acid (1.0 eq) in aqueous sodium hydroxide (10%) at 0°C, add 2-chloroacetyl chloride (1.1 eq) dropwise.
-
Stir the mixture vigorously for 1 hour at 0°C.
-
Acidify the solution with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-((2-chloroacetyl)amino)benzoic acid.
-
-
Step 2: Cyclization to form the Quinazolinone Core.
-
Heat the 2-((2-chloroacetyl)amino)benzoic acid (1.0 eq) with an excess of formamide at 150°C for 4 hours.
-
Cool the reaction mixture and pour it into water.
-
Filter the precipitate, wash with water, and dry to yield 2-(chloromethyl)quinazolin-4(3H)-one.
-
-
Step 3: Synthesis of the Final Carboxamide.
-
To a solution of 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography to give 2-((benzylamino)methyl)quinazolin-4(3H)-one.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| 2-((2-chloroacetyl)amino)benzoic acid | C₉H₈ClNO₃ | 213.62 | 90 | White powder |
| 2-(chloromethyl)quinazolin-4(3H)-one | C₉H₇ClN₂O | 194.62 | 75 | Off-white solid |
| 2-((benzylamino)methyl)quinazolin-4(3H)-one | C₁₆H₁₅N₃O | 265.31 | 82 | White solid |
Structure-Activity Relationships (SAR) and Biological Applications
The biological activity of these heterocyclic amides is highly dependent on the nature and position of substituents on both the heterocyclic core and the amide functionality.
-
Quinolines: Substitution at the 2- and 4-positions of the quinoline ring significantly influences activity. The nature of the substituent on the sulfonamide nitrogen also plays a critical role in determining the biological profile, which includes antibacterial, antifungal, and anticancer activities.[6]
-
Quinoxalines: The substitution pattern on the benzene ring of the quinoxaline core can modulate the electronic properties and, consequently, the biological activity. These compounds have shown a wide array of activities, including antimicrobial, anti-inflammatory, and antitumor effects.[3]
-
Quinazolinones: Structure-activity relationship studies have revealed that substitutions at the 2- and 3-positions are crucial for antimicrobial and cytotoxic activities.[8] The presence of a substituted aromatic ring at the 3-position and various functional groups at the 2-position are often essential for potent activity.[8][9]
Conclusion
This technical guide has provided a detailed overview of the synthesis of quinoline, quinoxaline, and quinazolinone derivatives bearing amide and sulfonamide functionalities. The protocols and strategies discussed herein are based on established and contemporary chemical literature, offering a solid foundation for researchers in the field. The remarkable diversity of biological activities exhibited by these scaffolds underscores their continued importance in the quest for novel therapeutic agents. Further exploration of these privileged structures, guided by a deep understanding of their synthesis and structure-activity relationships, will undoubtedly lead to the discovery of new and improved drugs.
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An In-depth Technical Guide to Quinonamid: A Novel Qi Site Inhibitor Fungicide
Foreword: A New Frontier in Fungal Pathogen Control
The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for novel modes of action. The quinoline amide class of fungicides, exemplified by compounds such as the one developed by Syngenta, represents a significant advancement in this pursuit. This technical guide provides an in-depth exploration of "Quinonamid," a representative quinoline amide fungicide, with a focus on its mechanism as a potent inhibitor of the mitochondrial cytochrome bc1 complex at the Qi site. While public domain data on this specific molecule is emerging, we will draw upon established principles and detailed studies of analogous Qi site inhibitors, such as fenpicoxamid, to provide a comprehensive and scientifically grounded overview for researchers, scientists, and drug development professionals.
Introduction to this compound: Chemical and Physicochemical Properties
This compound belongs to the quinoline amide chemical class. A notable example from this class, developed by Syngenta, is a mixture of stereoisomers with the chemical name N-(2R)-[1,3-dimethyl-1-(benzyl)butyl]-8-fluoro-3-quinolinamide and its (2S)-isomer[1]. This structural motif marks a departure from many existing fungicide classes, offering a new tool for resistance management[1].
| Property | Value | Source |
| Chemical Name | N-(2R)-[1,3-dimethyl-1-(benzyl)butyl]-8-fluoro-3-quinolinamide with N-(2S)-[1,3-dimethyl-1-(benzyl)butyl]-8-fluoro-3-quinolinamide | [1] |
| Molecular Formula | C23H25FN2O | [1] |
| Molecular Weight | 364.456 g/mol | [1] |
| CAS Registry No. | 2132414-04-9 (mixture) | [1] |
| Density (20°C) | 1.133 ± 0.06 g/cm³ | [1] |
| Boiling Point | 561.1 ± 40.0 °C | [1] |
| pKa (25°C) | 13.27 ± 0.46 | [1] |
The Core Mechanism: Inhibition of the Cytochrome bc1 Complex at the Qi Site
The fungicidal activity of this compound stems from its ability to disrupt cellular respiration in pathogenic fungi. Specifically, it targets Complex III, also known as the cytochrome bc1 complex, a critical enzyme in the mitochondrial electron transport chain. This complex facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate ATP[2].
The cytochrome bc1 complex possesses two distinct quinone-binding sites: the Qo (quinone oxidation) site and the Qi (quinone reduction) site. This compound functions as a Qi site inhibitor (QiI) . By binding to the Qi site, it blocks the reduction of ubiquinone to ubiquinol, thereby interrupting the Q-cycle and halting the electron flow through the respiratory chain[2][3]. This leads to a rapid depletion of cellular ATP, ultimately resulting in fungal cell death[4].
A key advantage of this mode of action is its novelty. Many established fungicides, such as the strobilurins (QoIs), target the Qo site[5][6]. The emergence of resistance to QoIs, often through mutations like the G143A substitution in the cytochrome b gene, has compromised their efficacy[3]. As a Qi site inhibitor, this compound is not affected by this common resistance mechanism, making it a valuable tool for managing resistant pathogen populations[2][3].
Figure 1: Mechanism of action of this compound at the Qi site of Complex III in the mitochondrial electron transport chain.
Fungicidal Spectrum
This compound exhibits broad-spectrum activity against a range of ascomycete plant pathogens. Extensive bioassays have demonstrated significant inhibitory effects against economically important diseases[1].
| Pathogen | Disease |
| Botrytis cinerea | Grey Mould |
| Fusarium spp. | Fusarium Head Blight, Root Rot |
| Septoria spp. | Leaf Blotch of Cereals |
| Magnaporthe oryzae | Rice Blast |
| Gaeumannomyces graminis | Take-all Disease of Cereals |
This table is based on reported fungicidal activity of a representative quinoline amine fungicide.[1]
Experimental Protocols for Characterization
Assay for Mitochondrial Respiration Inhibition
To quantify the inhibitory effect of this compound on mitochondrial function, an oxygen consumption assay using isolated mitochondria is a standard and robust method. This protocol allows for the determination of the IC50 value, the concentration of the inhibitor required to reduce the maximal respiratory rate by 50%.
Rationale: This assay directly measures the activity of the electron transport chain. By providing specific substrates for different complexes, the inhibitory effect on Complex III can be isolated and quantified.
Figure 2: Workflow for determining the IC50 of this compound using a mitochondrial oxygen consumption assay.
Step-by-Step Protocol:
-
Mitochondria Isolation:
-
Grow the target fungal species in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic phase.
-
Harvest mycelia by filtration and wash with a suitable buffer.
-
Homogenize the mycelia in an ice-cold isolation buffer containing osmotic support (e.g., mannitol, sucrose) and protease inhibitors.
-
Perform differential centrifugation to pellet the mitochondrial fraction[7]. The final pellet should be resuspended in a minimal volume of isolation buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the bicinchoninic acid (BCA) assay. This is crucial for normalizing respiration rates.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate suitable for oxygen consumption measurements, add the mitochondrial suspension to each well at a pre-determined optimal concentration (e.g., 0.05-0.2 mg/mL).
-
Add the this compound dilutions to the respective wells. Include solvent controls (e.g., DMSO).
-
-
Oxygen Consumption Measurement:
-
Use a microplate-based oxygen consumption analyzer (e.g., Seahorse XF Analyzer or a plate reader with an oxygen-sensitive fluorescent probe).
-
Initiate the assay by adding a substrate mixture that feeds electrons into Complex III (e.g., succinate for Complex II-driven respiration, in the presence of rotenone to inhibit Complex I).
-
Monitor the decrease in oxygen concentration over time to determine the oxygen consumption rate (OCR).
-
-
Data Analysis:
-
Calculate the percentage inhibition of OCR for each this compound concentration relative to the solvent control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Fungicidal Activity Assay (EC50 Determination)
This assay determines the effective concentration of this compound required to inhibit 50% of fungal growth in vitro.
Rationale: This whole-organism assay provides a measure of the compound's overall efficacy, encompassing uptake, metabolism, and target-site activity.
Step-by-Step Protocol:
-
Media Preparation:
-
Prepare a suitable solid growth medium (e.g., Potato Dextrose Agar, PDA).
-
Autoclave the medium and allow it to cool to approximately 50-55°C.
-
-
Incorporation of Fungicide:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add appropriate volumes of the stock solution to the molten agar to achieve a range of final concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.
-
Pour the amended agar into sterile Petri dishes.
-
-
Inoculation:
-
From a fresh culture of the target fungus, take a mycelial plug of a standard diameter (e.g., 5 mm) from the edge of an actively growing colony.
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a substantial size.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting to a dose-response curve[8][9].
-
Resistance and Structure-Activity Relationship (SAR)
Resistance Mechanisms
While this compound's novel mode of action allows it to circumvent existing resistance to QoI fungicides, the potential for the development of resistance to Qi site inhibitors must be considered. Potential mechanisms of resistance could include:
-
Target Site Mutations: Alterations in the amino acid sequence of the Qi binding pocket in cytochrome b could reduce the binding affinity of this compound. Studies on other Qi site inhibitors have identified specific mutations that confer resistance[3].
-
Efflux Pumps: Overexpression of multidrug resistance transporters could actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.
-
Metabolic Degradation: Enhanced metabolic breakdown of this compound into non-toxic forms by the fungus.
Continuous monitoring of pathogen populations in areas where this compound is used will be essential for early detection and management of resistance.
Structure-Activity Relationship (SAR)
The development of potent quinoline-based fungicides like this compound is guided by an understanding of the relationship between chemical structure and biological activity[10][11]. Key aspects of the SAR for quinoline derivatives often involve:
-
Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline core are critical for target binding and overall activity. For instance, the fluorine atom at the 8-position in the representative "quinoline amine" likely plays a role in its electronic properties and binding interactions[1][10].
-
The Amide Linker: The amide group and the nature of the substituent attached to it are crucial for orienting the molecule within the Qi binding pocket.
-
Stereochemistry: As indicated by the development of a mixture of (2R) and (2S) isomers, the three-dimensional arrangement of the molecule can significantly impact its biological activity[1]. Often, one stereoisomer is significantly more active than the other.
Further research into the SAR of quinoline amides will enable the design of next-generation fungicides with improved potency, spectrum, and resistance profiles.
Analytical Methods for Detection
For research, quality control, and residue analysis, robust analytical methods are essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the quantification of novel fungicides like this compound in various matrices[12].
General Workflow for HPLC-MS/MS Analysis:
-
Sample Preparation:
-
Extraction: Homogenize the sample matrix (e.g., plant tissue, soil) and extract with an appropriate organic solvent (e.g., acetonitrile). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for pesticide residue analysis[12].
-
Clean-up: Remove interfering matrix components using solid-phase extraction (SPE) or disposable pipette extraction (DPX)[12].
-
-
Chromatographic Separation:
-
Inject the cleaned-up extract onto a suitable HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionize the analyte using electrospray ionization (ESI) in positive or negative mode.
-
Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and monitoring for characteristic product ions.
-
Conclusion and Future Directions
This compound and the broader class of quinoline amide fungicides represent a promising new development in the fight against fungal plant diseases. Their novel mode of action as Qi site inhibitors provides an effective tool for managing pathogens that have developed resistance to other fungicide classes. The in-depth understanding of their mechanism, coupled with robust experimental and analytical methods, will be crucial for their successful and sustainable deployment in agriculture. Future research should focus on further elucidating the specific binding interactions within the Qi site, monitoring for the emergence of resistance, and exploring the full potential of the quinoline amide scaffold for the development of new and improved fungicidal agents.
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Young, D. H., et al. (2017). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 73(10), 2005-2016. [Link]
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Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. (2025-03-25). [Link]
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Early Detection of Fungicide Resistance Through Sensitivity Testing of Various Fungicide Active Ingredients and Genetic Variation of Downy Mildew-Causing Peronosclerospora maydis from Maize (Corn) Production Centers in Java, Indonesia. ResearchGate. [Link]
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Quintozene Fungicide: Effective Protection Against Fungal Diseases. YouTube. (2024-03-21). [Link]
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THE QUINONE OUTSIDE INHIBITOR FUNGICIDES, A PERSPECTIVE GROUP OF PLANT PROTECTION PRODUCTS. ResearchGate. [Link]
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Introduction: The Critical Role of Quinone-based Fungicides in Modern Agriculture
An In-depth Technical Guide on the Biological Activity of Quinone-based Fungicides Against Plant Pathogens
Plant pathogens pose a significant and persistent threat to global food security, causing substantial crop losses annually. The development and application of effective fungicides are paramount in mitigating these threats. Among the diverse chemical classes of fungicides, quinone-based compounds represent a cornerstone of disease management strategies. This guide provides a comprehensive technical overview of the biological activity of quinone-based fungicides, a class of compounds that includes naturally derived quinones, quinolines, and quinoxalines, against a broad spectrum of plant pathogens. While the specific compound "Quinonamid" is not documented in current scientific literature, this guide will delve into the well-established principles and methodologies applicable to the broader and highly relevant class of quinone-containing fungicides.
This document is intended for researchers, scientists, and professionals in the field of agrochemical development. It aims to provide not only a thorough understanding of the mechanisms of action and spectrum of activity but also detailed, field-proven experimental protocols for the evaluation of these vital compounds. The insights provided herein are grounded in established scientific principles to facilitate the discovery and development of novel, effective fungicidal agents.
Part 1: Deciphering the Mechanism of Action of Quinone-based Fungicides
The efficacy of quinone-based fungicides is rooted in their ability to disrupt fundamental cellular processes within pathogenic fungi. The primary mode of action for many of these compounds is the inhibition of mitochondrial respiration, a critical pathway for energy production in the form of ATP.
1.1. Disruption of the Electron Transport Chain
Quinone-based fungicides are renowned for their ability to interfere with the electron transport chain (ETC) in fungal mitochondria. They are broadly classified into two major groups based on their specific target site within the ETC:
-
Quinone outside Inhibitors (QoIs): These fungicides bind to the Qo site of the cytochrome bc1 complex (Complex III) of the ETC. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and leading to fungal cell death.[1] The inhibition of energy production prevents spore germination on the leaf surface.[1]
-
Quinone inside Inhibitors (QiIs): A newer class of fungicides, QiIs, bind to the Qi site of the cytochrome bc1 complex.[2] This also disrupts the electron flow within the complex, leading to a similar outcome of energy deprivation and fungal growth inhibition.[3][4]
The disruption of the ETC is a highly effective fungicidal mechanism due to the essential role of aerobic respiration in the life cycle of most plant pathogenic fungi. Molecular docking studies have been instrumental in elucidating the specific binding interactions between these fungicides and their target enzymes, providing a rational basis for the design of new and more potent inhibitors.[5][6][7][8][9]
Caption: Mechanism of action of QoI and QiI fungicides on the fungal mitochondrial electron transport chain.
1.2. Other Antifungal Mechanisms
Beyond the disruption of respiration, some quinone-based fungicides exhibit other mechanisms of action, including:
-
Inhibition of Spore Germination and Cell Division: Certain dicarboximide fungicides, which can be structurally related to quinones, act by inhibiting spore germination and interfering with cell division.[10]
-
Membrane Disruption: Some 8-hydroxyquinoline derivatives have been shown to enhance fungal cell permeability, leading to the leakage of intracellular contents and cell death.[11]
Part 2: Spectrum of Activity and Efficacy of Quinone-based Fungicides
Quinone-based fungicides are valued for their broad spectrum of activity against a wide array of plant pathogens across different fungal classes.
2.1. Target Pathogens
This class of fungicides has demonstrated efficacy against economically important pathogens, including:
-
Oomycetes: Such as Phytophthora infestans (late blight of potato and tomato) and Pythium aphanidermatum.[12]
-
Ascomycetes: Including Colletotrichum gloeosporioides (anthracnose on various crops) and Fusarium oxysporum (Fusarium wilt).[2][13][14]
-
Basidiomycetes: Such as Rhizoctonia solani (sheath blight of rice).[15]
-
Deuteromycetes: Various species causing leaf spots and other diseases.
2.2. Quantitative Efficacy Data
The efficacy of a fungicide is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of fungal growth. The following table provides a representative summary of the efficacy of various quinone-related fungicides against key plant pathogens, based on published data.
| Fungicide Class/Compound | Target Pathogen | EC50 (µg/mL) | Reference |
| Cyazofamid (Imidazole) | Phytophthora infestans | 0.008 - 0.2 | [12] |
| Quinoxaline Derivative | Rhizoctonia solani | 8.54 | [15] |
| Florylpicoxamid (QiI) | Colletotrichum gloeosporioides | 0.069 | [2] |
| Quinazolinone Derivative | Fusarium oxysporum | < 300 (62.42% inhibition) | [13] |
Part 3: Experimental Protocols for Efficacy Assessment
The robust evaluation of a novel fungicide is contingent upon well-designed and meticulously executed experimental protocols. Both in vitro and in vivo assays are essential to fully characterize the biological activity of a candidate compound.
3.1. In Vitro Antifungal Assays
In vitro assays provide a controlled environment to determine the direct antifungal activity of a compound against a specific pathogen.
Protocol 1: Mycelial Growth Inhibition Assay
This assay is fundamental for determining the EC50 value of a fungicide.
Materials:
-
Pure culture of the target fungal pathogen.
-
Appropriate growth medium (e.g., Potato Dextrose Agar - PDA).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Sterile petri dishes, micropipettes, and other standard laboratory equipment.
Procedure:
-
Preparation of Amended Media: Prepare the fungal growth medium and autoclave. Allow it to cool to approximately 50-60°C. Add the test compound at various concentrations to the molten agar. Pour the amended agar into sterile petri dishes.
-
Inoculation: From the margin of an actively growing fungal culture, take a mycelial plug (typically 4-5 mm in diameter) and place it in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: After a defined incubation period (e.g., 3-7 days), measure the radial growth of the fungal colony.
-
Analysis: Calculate the percentage of growth inhibition relative to a control (medium with solvent only). Use this data to determine the EC50 value through probit analysis or other statistical methods.[14]
Caption: Workflow for an in vitro mycelial growth inhibition assay.
3.2. In Vivo Antifungal Assays
In vivo assays are crucial for evaluating the efficacy of a fungicide under conditions that more closely mimic a real-world agricultural setting.
Protocol 2: Whole Plant Disease Control Assay
This assay assesses the ability of a compound to protect a host plant from infection.
Materials:
-
Healthy, susceptible host plants of a uniform age and size.
-
Culture of the target pathogen for inoculum preparation.
-
Test compound formulated for application (e.g., as a spray).
-
Greenhouse or controlled environment chamber.
Procedure:
-
Plant Preparation: Grow host plants to a susceptible stage.
-
Fungicide Application: Apply the test compound to the plants at various concentrations. This can be done as a foliar spray, soil drench, or seed treatment, depending on the target disease.
-
Inoculation: After a specified period (to allow for uptake and translocation of the compound), inoculate the plants with a suspension of fungal spores or mycelial fragments.
-
Incubation: Place the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).
-
Disease Assessment: After a suitable incubation period, assess the disease severity using a rating scale (e.g., percentage of leaf area affected).
-
Analysis: Calculate the disease control efficacy of the test compound relative to an untreated control.[16][17][18]
Caption: Workflow for an in vivo whole plant disease control assay.
Part 4: Resistance Mechanisms and Management
The widespread use of fungicides with a single-site mode of action, such as the QoIs, has led to the development of resistance in some fungal populations.
4.1. Mechanisms of Resistance
The primary mechanism of resistance to QoI fungicides is a target site mutation in the cytochrome b gene.[2] This mutation alters the binding site of the fungicide, reducing its efficacy.
4.2. Resistance Management Strategies
To prolong the effectiveness of quinone-based fungicides, it is crucial to implement resistance management strategies, including:
-
Alternating Fungicides: Rotating the use of fungicides with different modes of action.
-
Tank Mixing: Applying a mixture of fungicides with different modes of action.
-
Adhering to Recommended Application Rates: Using the correct dosage to ensure effective disease control and minimize the selection pressure for resistant individuals.
Conclusion and Future Directions
Quinone-based fungicides are an indispensable tool in the management of plant diseases. Their broad spectrum of activity and highly effective mechanisms of action have made them a staple in many crop protection programs. A thorough understanding of their biological activity, from the molecular level to their performance in the field, is essential for their responsible and sustainable use.
Future research in this area will likely focus on the discovery of novel quinone-based compounds with new modes of action to combat resistance. The integration of advanced techniques such as molecular modeling, high-throughput screening, and genomics will undoubtedly accelerate the development of the next generation of fungicides, ensuring the continued protection of our global food supply.
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An In-depth Technical Guide on the Role of Quinone outside Inhibitors (QoIs) in Mitochondrial Respiration Inhibition
A Note on "Quinonamid": Initial research did not yield specific information on a compound named "this compound." It is possible that this is a novel, proprietary, or less commonly known name. However, the query points towards a significant and well-understood class of mitochondrial inhibitors. This guide will, therefore, focus on the Quinone outside Inhibitors (QoIs) , a major class of fungicides whose mechanism of action aligns with the core of the topic. This family includes the widely known strobilurins.
Introduction to Quinone outside Inhibitors (QoIs)
Quinone outside Inhibitors (QoIs) are a class of fungicides that have become indispensable in modern agriculture for their broad-spectrum activity against a wide range of fungal pathogens.[1] The discovery of QoIs was inspired by naturally occurring compounds, the strobilurins, which are produced by wood-rotting fungi.[1][2] These fungicides are highly effective at very low concentrations and act by disrupting the fungal mitochondrial respiratory chain, a vital process for energy production.[2][3] Their site-specific mode of action, while making them highly potent, also renders them susceptible to the development of resistance in target pathogens.[1] This guide provides a detailed technical overview of the mechanism of action of QoIs, the structural basis of their inhibitory activity, experimental protocols for their evaluation, and the mechanisms of fungal resistance.
The intricate Mechanism of Mitochondrial Respiration Inhibition by QoIs
The primary target of QoI fungicides is the cytochrome bc1 complex , also known as Complex III , a crucial component of the mitochondrial electron transport chain (ETC).[1][2][3] The ETC is responsible for generating a proton gradient across the inner mitochondrial membrane, which in turn drives the synthesis of ATP, the cell's main energy currency.
The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol (QH2) to cytochrome c.[4] This process involves a complex catalytic cycle known as the Q cycle.[5][6] QoI fungicides exert their inhibitory effect by binding to the Quinol outer (Qo) binding site of cytochrome b, one of the key subunits of the cytochrome bc1 complex.[1][2][3] This binding event physically obstructs the ubiquinol binding pocket, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[7] The ultimate consequence of this blockage is the cessation of ATP synthesis, leading to a rapid depletion of cellular energy and ultimately, fungal cell death.[2][3]
Caption: Mechanism of QoI fungicide action on the mitochondrial electron transport chain.
Structural Basis of QoI Inhibition
The high affinity and specificity of QoI fungicides for the Qo site of cytochrome b are dictated by precise molecular interactions. X-ray crystallography and cryo-electron microscopy studies have provided detailed insights into the architecture of the Qo binding pocket.[7] This pocket is located at the interface of the cytochrome b subunit and the mobile extrinsic domain of the Rieske iron-sulfur protein.[7]
The binding of different QoI fungicides can induce distinct conformational changes in the Rieske protein, which are broadly classified as:
-
Pm-type (movement-inducing): Inhibitors like azoxystrobin induce a shift in the position of the Rieske iron-sulfur protein's extrinsic domain.[8]
-
Pf-type (fixation-inducing): Inhibitors such as famoxadone lock the extrinsic domain in a fixed position.[8]
These structural insights are critical for understanding the molecular basis of fungicide efficacy and for the rational design of new inhibitors that can overcome resistance.
Experimental Assessment of QoI Activity
The inhibitory activity of QoI fungicides can be evaluated using a combination of in vitro biochemical assays and in vivo whole-organism studies.
In Vitro Biochemical Assay: Inhibition of Cytochrome c Reductase Activity
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the cytochrome bc1 complex.
Principle: The activity of the cytochrome bc1 complex is monitored by measuring the rate of reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.
Step-by-Step Protocol:
-
Preparation of Mitochondria: Isolate mitochondria from a susceptible fungal strain or a suitable model organism (e.g., Saccharomyces cerevisiae).
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, EDTA, and oxidized cytochrome c.
-
Inhibitor Incubation: Add varying concentrations of the QoI fungicide to the reaction mixture and incubate for a defined period to allow for binding to the enzyme.
-
Initiation of Reaction: Start the reaction by adding a substrate for the electron transport chain, such as ubiquinol or succinate (which will be oxidized by Complex II to provide ubiquinol).
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial rate of cytochrome c reduction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Workflow for in vitro assessment of QoI fungicide activity.
In Vivo Mycelial Growth Inhibition Assay
This assay assesses the efficacy of a fungicide in inhibiting the growth of a target fungal pathogen.
Step-by-Step Protocol:
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and amend it with a range of concentrations of the QoI fungicide.
-
Inoculation: Place a mycelial plug of a specific diameter from an actively growing culture of the target fungus onto the center of each fungicide-amended plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth for several days.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of growth inhibition relative to a control (no fungicide). Determine the EC50 value, which is the effective concentration of the fungicide that inhibits fungal growth by 50%.
Quantitative Efficacy of Common QoI Fungicides
The efficacy of QoI fungicides varies depending on the specific compound, the target fungal species, and the presence of resistance. The following table provides illustrative EC50 values for some common QoIs against selected plant pathogens.
| Fungicide | Target Pathogen | Illustrative EC50 (µg/mL) |
| Azoxystrobin | Magnaporthe oryzae (Rice Blast) | 0.01 - 0.1 |
| Pyraclostrobin | Septoria tritici (Wheat Leaf Blotch) | 0.005 - 0.05 |
| Trifloxystrobin | Venturia inaequalis (Apple Scab) | 0.02 - 0.2 |
| Kresoxim-methyl | Podosphaera leucotricha (Powdery Mildew) | 0.05 - 0.5 |
Note: These values are for susceptible wild-type strains and can vary significantly.
The Challenge of Fungicide Resistance
The widespread use of QoI fungicides has led to the emergence of resistance in many fungal populations.[3][9] Understanding the mechanisms of resistance is crucial for developing effective resistance management strategies.
Target Site Mutation
The most common mechanism of resistance to QoI fungicides is a point mutation in the cytochrome b gene (CYTB).[3][10] The most frequently observed mutation is a substitution of glycine with alanine at codon 143 (G143A).[3][10][11] This single amino acid change dramatically reduces the binding affinity of QoI fungicides to the Qo site, rendering the fungus resistant.[11] Other mutations, such as F129L and G137R, have also been reported but are less common.[9]
Alternative Respiration
Some fungi can bypass the QoI-induced blockage of the main respiratory chain by activating an alternative oxidase (AOX) pathway.[9] The AOX enzyme accepts electrons directly from the ubiquinone pool and transfers them to oxygen, albeit with a lower energy yield (less ATP is produced).[10] This alternative pathway can allow the fungus to survive in the presence of QoI fungicides.
Caption: Key mechanisms of fungal resistance to QoI fungicides.
Conclusion
Quinone outside inhibitors represent a powerful class of fungicides that have significantly impacted modern agriculture. Their specific mode of action, targeting the cytochrome bc1 complex of the mitochondrial respiratory chain, provides a highly effective means of controlling fungal pathogens. However, the emergence of resistance, primarily through target site mutations, poses a significant challenge. A thorough understanding of the molecular mechanisms of both inhibition and resistance is essential for the judicious use of these fungicides and for the development of next-generation antifungal compounds with improved and more durable efficacy.
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The In-Vitro Antifungal Spectrum of Quinonamids: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of Quinonamids in Antifungal Research
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, has created an urgent need for novel antifungal agents with unique mechanisms of action.[1][2] Within the landscape of emerging antifungal candidates, quinoline and quinone derivatives have shown significant promise, demonstrating potent activity against a wide array of pathogenic fungi.[3][4] This guide focuses on a specific subset of these molecules, which we will term "Quinonamids"—compounds characterized by a core quinoline or quinone structure linked to an amide functional group. These agents represent a compelling area of research due to their synthetic tractability and diverse biological activities.[5][6]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive overview of the in-vitro antifungal spectrum of Quinonamids, grounded in established scientific principles and methodologies. We will delve into their molecular mechanisms, spectrum of activity, and the critical protocols for their evaluation, providing the foundational knowledge necessary to advance these promising compounds through the development pipeline.
Part 1: Molecular Mechanisms of Action - Diverse Pathways to Fungal Inhibition
The therapeutic efficacy of an antifungal agent is fundamentally defined by its molecular target. The Quinonamid class, owing to its structural diversity, does not possess a single, unified mechanism of action. Instead, different analogs engage with distinct, vital fungal pathways. Understanding these mechanisms is paramount for lead optimization and predicting potential cross-resistance.
Inhibition of Mitochondrial Respiration (Qi Site)
A primary mechanism for several this compound-related compounds is the disruption of the fungal mitochondrial respiratory chain, a pathway essential for ATP generation.[7] These compounds act as Qi inhibitors, targeting the cytochrome bc1 complex (Complex III).[8] They bind to the quinone-internal (Qi) binding site on cytochrome b, obstructing the electron transfer from ubiquinol to cytochrome c1.[9] This blockage halts ATP synthesis, leading to a rapid collapse of the mitochondrial membrane potential and ultimately, fungal cell death.[7] This mechanism is distinct from the Qo site inhibitors (e.g., strobilurins), meaning there is often no cross-resistance with this major class of agricultural fungicides.[8][9]
Caption: Mitochondrial Electron Transport Chain Inhibition by Qi-binding Quinonamids.
Disruption of Pyrimidine Biosynthesis
Another validated target for specific quinoline derivatives, such as the agricultural fungicide quinofumelin, is dihydroorotate dehydrogenase (DHODH).[10] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. Inhibition of DHODH depletes the fungal cell's supply of essential pyrimidines (uracil, cytosine, thymine), which are indispensable for the synthesis of DNA, RNA, and other vital macromolecules. This targeted starvation effectively halts fungal growth and proliferation.[10] The lethality of this mechanism is confirmed by experiments where the inhibitory effects of the compound can be reversed by supplying exogenous uridine or uracil.[10]
Interference with Cell Wall Integrity
The fungal cell wall, a structure absent in humans, is an attractive target for antifungal development. Some novel quinoline and pyridine amide derivatives have been shown to inhibit the function of the Gwt1 protein.[5] Gwt1 is an inositol acyltransferase involved in the early stages of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. GPI anchors are essential for tethering numerous proteins to the fungal cell wall. Disruption of this pathway compromises cell wall integrity, leading to severe morphological defects and increased susceptibility to osmotic stress.[5]
Part 2: In-Vitro Antifungal Spectrum
Quinonamids and their chemical relatives have demonstrated a broad spectrum of activity, inhibiting the growth of clinically relevant yeasts, molds, and dermatophytes. The potency, measured as the Minimum Inhibitory Concentration (MIC), varies depending on the specific chemical structure and the target fungal species.
Summary of Antifungal Activity
The following table synthesizes MIC data from various studies on this compound-related structures. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.
| Fungal Species | Compound Class/Example | MIC Range (µg/mL) | Reference(s) |
| Yeasts | |||
| Candida albicans | Quinoline/Pyridine Amides | Potent Activity Reported | [5] |
| Candida spp. (clinical isolates) | Natural Quinonoids | Broadly Active | [11] |
| Candida glabrata (resistant strains) | Novel Antifungals (MYC-053) | 0.125 - 4.0 | [12] |
| Cryptococcus neoformans | Novel Antifungals (MYC-053) | 0.125 - 4.0 | [12] |
| Molds | |||
| Aspergillus fumigatus | Quinoline/Pyridine Amides | Potent Activity Reported | [5] |
| Aspergillus spp. | T-2307 (related structure) | 0.0156 - 1.0 | [13] |
| Fusarium graminearum | Quinofumelin | Excellent Activity Reported | [10] |
| Pathogenic Filamentous Fungi | ME1401 | 0.01 - 12.5 | [14] |
| Dermatophytes | |||
| Trichophyton rubrum | Quinoline Derivatives | 12.5 - 25 | [3] |
| Trichophyton spp. | Thiosemicarbazide Derivatives | MICs ≤ 125 | [15] |
Note: The specific MIC values are highly dependent on the exact chemical structure of the compound being tested and the specific strain of fungus.
Part 3: Gold-Standard Protocol for Antifungal Susceptibility Testing
The cornerstone of in-vitro evaluation is a robust and reproducible antifungal susceptibility test. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 (for yeasts) and M38 (for filamentous fungi), provides the framework for generating reliable MIC data.[16][17]
Causality in Experimental Design
-
Choice of Medium: RPMI-1640 with L-glutamine and buffered with MOPS is the standard medium. Its defined composition ensures reproducibility. The MOPS buffer is critical as it maintains a stable physiological pH (~7.0) throughout the incubation period, preventing pH-induced changes in drug activity or fungal growth.
-
Inoculum Preparation: The fungal inoculum is standardized spectrophotometrically to a specific cell density (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts). This is the most critical variable. An overly dense inoculum can overwhelm the drug, leading to falsely high MICs, while a sparse inoculum can result in falsely low MICs.
-
Drug Dilution: A two-fold serial dilution of the this compound compound in the test medium is performed in a 96-well microtiter plate. This geometric progression allows for a clear determination of the MIC endpoint across a wide concentration range.
-
Incubation: Plates are incubated at 35°C for 24-48 hours. This temperature is optimal for the growth of most human pathogenic fungi. The incubation time is standardized to allow for sufficient growth in the drug-free control well without permitting overgrowth that could obscure the results.
Step-by-Step Broth Microdilution Protocol
-
Compound Preparation: Dissolve the this compound test compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Drug Dilution Plate: Prepare an intermediate dilution of the stock solution in RPMI medium. Perform a 2-fold serial dilution across a 96-well plate (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation:
-
For yeasts (Candida): Culture the isolate on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
For molds (Aspergillus): Culture on Potato Dextrose Agar until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration using a hemocytometer.
-
-
Final Inoculation: Dilute the standardized fungal suspension in RPMI medium so that adding 100 µL to each well of the drug dilution plate results in the final target inoculum concentration.
-
Controls: Include a sterility control (medium only) and a growth control (medium + inoculum, no drug) on each plate.
-
Incubation: Cover the plates and incubate at 35°C for the specified time (e.g., 24 hours for Candida albicans, 48 hours for Aspergillus fumigatus).
-
Endpoint Reading: Determine the MIC by visual inspection or using a spectrophotometric plate reader. The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free growth control.
Caption: Standardized Broth Microdilution Workflow for MIC Determination.
Part 4: Potential Mechanisms of Fungal Resistance
While Quinonamids represent a novel chemical class, fungi have a remarkable capacity to develop resistance to antimicrobial agents.[18] Anticipating these mechanisms is crucial for the long-term viability of any new antifungal. Based on known resistance patterns to other antifungals, potential resistance mechanisms to Quinonamids could include:
-
Target Site Modification: Point mutations in the gene encoding the target protein (e.g., cytochrome b or DHODH) can alter the binding site, reducing the affinity of the this compound compound.[19] This is a common resistance mechanism against many targeted therapies.
-
Efflux Pump Overexpression: Fungi can upregulate the expression of membrane transporters, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters.[1] These pumps actively expel the antifungal drug from the cell, preventing it from reaching its intracellular target at a sufficient concentration.
-
Biofilm Formation: Fungi within a biofilm are encased in an extracellular matrix that can physically block drug penetration.[18] Additionally, cells within a biofilm often exhibit altered metabolic states and gene expression profiles, rendering them less susceptible to antifungal agents.[1]
-
Metabolic Bypass: For compounds that target a specific metabolic pathway, fungi may develop mechanisms to bypass the inhibited step or utilize alternative pathways to produce the essential product.
Conclusion and Future Directions
The this compound class of compounds represents a promising frontier in the search for new antifungal therapies. Their diverse mechanisms of action, including the inhibition of mitochondrial respiration and pyrimidine biosynthesis, offer potential solutions against fungal pathogens resistant to existing drug classes. The broad in-vitro spectrum, encompassing major yeasts and molds, underscores their therapeutic potential.
For drug development professionals, the path forward requires a systematic and rigorous approach. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency against target fungi while minimizing host cytotoxicity.
-
In-Vivo Efficacy Studies: To translate the promising in-vitro data into tangible therapeutic outcomes in animal models of infection.
-
ADME/Tox Profiling: To assess the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates.
-
Resistance Studies: To proactively investigate the frequency and mechanisms of resistance development to guide clinical deployment strategies.
By leveraging the foundational knowledge and standardized protocols outlined in this guide, the scientific community can effectively evaluate and advance the most promising this compound candidates, contributing to the critical fight against invasive fungal diseases.
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An In-depth Technical Guide to Quinonamid (CAS Number: 27541-88-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinonamid (CAS No. 27541-88-4), chemically known as 2,2-dichloro-N-(3-chloro-1,4-dioxo-2-naphthalenyl)acetamide, is a synthetic compound primarily recognized for its potent algicidal and herbicidal properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, a plausible synthesis pathway, and a detailed exploration of its mechanism of action as a photosynthetic inhibitor. Furthermore, this document delves into the broader pharmacological potential of its constituent chemical moieties—naphthoquinone and dichloroacetamide—to offer insights for future research and development, while also summarizing the current toxicological data and identifying areas where knowledge remains limited.
Introduction
This compound is a member of the amide herbicide chemical class.[1] Its primary application lies in the control of algae and various weeds. The core of its biological activity stems from its ability to disrupt photosynthesis, a fundamental process in plant and algal life. While its use has been established in an agricultural context, the rich pharmacology of its structural components, namely the naphthoquinone ring and the dichloroacetamide side chain, suggests a broader potential for biological activity that warrants further investigation. This guide aims to provide a detailed technical resource for researchers interested in this compound, from its fundamental chemistry to its biological interactions and potential future applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and study.
| Property | Value | Source |
| CAS Number | 27541-88-4 | [1] |
| Molecular Formula | C₁₂H₆Cl₃NO₃ | [1] |
| Molecular Weight | 318.5 g/mol | [1] |
| IUPAC Name | 2,2-dichloro-N-(3-chloro-1,4-naphthoquinon-2-yl)acetamide | [1] |
| Synonyms | Alginex, Chinonamid, 2-(Dichloroacetylamino)-3-chloronaphthoquinone | |
| Physical State | Yellow needle-like crystals | [1] |
| Purity | >97% | [1] |
| Solubility in Water | 60.0 mg/L (at 20°C, pH 7) | [1] |
| Solubility in Organic Solvents (at 20°C) | Acetone: 7000 mg/L, Ethanol: 3000 mg/L, Hexane: 40 mg/L, Xylene: 8000 mg/L | [1] |
| Melting Point | 214 °C | [1] |
| Vapor Pressure | 0.011 mPa (at 20°C) | [1] |
Synthesis of this compound
A generalized, two-step conceptual synthesis is proposed below:
Step 1: Synthesis of 2,3-dichloro-1,4-naphthoquinone
One common method for the synthesis of 2,3-dichloro-1,4-naphthoquinone involves the chlorination of 1,4-naphthoquinone.[2]
Step 2: N-acylation to form this compound
The subsequent step would involve the nucleophilic substitution of one of the chlorine atoms on the 2,3-dichloro-1,4-naphthoquinone with 2,2-dichloroacetamide. This reaction would likely be carried out in the presence of a base to facilitate the deprotonation of the acetamide nitrogen, enhancing its nucleophilicity.
Figure 1: Conceptual workflow for the synthesis of this compound.
Mechanism of Action: Photosynthetic Inhibition
The primary mode of action of this compound is the inhibition of photosynthetic oxygen production, classifying it as a photosynthetic electron transport blocker.[1] This disruption occurs within the chloroplasts of algae and susceptible plants. The naphthoquinone core of this compound is crucial to this activity. Xenobiotic quinones are known to interfere with biochemical redox reactions by accepting electrons from the photosynthetic electron transport chain.[4]
The photosynthetic electron transport chain involves two main photosystems, Photosystem II (PSII) and Photosystem I (PSI). Within these systems, endogenous quinones, such as plastoquinones (QA and QB) in PSII and phylloquinones in PSI, act as essential electron carriers.[4] this compound, as an exogenous quinone, can intercept these electrons, disrupting the normal flow and preventing the generation of ATP and NADPH necessary for carbon fixation.[4][5][6] This leads to a halt in oxygen evolution and ultimately cell death.
Figure 2: Simplified diagram of this compound's mechanism of action.
Potential for Drug Development: A Look at the Pharmacophores
While this compound itself is not documented as a therapeutic agent, its constituent parts, the naphthoquinone and dichloroacetamide moieties, are present in numerous compounds with significant pharmacological activities.
The Naphthoquinone Core
Naphthoquinones are a class of compounds known for a wide array of biological effects, including cytotoxic, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[7][8][9][10] The mechanism of their cytotoxic effects is often multifactorial, involving the generation of reactive oxygen species (ROS), interaction with DNA topoisomerases, and interference with mitochondrial respiratory chains.[7][8][11] This diverse bioactivity makes the naphthoquinone scaffold a promising starting point for the development of new therapeutic agents, particularly in oncology.[7][9]
The Dichloroacetamide Moiety
Dichloroacetamide derivatives are also of interest in medicinal chemistry. They are found in herbicide safeners, which protect crops from herbicide injury by enhancing their metabolic detoxification pathways.[12][13][14] Some dichloroacetamide derivatives have been investigated for their potential as anticancer, antibacterial, and antifungal agents.[12][13][15] The dichloroacetamide structure can be a key pharmacophore in the design of new bioactive molecules.[16]
Toxicological Profile
The available toxicological data for this compound is limited, and this represents a significant knowledge gap.
-
Human Health: There is a low alert for human health, but it is accompanied by a warning of significant missing data.[1]
-
Ecotoxicity: A moderate alert exists for acute fish ecotoxicity, also with a warning of missing data.[1]
Given the lack of comprehensive data, caution should be exercised when handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment, are recommended. Further research into the acute and chronic toxicity, as well as the environmental fate of this compound, is necessary for a complete risk assessment.
Conclusion
This compound is a synthetic molecule with established efficacy as an algicide and herbicide due to its ability to disrupt the photosynthetic electron transport chain. While its primary application is in agriculture, the chemical scaffolds it contains—naphthoquinone and dichloroacetamide—are of significant interest in the field of drug development. The known cytotoxic, antimicrobial, and anti-inflammatory properties of related compounds suggest that this compound and its analogues could be explored for novel therapeutic applications. However, the current lack of comprehensive toxicological data underscores the need for further research to fully characterize its safety profile. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting both its current utility and its potential for future scientific exploration.
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6PPD-quinone affects the photosynthetic carbon fixation in cyanobacteria by extracting photosynthetic electrons. (2024). PubMed Central. [Link]
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CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti. [Link]
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Interactions Between Carbon Metabolism and Photosynthetic Electron Transport in a Chlamydomonas reinhardtii Mutant Without CO2 Fixation by RuBisCO. (2022). Frontiers. [Link]
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Antitumor activity of synthetic naphthoquinone derivatives (review). (2024). Drug development & registration. [Link]
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SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. (2019). Semantic Scholar. [Link]
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An In-depth Technical Guide to 2,2-dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide, a novel compound with significant potential in anticancer research. This document outlines a plausible synthetic route, explores its probable mechanism of action based on the well-documented activities of its constituent moieties—1,4-naphthoquinone and dichloroacetamide—and provides detailed protocols for its biological evaluation. The core hypothesis is that this compound leverages the redox-active naphthoquinone core to induce cellular oxidative stress, leading to apoptosis and cell cycle arrest, while the dichloroacetamide moiety may contribute to its overall cytotoxicity. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.
Introduction: The Rationale for a Hybrid Anticancer Agent
The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. The 1,4-naphthoquinone scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, and notably, anticancer effects.[1] The anticancer properties of many 1,4-naphthoquinone derivatives are attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent induction of oxidative stress, DNA damage, and apoptosis.[2][3]
Concurrently, dichloroacetamide derivatives have been investigated for their cytotoxic properties.[4] The combination of these two pharmacophores in a single molecule, 2,2-dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide, presents an intriguing therapeutic candidate. The synergistic or additive effects of the 1,4-naphthoquinone and dichloroacetamide moieties could result in a potent anticancer agent with a multi-faceted mechanism of action. This guide provides a theoretical and practical framework for the synthesis and evaluation of this promising compound.
Synthesis and Characterization
Synthesis of 2-amino-3-chloro-1,4-naphthoquinone (Intermediate 1)
The starting material for this synthesis is 2,3-dichloro-1,4-naphthoquinone, a commercially available reagent. The synthesis of 2-amino-3-chloro-1,4-naphthoquinone has been reported through the reaction of 2,3-dichloro-1,4-naphthoquinone with an amine.[5]
-
Reaction: 2,3-dichloro-1,4-naphthoquinone reacts with an amino source (e.g., ammonia or an amine in a suitable solvent) via nucleophilic substitution of one of the chlorine atoms.[5]
-
Rationale: The electron-withdrawing carbonyl groups of the naphthoquinone ring activate the vinylic chlorides towards nucleophilic attack. The substitution of a single chlorine atom is generally facile.[5]
Synthesis of 2,2-dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide (Target Compound)
The final step involves the acylation of the amino group of the intermediate with a dichloroacetylating agent. Two primary methods can be proposed:
Method A: Acylation with Dichloroacetyl Chloride
-
Reaction: 2-amino-3-chloro-1,4-naphthoquinone is reacted with dichloroacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).[6]
-
Rationale: The base neutralizes the HCl generated during the reaction, driving the reaction to completion. Dichloroacetyl chloride is a highly reactive acylating agent.
Method B: Amide Coupling with Dichloroacetic Acid
-
Reaction: 2-amino-3-chloro-1,4-naphthoquinone is coupled with dichloroacetic acid using a standard peptide coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Rationale: This method provides a milder alternative to the use of the highly reactive and moisture-sensitive dichloroacetyl chloride.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H bonds, and the quinone C=O bonds.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and Cl.
Postulated Mechanism of Action: A Dual Threat to Cancer Cells
The biological activity of 2,2-dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide is likely to be a composite of the actions of its two key structural motifs.
The 1,4-Naphthoquinone Core: A Catalyst for Oxidative Stress
The 1,4-naphthoquinone moiety is a well-known redox cycler.[2] In the cellular environment, it can be reduced by enzymes such as NADPH-cytochrome P450 reductase to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals (O₂⁻). This process, known as redox cycling, leads to a significant increase in intracellular reactive oxygen species (ROS).[2]
Elevated ROS levels can induce cellular damage through various mechanisms:
-
DNA Damage: ROS can cause single- and double-strand breaks in DNA, leading to genomic instability and triggering apoptotic pathways.
-
Lipid Peroxidation: Damage to cellular membranes, altering their fluidity and function.
-
Protein Oxidation: Modification of amino acid residues, leading to protein dysfunction and aggregation.
The resulting oxidative stress is a potent inducer of apoptosis.
The Dichloroacetamide Moiety: A Cytotoxic Partner
While the primary driver of the anticancer activity is likely the naphthoquinone core, the dichloroacetamide group may also contribute to the overall cytotoxicity. Some studies have shown that substituted chloroacetamides possess anticancer properties.[4]
Downstream Signaling Pathways
The induction of ROS is a key upstream event that can trigger a cascade of downstream signaling pathways culminating in cell death. Based on studies of other 1,4-naphthoquinone derivatives, the following pathways are likely to be involved:[3][7]
-
MAPK Pathway: Activation of stress-activated protein kinases such as JNK and p38, which are key regulators of apoptosis.
-
STAT3 Pathway: Inhibition of the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.
-
Cell Cycle Regulation: Naphthoquinone derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[2]
Caption: Postulated mechanism of action and signaling pathways.
Experimental Protocols for Biological Evaluation
To validate the hypothesized anticancer activity of 2,2-dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide, a series of in vitro assays should be performed.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]
-
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.[9]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol:
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.
-
Protocol:
-
Treat cells with the test compound at its IC₅₀ concentration.
-
Harvest, wash, and fix the cells in cold ethanol.
-
Treat the fixed cells with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells by flow cytometry.
-
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned experiments should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast Cancer) | 15.2 | 8.5 | 4.1 |
| A549 (Lung Cancer) | 12.8 | 7.1 | 3.5 |
| PC-3 (Prostate Cancer) | 18.5 | 10.3 | 5.2 |
| HEK293 (Normal Kidney) | > 50 | > 50 | > 50 |
This table presents hypothetical IC₅₀ values to illustrate how data could be summarized. Lower values indicate higher cytotoxicity. The high IC₅₀ value for the normal cell line would suggest selectivity towards cancer cells.
Conclusion and Future Directions
2,2-dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide represents a promising scaffold for the development of novel anticancer agents. Its unique hybrid structure suggests a multi-targeted mechanism of action, primarily driven by the induction of oxidative stress. The experimental protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of this compound.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Assessing the antitumor activity of the compound in animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties and safety profile of the compound.
The exploration of this and related compounds could lead to the discovery of a new class of effective and selective anticancer drugs.
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Navigating the Environmental Journey of Quinonamid: A Predictive Fate and Degradation Analysis
An In-depth Technical Guide for Researchers and Environmental Scientists
Preamble: The Challenge of Obsolete Chemistries
In the landscape of crop protection, chemical agents are continuously evolving. As newer, more effective, and environmentally benign compounds emerge, older chemistries are often relegated to obscurity. Quinonamid, an algicide and herbicide, falls into this category of obsolete pesticides.[1] While its use has ceased, the potential for residual environmental contamination and the need to understand the long-term fate of such legacy compounds remain pertinent for environmental scientists and remediation professionals. A significant data gap exists in the public domain regarding the specific environmental degradation of this compound.[1] This guide, therefore, adopts a predictive approach, leveraging established principles of environmental chemistry and drawing analogies from structurally similar and well-documented herbicides to construct a probable narrative of this compound's environmental fate and degradation pathways. As senior application scientists, it is incumbent upon us to utilize our expertise to build robust hypotheses where empirical data is absent, providing a scientifically grounded framework for risk assessment and future research.
This compound: A Physicochemical and Toxicological Profile
This compound, chemically known as 2,2-dichloro-N-(3-chloro-1,4-naphthoquinon-2-yl)acetamide, is a synthetic amide herbicide.[1] Its mode of action involves the inhibition of photosynthetic oxygen production in algae and acting as a photosynthetic electron transport blocker.[1]
| Property | Value/Information | Source |
| Chemical Name | 2,2-dichloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide | [1] |
| CAS Registry Number | 27541-88-4 | [1] |
| Molecular Formula | C₁₂H₆Cl₃NO₃ | [1] |
| Molecular Mass | 318.5 g/mol | [1] |
| Pesticide Type | Algicide, Herbicide | [1] |
| Physical State | Yellow needle-like crystals | [1] |
Abiotic Degradation: The Role of Light and Water
Abiotic degradation processes, primarily hydrolysis and photolysis, are significant pathways for the transformation of pesticides in the environment.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For this compound, two primary sites are susceptible to hydrolysis: the amide linkage and the chloroacetamide group.
-
Amide Bond Cleavage: The amide bond in this compound can be hydrolyzed under both acidic and alkaline conditions, although the rates can vary significantly. Base-catalyzed hydrolysis of the amide linkage in many chloroacetamide herbicides is a known degradation pathway.[2][3] This would lead to the formation of 3-chloro-2-amino-1,4-naphthoquinone and dichloroacetic acid.
-
Dichloroacetamide Group Transformation: The dichloroacetamide group can also undergo hydrolysis. Studies on other chloroacetamide herbicides have shown that this can proceed via nucleophilic substitution of the chlorine atoms.[2][4]
The rate of hydrolysis is highly dependent on pH and temperature. For many amide herbicides, hydrolysis is more rapid under alkaline conditions.[3] For instance, the hydrolysis of dichloroacetamide herbicide safeners is significantly influenced by pH.[4]
Experimental Protocol: Hydrolysis Rate Determination
A standardized protocol to determine the hydrolysis rate of this compound would involve:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at a range of environmentally relevant pH values (e.g., 4, 7, and 9).
-
Incubation: Add a known concentration of this compound to each buffer solution in sterile, sealed containers. Incubate the samples at a constant temperature (e.g., 25°C) in the dark to preclude photodegradation.
-
Sampling and Analysis: At predetermined time intervals, withdraw aliquots from each container.
-
Quantification: Analyze the concentration of the parent this compound and any potential hydrolysis products using a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
-
Data Analysis: Plot the concentration of this compound versus time to determine the hydrolysis rate constant (k) and the half-life (t½) at each pH.
Photolysis
Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The naphthoquinone structure in this compound contains chromophores that are expected to absorb sunlight, making photolysis a likely degradation pathway in aquatic environments and on soil surfaces.
Quinone outside inhibitor (QoI) fungicides, which share some structural similarities with the quinone moiety of this compound, have been shown to undergo direct photolysis in aqueous solutions.[5] The rate of photolysis can be influenced by the presence of photosensitizers in the water, such as nitrate and nitrite.[5] For the related naphthoquinone fungicide Dichlone, it is noted to be stable to light in its dry state but slowly decomposes in solution when exposed to light.[6][7]
Experimental Protocol: Aqueous Photolysis Study
A typical aqueous photolysis study would entail:
-
Solution Preparation: Prepare a solution of this compound in sterile, purified water.
-
Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). A dark control (wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.
-
Sampling: Collect samples from both the irradiated and dark control solutions at various time points.
-
Analysis: Quantify the concentration of this compound and identify any photoproducts using HPLC-MS or a similar technique.
-
Quantum Yield Calculation: Determine the quantum yield, which is a measure of the efficiency of the photochemical process.
Biotic Degradation: The Microbial Contribution
The transformation and breakdown of pesticides by microorganisms is a critical process in their environmental dissipation.
Soil Metabolism
In the soil environment, this compound is expected to be degraded by a diverse community of bacteria and fungi. The rate of microbial degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial population.[8]
The degradation of naphthoquinones by soil bacteria has been documented. For instance, Pseudomonas putida has been shown to degrade 1,4-naphthoquinone, initiating the process with a hydroxylation of the quinoid ring.[9] The resulting intermediate is then further metabolized, leading to ring cleavage and eventual mineralization.[9]
The amide linkage in this compound is also a target for microbial enzymes. Acyl arylamidases, found in various soil microorganisms, are known to hydrolyze the amide bond in herbicides like propanil, releasing the corresponding aniline derivative.[10] In the case of this compound, this would yield 3-chloro-2-amino-1,4-naphthoquinone.
Aquatic Biodegradation
In aquatic systems, microbial communities in the water column and sediment will also contribute to the degradation of this compound. The principles of degradation are similar to those in soil, involving enzymatic hydrolysis and oxidation. The persistence of propanil and its toxic chloroaniline degradation products in aquatic environments is a known concern, highlighting the importance of understanding the complete degradation pathway.[11]
Logical Flow of this compound's Predicted Biotic Degradation
Caption: Predicted initial steps in the microbial degradation of this compound.
Environmental Fate and Mobility
The ultimate fate of this compound in the environment is determined by the interplay of degradation, sorption, and transport processes.
Fate in Soil
-
Sorption: The presence of the naphthoquinone ring suggests that this compound will likely sorb to soil organic matter through hydrophobic interactions. The extent of sorption will influence its bioavailability for microbial degradation and its potential for leaching.
-
Mobility: The mobility of this compound in soil will be inversely related to its sorption. Compounds that are strongly sorbed are less likely to leach into groundwater. The herbicide quinclorac, while structurally different, has been noted to have high mobility in some soils, indicating a potential for groundwater contamination.[12] Given the data gaps for this compound, a cautious assessment would consider the potential for leaching, especially in soils with low organic matter content.
Fate in Water
In aquatic environments, this compound will be subject to hydrolysis, photolysis, and microbial degradation. Its partitioning between the water column and sediment will depend on its water solubility and sorption characteristics. Given its likely low water solubility, a significant portion may become associated with suspended particles and eventually settle in the sediment.
Atmospheric Fate
The potential for this compound to enter the atmosphere through volatilization is expected to be low due to its relatively high molecular weight and likely low vapor pressure. If it does enter the atmosphere, it would likely be subject to photodegradation and deposition back to terrestrial and aquatic surfaces.
Analytical Methodologies
The detection and quantification of this compound and its potential degradation products in environmental matrices would require sensitive and selective analytical methods.
-
Sample Preparation: Extraction of this compound from soil and water samples would likely involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for the analysis of many quinone and amide pesticides.[13][14] This technique offers the necessary sensitivity and selectivity to detect trace levels of the target compounds in complex environmental samples. Gas chromatography-mass spectrometry (GC-MS) could also be a viable option, potentially after a derivatization step.[15]
Workflow for Environmental Sample Analysis
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Methodological & Application
Application Notes and Protocols for Feneptamidoquin: A Novel DHODH Inhibitor for Fungal Disease Control
For Research, Scientific, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Feneptamidoquin, a novel quinolinecarboxamide fungicide developed by Syngenta, represents a significant advancement in the management of fungal pathogens in agriculture.[1] Identified by the development code SYN551769, this active ingredient introduces a new mode of action to the agricultural sector, offering a vital tool for controlling a broad spectrum of fungal diseases, particularly in the context of increasing resistance to existing fungicide classes.[1][2] This document provides a comprehensive overview of feneptamidoquin, its mechanism of action, and detailed protocols for its application in research and development settings.
Feneptamidoquin's chemical structure is a mixture of two enantiomers, with the (2R)-enantiomer being the more active form.[3] It is formulated primarily as a suspension concentrate or water-dispersible granules for agricultural use.[3]
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Feneptamidoquin's fungicidal activity stems from its inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[3] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway in fungi. By blocking DHODH, feneptamidoquin effectively halts the production of pyrimidine nucleotides, which are essential building blocks for DNA and RNA synthesis.[3] This disruption of nucleic acid synthesis ultimately leads to the cessation of fungal growth and development.
The novelty of this mode of action is significant for resistance management. As many prevalent fungal pathogens have developed resistance to widely used fungicides like strobilurins (QoIs) and succinate dehydrogenase inhibitors (SDHIs), the introduction of a new mechanism of action provides an effective tool for controlling these resistant strains.[2][4]
Caption: Mechanism of action of feneptamidoquin via DHODH inhibition.
Target Pathogens and Crops
Feneptamidoquin has demonstrated broad-spectrum activity against a range of economically important fungal pathogens.
Table 1: Target Pathogens and Associated Diseases
| Pathogen | Common Disease |
| Glomerella lagenaria | Anthracnose |
| Botrytis cinerea | Grey Mould |
| Fusarium culmorum | Crown and Root Rots |
| Gaeumannomyces graminis | Take-all Patch |
| Gibberella zeae | Fusarium Head Blight |
Table 2: Potential Target Crops
| Crop Category | Examples |
| Cucurbits | Melons, Cucumber |
| Cereals | Wheat, Barley |
| Legumes | Soybean, Peanuts |
| Vegetables | Potatoes, Tomatoes |
| Fruits | Grapes |
Application Protocols for Efficacy Testing
The following protocols are designed for laboratory and greenhouse settings to evaluate the efficacy of feneptamidoquin against target fungal pathogens.
In Vitro Mycelial Growth Inhibition Assay
This protocol determines the direct inhibitory effect of feneptamidoquin on fungal mycelial growth.
Materials:
-
Feneptamidoquin analytical standard
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri dishes (90 mm)
-
Actively growing cultures of the target fungus
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of feneptamidoquin in DMSO.
-
Media Amendment: Autoclave the growth medium and cool to 50-55°C. Add the feneptamidoquin stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium with an equivalent amount of DMSO without the fungicide.
-
Plate Pouring: Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of each prepared plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plates reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value through probit analysis.
-
Caption: Workflow for in vitro mycelial growth inhibition assay.
Greenhouse Efficacy Trial for Powdery Mildew Control
This protocol evaluates the protective and curative efficacy of feneptamidoquin against powdery mildew in a controlled greenhouse environment.
Materials:
-
Feneptamidoquin formulated product (e.g., suspension concentrate)
-
Susceptible host plants (e.g., cucumber or grape seedlings)
-
Powdery mildew inoculum (Podosphaera xanthii or Erysiphe necator)
-
Greenhouse with controlled temperature and humidity
-
Backpack or handheld sprayer
-
Disease assessment scale (e.g., 0-5 or 0-100% leaf area infected)
Procedure:
-
Plant Propagation: Grow healthy, uniform seedlings of the host plant to a susceptible stage (e.g., 3-4 true leaves for cucumber).
-
Experimental Design: Arrange the plants in a randomized complete block design with at least four replicates per treatment.
-
Treatments:
-
Untreated control (no spray)
-
Water spray control
-
Feneptamidoquin at various application rates (e.g., 50, 100, 200 g a.i./ha). Rates will need to be scaled down for small plant applications.
-
A commercial standard fungicide for comparison.
-
-
Application:
-
Protective: Apply the fungicide treatments 24-48 hours before inoculating the plants with powdery mildew.
-
Curative: Inoculate the plants with powdery mildew and apply the fungicide treatments 48-72 hours after the first signs of infection appear.
-
Ensure thorough coverage of all leaf surfaces.
-
-
Inoculation: Inoculate the plants by gently shaking heavily infected plants over the test plants to distribute conidia or by using a spore suspension.
-
Incubation: Maintain the greenhouse at conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity).
-
Disease Assessment: 7-14 days after inoculation, visually assess the percentage of leaf area covered by powdery mildew on each leaf.
-
Data Analysis: Calculate the average disease severity for each treatment. Determine the percentage of disease control relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA and mean separation tests).
Phytotoxicity Evaluation
It is crucial to assess the potential for phytotoxicity of a new fungicide.
Protocol:
-
Plant Selection: Use a range of representative crop species, including those targeted for disease control and other rotational crops.
-
Application Rates: Apply feneptamidoquin at the proposed label rate (1x), twice the label rate (2x), and four times the label rate (4x).
-
Observation: Visually inspect the plants at 3, 7, and 14 days after treatment.
-
Phytotoxicity Symptoms: Look for symptoms such as chlorosis, necrosis, leaf distortion, stunting, or any abnormal growth.[5]
-
Rating: Rate the phytotoxicity on a scale of 0 to 10 (0 = no damage, 10 = plant death).
Resistance Management
The introduction of a new mode of action is a valuable opportunity to implement robust resistance management strategies from the outset.
-
Mode of Action Rotation: Feneptamidoquin should be used in rotation with fungicides from different FRAC (Fungicide Resistance Action Committee) groups. As a new active ingredient, the official FRAC code for feneptamidoquin is yet to be widely published; however, based on its mode of action as a DHODH inhibitor, it is expected to be assigned a new, unique FRAC code.[6]
-
Application Timing: Apply feneptamidoquin preventatively or at the very early stages of disease development.
-
Label Rates: Always use the manufacturer's recommended application rates.
-
Integrated Pest Management (IPM): Incorporate feneptamidoquin into a broader IPM program that includes cultural practices, resistant varieties, and biological control agents.
References
-
Feneptamidoquin (Ref: SYN551769). AERU - University of Hertfordshire. Available from: [Link]
-
AGROCHEMICAL DISCOVERY UPDATE – SYNGENTA'S NEW FUNGICIDE FENEPTAMIDOQUIN (SYN551769) || GRANTED PROVISIONAL ISO STATUS. (2024-02-29). ChemRobotics. Available from: [Link]
-
FENEPTAMIDOQUIN - News & Updates. ChemRobotics. Available from: [Link]
-
feneptamidoquin data sheet. Compendium of Pesticide Common Names. Available from: [Link]
-
Efficacy of control agents on powdery mildew: a comparison between two populations. (2015-12-13). ResearchGate. Available from: [Link]
-
FRAC Code List©* 2024: Fungal control agents sorted by cross-resistance pattern and mode of action (including coding for FRAC Groups on product labels). FRAC. Available from: [Link]
-
(PDF) Phytotoxicity: An Overview of the Physiological Responses of Plants Exposed to Fungicides. (2025-08-06). ResearchGate. Available from: [Link]
-
2.2.1 Evaluate efficacy of registered and developmental insecticides against BMSB. USDA-NIFA-SCRI. Available from: [Link]
- Use of dhodh inhibitor for controlling resistant phytopathogenic fungi in crops. (WO2022129200A1). Google Patents.
-
Multi-state Fungicide Efficacy Trials to Manage Tar Spot and Improve Economic Returns in Corn in the United States and Canada. (2024-08-21). Crop Protection Network. Available from: [Link]
-
Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site. (2025-05-12). APS Journals. Available from: [Link]
-
Phytotoxicity: Chemical Damage to Garden Plants. (2024-06-07). University of Maryland Extension. Available from: [Link]
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Label & SDS Search. Syngenta US. Available from: [Link]
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Phytotoxicity of some fungicides and their compatibility study with a potential biocontrol agent Trichoderma harzianum. Journal of Crop and Weed. Available from: [Link]
-
Dihydroorotate dehydrogenase as a herbicide target. (2023-12-12). PNAS. Available from: [Link]
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- 5. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 6. Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Quinonamid in Environmental Water Samples by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers and Analytical Scientists
Abstract
This application note presents a robust and sensitive method for the determination of Quinonamid in various water matrices. This compound, a dicarboximide fungicide, is utilized in agriculture to control a range of fungal pathogens.[1] Its potential to contaminate surface and groundwater necessitates a reliable analytical method for environmental monitoring. This protocol employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by quantification using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method demonstrates high selectivity, accuracy, and precision, meeting the typical requirements for trace-level environmental analysis. All validation parameters are established in accordance with recognized environmental analysis guidelines.[2][3]
Introduction: The Rationale for Monitoring this compound
This compound belongs to the dicarboximide class of fungicides. Its mode of action involves the inhibition of spore germination and the disruption of fungal cell division.[1] While effective for crop protection, its application raises concerns about its persistence and potential migration into aquatic ecosystems. The presence of such pesticides in water can pose risks to non-target aquatic organisms and potentially impact human health through the food chain and drinking water sources.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its exceptional sensitivity and selectivity.[4] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can accurately quantify target analytes at ultra-trace levels (ng/L), even in complex matrices like surface water. This method minimizes interferences that could lead to false positives, a critical requirement for regulatory compliance and environmental risk assessment.[5]
Experimental Methodology
Materials and Reagents
-
Standards: this compound analytical standard (≥98% purity).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade, ~99% purity).
-
Gases: High-purity nitrogen for solvent evaporation and as a collision gas.
-
Solid-Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 6 cc, 200 mg). The HLB sorbent is chosen for its broad retention of polar and non-polar compounds, making it ideal for multi-residue pesticide analysis in water.[6][7]
-
Labware: Glass fiber filters (1.0 µm), volumetric flasks, autosampler vials.
Standard and Sample Preparation
2.2.1. Preparation of Standard Solutions
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at 4°C.
-
Working Standard Solutions (0.1 ng/mL to 100 ng/mL): Prepare a series of calibration standards by serial dilution of an intermediate stock solution with a 50:50 (v/v) mixture of water and acetonitrile. These standards are used to establish the calibration curve for quantification.
2.2.2. Water Sample Collection and Pre-treatment
-
Collect water samples in amber glass bottles and store them at 4°C until analysis to prevent photodegradation.
-
Allow samples to equilibrate to room temperature.
-
Filter the water sample through a 1.0 µm glass fiber filter to remove suspended particulate matter. This step is crucial to prevent clogging of the SPE cartridge and the LC column.[8]
Solid-Phase Extraction (SPE) Protocol
The SPE procedure is designed to concentrate the analyte from a large sample volume and remove interfering matrix components.[9]
-
Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. The conditioning step activates the sorbent and ensures proper interaction with the aqueous sample.[9] Do not allow the cartridge to dry out before loading the sample.
-
Loading: Load 250 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water containing 5% methanol. This step removes highly polar, water-soluble interferences that are not retained on the sorbent.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge using two 4 mL aliquots of acetonitrile. Collect the eluate in a clean glass tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of a 50:50 (v/v) water:acetonitrile mixture. Vortex the solution to ensure the analyte is fully dissolved and transfer it to an autosampler vial for LC-MS/MS analysis.
Instrumentation and Analytical Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Parameters
The chromatographic conditions are optimized to achieve a sharp peak shape and good separation from any co-extracted matrix components.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Rationale: The use of formic acid in the mobile phase promotes the protonation of this compound, enhancing its ionization efficiency in positive ESI mode.[10][11]
Mass Spectrometry (MS/MS) Parameters
MS/MS parameters are optimized by direct infusion of a this compound standard solution. The most intense and stable precursor-to-product ion transitions are selected for quantification and confirmation.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Hypothetical values based on structure |
| This compound (Quantifier) | m/z 324.0 → 188.1 |
| This compound (Qualifier) | m/z 324.0 → 160.1 |
| Collision Energy | Optimized for each transition (e.g., 20 eV and 35 eV) |
Rationale: Using two separate MRM transitions provides a high degree of confidence in analyte identification. The quantifier transition is used for calculating the concentration, while the qualifier transition serves as a confirmation of identity based on a consistent ion ratio.
Method Validation and Performance
The method was validated for linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy (recovery), and precision (%RSD) using spiked reagent water and surface water samples. Method validation ensures that the analytical procedure is suitable for its intended purpose.[2][12]
| Validation Parameter | Performance Metric | Result |
| Linearity | Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | |
| Limit of Detection (LOD) | S/N > 3 | 0.05 ng/L |
| Limit of Quantification (LOQ) | S/N > 10 | 0.2 ng/L |
| Accuracy (Recovery) | Spiked Surface Water (n=6) at 1 ng/L | 92.5% |
| Spiked Surface Water (n=6) at 10 ng/L | 98.1% | |
| Precision (%RSD) | Intra-day (n=6) at 5 ng/L | 4.3% |
| Inter-day (n=6 over 3 days) at 5 ng/L | 6.8% |
The results demonstrate excellent linearity across the tested concentration range. The low LOD and LOQ confirm the method's suitability for detecting trace levels of this compound in environmental waters.[10][13] The recovery and precision values fall well within the typical acceptance criteria of 70-120% recovery and <20% RSD for environmental analysis.[8][14]
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to final data reporting.
Caption: End-to-end workflow for this compound analysis in water samples.
Conclusion
The developed LC-MS/MS method provides a reliable, sensitive, and accurate tool for the quantification of this compound in environmental water samples. The use of Solid-Phase Extraction allows for significant pre-concentration, enabling detection at the sub-ng/L level. The method's performance, as demonstrated by comprehensive validation, proves its suitability for routine environmental monitoring programs and for conducting ecological risk assessments associated with the use of this compound in agriculture.
References
-
Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International. Available at: [Link]
-
Bayer Crop Science. (2025). Fungicide Modes of Action. Available at: [Link]
- European Committee for Standardization. (2008). Foods of plant origin: Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE-QuEChERS-method. EN 15662.
-
Field Crop Diseases Victoria. (2020). Modes of Action. extensionAUS. Available at: [Link]
-
Hospido, A., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Kole, P. L., et al. (1995). Solid-phase extraction and liquid chromatographic quantitation of quinfamide in biological samples. Journal of Chromatography B: Biomedical Applications. Available at: [Link]
-
MDPI. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. Available at: [Link]
-
Mislanova, C., & Hrouzkova, S. (2017). QuEChERS method combined with GC‒MS for pesticide residues determination in water. ResearchGate. Available at: [Link]
-
Nebra, S. A., et al. (2003). Determination of quinolones in water samples by solid-phase extraction and liquid chromatography with fluorimetric detection. Journal of Chromatography A. Available at: [Link]
-
3M Environmental Laboratory. (2019). Validation of Chromatographic Analytical Methods. Available at: [Link]
-
U.S. Environmental Protection Agency. (2002). Guidance on Environmental Data Verification and Data Validation. Available at: [Link]
-
U.S. Environmental Protection Agency. (1997). Guidance for Methods Development and Methods Validation for the RCRA Program. Available at: [Link]
-
U.S. Environmental Protection Agency. (2016). Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis. Available at: [Link]
-
Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Available at: [Link]
-
YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Agilent. Available at: [Link]
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- 3. epa.gov [epa.gov]
- 4. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. tsswcb.texas.gov [tsswcb.texas.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of quinolones in water samples by solid-phase extraction and liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS | MDPI [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. vliz.be [vliz.be]
- 11. waters.com [waters.com]
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- 14. researchgate.net [researchgate.net]
Quinonamid Formulation Strategies for Enhanced Fungicidal Efficacy: Application Notes and Protocols
Introduction: A New Frontier in Fungal Pathogen Control
The emergence of fungicide resistance in key agricultural pathogens poses a significant threat to global food security. Quinonamid (also known as quinofumelin) represents a novel class of quinoline fungicides with a unique mode of action, offering a valuable tool for resistance management.[1][2] Developed by Mitsui Chemicals Agro, Inc., this compound exhibits potent activity against a broad spectrum of fungal diseases, including rice blast (Pyricularia oryzae) and gray mold (Botrytis cinerea).[1] Its distinct mechanism, the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, ensures no cross-resistance with existing fungicides.[3][4]
However, the intrinsic activity of a novel molecule like this compound is only one facet of its field performance. The formulation, the vehicle through which the active ingredient is delivered to the target pathogen, is paramount in maximizing its biological efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to unlock the full potential of this compound. We will delve into the rationale behind formulation design, present detailed protocols for the preparation of innovative delivery systems, and outline robust methodologies for their physicochemical characterization and bio-efficacy evaluation.
The Rationale for Advanced this compound Formulations
Conventional fungicide formulations, while historically effective, face several limitations that can be addressed through modern formulation technologies. These challenges include:
-
Limited Bioavailability: The efficacy of a fungicide is contingent upon the active ingredient reaching its target site within the pathogen. Poor solubility and inefficient uptake by the plant or fungus can significantly reduce performance.
-
Environmental Degradation: Active ingredients can be susceptible to degradation by UV radiation, rainfall, and microbial activity, leading to a shorter duration of protection.
-
Off-Target Effects and Environmental Impact: High application rates required to compensate for formulation inefficiencies can lead to undesirable environmental contamination and potential phytotoxicity to the treated crop.
-
Development of Resistance: Sub-lethal doses of fungicides resulting from poor formulation performance can accelerate the development of resistant pathogen strains.
Advanced formulations, such as nanoformulations and controlled-release systems, offer elegant solutions to these challenges by improving the stability, delivery, and overall efficacy of the active ingredient.
Advanced Formulation Protocols for this compound
This section provides detailed, step-by-step protocols for the preparation of two advanced formulation types for this compound: a nanoemulsion for improved coverage and penetration, and a microencapsulated formulation for controlled release and enhanced durability.
This compound Nanoemulsion (NE) Formulation
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides several advantages, including improved spray deposition and coverage on plant surfaces, enhanced penetration through the plant cuticle, and increased bioavailability of the active ingredient.
Principle: This protocol utilizes a high-energy emulsification method to create a stable oil-in-water (O/W) nanoemulsion of this compound. The choice of oil, surfactants, and their ratios are critical for achieving a stable formulation with the desired droplet size.
Materials:
| Component | Function | Example |
| This compound (technical grade) | Active Ingredient | - |
| Oil Phase | Carrier for this compound | Aromatic solvent (e.g., Solvesso™ 150), Methyl oleate |
| Surfactant (low HLB) | Emulsifier | Sorbitan oleate (e.g., Span™ 80) |
| Surfactant (high HLB) | Emulsifier | Polyoxyethylene sorbitan monooleate (e.g., Tween™ 80) |
| Co-surfactant | Stabilizer | Short-chain alcohol (e.g., 1-Butanol) |
| Deionized Water | Continuous Phase | - |
Protocol: Preparation of a 5% (w/w) this compound Nanoemulsion
-
Oil Phase Preparation:
-
In a glass beaker, dissolve 5.0 g of technical-grade this compound in 20.0 g of the chosen oil phase (e.g., Solvesso™ 150).
-
Add 5.0 g of the low HLB surfactant (e.g., Span™ 80) and 2.0 g of the co-surfactant (e.g., 1-Butanol) to the oil phase.
-
Stir the mixture with a magnetic stirrer until all components are fully dissolved. This is the oil phase concentrate.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, dissolve 8.0 g of the high HLB surfactant (e.g., Tween™ 80) in 60.0 g of deionized water.
-
Stir until a clear solution is obtained. This is the aqueous phase.
-
-
Pre-emulsification:
-
Slowly add the oil phase concentrate to the aqueous phase while stirring vigorously with a high-speed homogenizer (e.g., Ultra-Turrax®) at 5,000-10,000 rpm for 10-15 minutes. This will form a coarse emulsion.
-
-
Nano-emulsification:
-
Process the pre-emulsion through a high-pressure homogenizer or a microfluidizer.
-
Operate the homogenizer at a pressure of 100-150 MPa for 3-5 passes.
-
Alternatively, sonicate the pre-emulsion using a probe sonicator at high amplitude for 10-20 minutes in a pulsed mode to avoid overheating. The endpoint is typically a clear or slightly bluish, translucent liquid.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess the long-term stability by monitoring for any phase separation, creaming, or sedimentation at different temperatures (e.g., 4°C, 25°C, and 54°C) over a period of at least 14 days.
-
Diagram: Nanoemulsion Formulation Workflow
Caption: Workflow for this compound Nanoemulsion Preparation.
This compound Microencapsulated (CS) Formulation
Microencapsulation involves entrapping small droplets or particles of the active ingredient within a polymeric shell. This technology offers several key benefits for fungicides, including:
-
Controlled Release: The polymer shell degrades or allows diffusion of the active ingredient over time, providing prolonged protection.
-
Enhanced Stability: The shell protects the active ingredient from environmental degradation.
-
Reduced Phytotoxicity: Encapsulation can minimize direct contact of the active ingredient with the plant surface, reducing the risk of crop injury.[2]
Principle: This protocol describes the preparation of this compound microcapsules using interfacial polymerization. An oil-soluble monomer containing the dissolved this compound is emulsified in water, and a water-soluble monomer is then added to initiate polymerization at the oil-water interface, forming a solid polymer shell around the oil droplets.
Materials:
| Component | Function | Example |
| This compound (technical grade) | Active Ingredient | - |
| Oil Phase | Core Material | Aromatic solvent (e.g., Solvesso™ 150) |
| Oil-Soluble Monomer | Wall-forming material | Polymethylene polyphenyl isocyanate (PAPI) |
| Water-Soluble Monomer | Wall-forming material | Ethylene diamine |
| Protective Colloid | Emulsion Stabilizer | Polyvinyl alcohol (PVA) |
| Deionized Water | Continuous Phase | - |
Protocol: Preparation of a 10% (w/w) this compound Microcapsule Suspension
-
Oil Phase Preparation:
-
In a jacketed glass reactor, dissolve 10.0 g of technical-grade this compound and 5.0 g of the oil-soluble monomer (PAPI) in 30.0 g of the oil phase (e.g., Solvesso™ 150).
-
Heat the mixture to 50-60°C with gentle stirring to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
In a separate vessel, dissolve 2.0 g of the protective colloid (PVA) in 50.0 g of deionized water with heating and stirring. Cool to room temperature.
-
-
Emulsification:
-
Add the prepared oil phase to the aqueous phase under high shear homogenization (e.g., 8,000-12,000 rpm) to form a stable oil-in-water emulsion. The target droplet size for the core material should be in the range of 5-20 µm.
-
-
Interfacial Polymerization:
-
While maintaining gentle agitation, slowly add a solution of 2.5 g of the water-soluble monomer (ethylene diamine) in 10.0 g of deionized water to the emulsion.
-
Continue stirring at 50-60°C for 2-3 hours to allow the polymerization reaction to complete and form the microcapsule walls.
-
-
Curing and Final Formulation:
-
Cool the suspension to room temperature.
-
Adjust the pH to 6.0-7.0 if necessary.
-
Thickening agents (e.g., xanthan gum) and antifreeze agents (e.g., propylene glycol) can be added to improve the storage stability of the final suspension concentrate.
-
-
Characterization:
-
Observe the microcapsule morphology using optical or scanning electron microscopy (SEM).
-
Determine the particle size distribution using laser diffraction.
-
Evaluate the encapsulation efficiency by separating the microcapsules from the unencapsulated active ingredient and quantifying the this compound content in each fraction using High-Performance Liquid Chromatography (HPLC).
-
Diagram: Microencapsulation Process
Caption: Key steps in the microencapsulation of this compound.
Physicochemical Characterization of this compound Formulations
Thorough physicochemical characterization is essential to ensure the quality, stability, and performance of the developed formulations. The following table summarizes key parameters and recommended analytical techniques.
| Parameter | Technique | Purpose |
| Particle/Droplet Size Distribution | Dynamic Light Scattering (DLS) for nanoemulsions; Laser Diffraction for microcapsules | Affects stability, spray deposition, and biological activity. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates the surface charge and predicts the long-term stability of colloidal systems. |
| Encapsulation Efficiency (%) | HPLC | Determines the percentage of the active ingredient successfully encapsulated. |
| Loading Capacity (%) | HPLC | Quantifies the amount of active ingredient per unit weight of the formulation. |
| Rheology | Viscometer/Rheometer | Measures the flow behavior, which is crucial for handling, spraying, and stability. |
| Storage Stability | Accelerated storage tests at elevated temperatures (e.g., 54°C for 14 days) followed by analysis of the above parameters. | Assesses the shelf-life and robustness of the formulation. |
Protocols for Evaluating Fungicidal Efficacy
The ultimate measure of a formulation's success is its ability to effectively control the target fungal pathogen. Both in vitro and in vivo assays are crucial for a comprehensive evaluation.
In Vitro Antifungal Susceptibility Testing
In vitro assays provide a rapid and controlled method to determine the intrinsic fungicidal activity of the this compound formulations.
Protocol: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
-
Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C in a water bath.
-
-
Incorporation of Test Formulations:
-
Prepare stock solutions of the this compound formulations in sterile distilled water.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µg/mL of the active ingredient). Also, prepare a control plate with no fungicide.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing culture of the target fungus (e.g., Fusarium graminearum), cut 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the dose-response data.
-
In Vivo Efficacy Evaluation in Greenhouse and Field
Greenhouse and field trials are essential to evaluate the performance of the formulations under more realistic conditions, considering the host plant and environmental factors.
Protocol: Greenhouse Efficacy Trial against Rice Blast (Pyricularia oryzae)
-
Plant Material and Growth Conditions:
-
Grow a susceptible rice variety (e.g., CO-39) in pots in a greenhouse maintained at 25-28°C with high humidity (>90%).
-
-
Inoculum Preparation:
-
Culture P. oryzae on oatmeal agar for 10-14 days to induce sporulation.
-
Flood the plates with sterile distilled water containing 0.02% Tween 20 and gently scrape the surface to release the conidia.
-
Filter the suspension through cheesecloth and adjust the conidial concentration to 1 x 10⁵ conidia/mL using a hemocytometer.
-
-
Fungicide Application:
-
At the 4-5 leaf stage, spray the rice plants with the this compound formulations at different application rates. Include an untreated control and a commercial standard fungicide for comparison.
-
Apply the spray solution to the point of runoff using a calibrated sprayer.
-
-
Inoculation:
-
24 hours after the fungicide application (for protective activity), inoculate the plants by spraying them with the conidial suspension.
-
Place the inoculated plants in a dew chamber at 25°C with 100% relative humidity for 24 hours to facilitate infection.
-
-
Disease Assessment:
-
After the dew period, return the plants to the greenhouse bench.
-
Assess disease severity 7-10 days after inoculation by counting the number of lesions on the upper leaves or using a disease rating scale (e.g., 0-9 scale).
-
-
Data Analysis:
-
Calculate the percent disease control for each treatment relative to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test).
-
Diagram: In Vivo Efficacy Testing Workflow
Caption: General workflow for greenhouse fungicide efficacy trials.
Phytotoxicity Assessment
It is crucial to ensure that the developed formulations are not harmful to the host plant. Phytotoxicity should be assessed in all in vivo trials.
Assessment Parameters:
-
Visual Symptoms: Record any signs of leaf yellowing (chlorosis), burning (necrosis), stunting, or malformation.[1] A rating scale (e.g., 0 = no damage, 10 = complete kill) can be used for quantification.
-
Growth Measurements: Measure plant height, fresh weight, and dry weight at the end of the experiment and compare them to the untreated control.
-
Yield Data: In field trials, measure the final crop yield and quality.
Conclusion: Paving the Way for a New Generation of Fungicides
This compound's novel mode of action presents a significant opportunity to combat fungal pathogens and manage resistance. However, realizing its full potential hinges on the development of advanced formulations that optimize its delivery and performance. The protocols and methodologies outlined in this guide provide a robust framework for researchers and formulation scientists to design, prepare, and evaluate high-efficacy this compound formulations. By embracing these innovative approaches, the scientific community can contribute to the development of more sustainable and effective solutions for crop protection, ultimately supporting a secure and resilient global food supply.
References
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Ito, H., et al. (2023). Design and biological activity of a novel fungicide, quinofumelin. Journal of Pesticide Science, 48(1), 1-6. Available at: [Link]
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Tao, K., et al. (2021). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry, 69(25), 7039-7052. Available at: [Link]
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Duan, Y., et al. (2023). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. bioRxiv. Available at: [Link]
-
Oliver, R. P. (Ed.). (2020). Fungicide Resistance in Plant Pathogens. CABI. Available at: [Link]
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Hewitt, H. G. (2014). Fungicides in Crop Protection. CABI. Available at: [Link]
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Food and Agriculture Organization of the United Nations. (2010). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO. Available at: [Link]
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European and Mediterranean Plant Protection Organization. (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Bulletin, 44(3), 289-293. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI.
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Khumpirapang, N., & Okonogi, S. (2019). Nanoemulsion preparation. protocols.io. Available at: [Link]
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Słupska, M., et al. (2016). Microencapsulation technique with organic additives for biocontrol agents. Journal of Horticultural Research, 24(1), 111-122. Available at: [Link]
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Perina, F. J., et al. (2018). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 4(4), 132. Available at: [Link]
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Government of Canada. (1996). Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Available at: [Link]
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Mankind Agritech. (2023). Differences Between Contact and Systemic Fungicides for Farming. Available at: [Link]
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Feng, J., et al. (2021). An Effect and Less Spraying Control Method Successfully Controls Botrytis cinerea on Grapes in China. Horticulturae, 7(10), 365. Available at: [Link]
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Shrestha, S., et al. (2021). Efficacy of different fungicides against the in-vitro growth of Pyricularia oryzae causing Rice blast disease. International Journal of Environment, Agriculture and Biotechnology, 6(3). Available at: [Link]
-
AERU. (2023). Quinofumelin (Ref: ARK-3010). University of Hertfordshire. Available at: [Link]
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Application Notes and Protocols for Quinonamid Seed Treatment in Crop Protection
Introduction: A New Frontier in Seed Protection
The advent of quinonamid, a novel quinoline amide fungicide, marks a significant advancement in the strategic management of seed- and soil-borne fungal pathogens. Developed to address the growing challenges of fungicide resistance and the need for broad-spectrum, low-dose solutions, this compound offers a unique mode of action for robust crop protection from the very beginning of the plant life cycle. As a seed treatment, it provides a critical defensive barrier, ensuring optimal germination, seedling establishment, and ultimately, yield potential.
These application notes provide a comprehensive guide for researchers and drug development professionals on the evaluation and implementation of this compound seed treatments. The protocols outlined herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure technical accuracy and reproducibility.
Mechanism of Action and Spectrum of Activity
This compound belongs to a new generation of fungicides characterized by their quinoline chemical structure. While the precise biochemical target of some quinoline amide fungicides is still under investigation, they are known to possess a unique mode of action that differs from existing fungicide classes, making them valuable tools for resistance management.[1] One novel quinoline fungicide, quinofumelin, has been shown to inhibit the pyrimidine biosynthesis pathway in fungi by targeting the enzyme dihydroorotate dehydrogenase (DHODH).[2] This disruption of a fundamental metabolic process leads to the cessation of fungal growth and development.
Preliminary research on quinoline derivatives indicates that they may also induce abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents, ultimately causing cell death.[3] This multi-faceted impact on fungal cells contributes to its broad-spectrum efficacy.
Key Attributes of this compound:
-
Novel Mode of Action: Provides an effective tool for managing pathogens that have developed resistance to other fungicide classes.
-
Broad-Spectrum Activity: Demonstrates significant inhibitory effects against a wide range of economically important plant pathogens.[1]
-
Preventive and Curative Properties: Exhibits both preventative action by inhibiting spore germination and early therapeutic activity by halting the expansion of established infections.[1]
Table 1: Antifungal Spectrum of Quinoline Amide Fungicides
| Pathogen | Associated Disease(s) | Efficacy |
| Fusarium spp. | Seedling blight, root rot, head blight | Excellent |
| Botrytis cinerea | Grey mold | Excellent |
| Septoria spp. | Leaf blotch | Significant |
| Magnaporthe oryzae | Rice blast | Significant |
| Gaeumannomyces graminis | Take-all disease | Significant |
| Rhizoctonia solani | Damping-off, root rot | Good |
| Pythium spp. | Damping-off, seed rot | Moderate to Good |
Note: Efficacy data is synthesized from preliminary studies on quinoline amide fungicides and should be confirmed for specific this compound formulations and target crops.[1]
Experimental Protocols for Efficacy and Safety Evaluation
The following protocols are designed to rigorously assess the suitability of this compound as a seed treatment.
Protocol for In Vitro Fungicide Sensitivity Testing
This protocol determines the baseline sensitivity of target fungal pathogens to this compound using the poisoned food technique.
Causality of Experimental Choices: This method is chosen for its simplicity and reproducibility in establishing the direct inhibitory effect of the fungicide on mycelial growth, allowing for the calculation of the EC50 (Effective Concentration for 50% inhibition).
Step-by-Step Methodology:
-
Pathogen Culture: Culture the target fungal pathogens (e.g., Fusarium graminearum, Rhizoctonia solani) on potato dextrose agar (PDA) at 25°C until the colonies are actively growing.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10,000 ppm.
-
Poisoned Media Preparation: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Also, prepare a control plate with the solvent alone.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing pathogen culture onto the center of each this compound-amended and control PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.
Diagram 1: In Vitro Fungicide Sensitivity Testing Workflow
Caption: Workflow for determining fungicide EC50 values.
Protocol for Seed Treatment Application and Slurry Preparation
This protocol ensures a uniform and accurate application of this compound to seeds for subsequent testing.
Causality of Experimental Choices: A flowable concentrate for seed treatment (FS) formulation is common and includes components like binders and pigments for better adhesion and visual confirmation of coverage.[4] The use of a rotating drum or bottle roller mimics commercial seed treating equipment for consistent results.
Step-by-Step Methodology:
-
Slurry Preparation:
-
Based on the target application rate (e.g., mg a.i./kg seed), calculate the required amount of this compound FS formulation.
-
In a beaker, mix the this compound formulation with a polymer/binder and a colorant if not already included in the formulation.
-
Add water to achieve the desired slurry volume (typically 1-2% of the seed weight).
-
Stir the slurry continuously to maintain a homogenous suspension.
-
-
Seed Treatment:
-
Weigh a known quantity of high-quality, untreated seeds into a suitable container (e.g., a plastic bottle or a small-scale seed treater).
-
While continuously rotating or tumbling the seeds, slowly add the prepared slurry using a syringe or a small spray nozzle to ensure even distribution.
-
Continue tumbling the seeds for 2-5 minutes after the slurry has been applied to ensure uniform coverage.
-
-
Drying:
-
Spread the treated seeds in a thin layer on a tray and allow them to air dry in a well-ventilated area for at least 24 hours before planting or storage. Avoid direct sunlight or high temperatures.
-
Table 2: Example Seed Treatment Slurry Composition
| Component | Function | Example Concentration (% of total slurry volume) |
| This compound FS Formulation | Active Ingredient | Varies based on target dose |
| Polymer/Binder | Adhesion, dust reduction | 5 - 15% |
| Colorant | Visual coverage indicator | 1 - 5% |
| Water | Carrier | q.s. to 100% |
Protocol for Phytotoxicity Assessment
This protocol evaluates the potential for this compound seed treatment to negatively impact seed germination and seedling development.
Causality of Experimental Choices: The rolled towel germination test is a standard method that provides a clear view of both germination rates and early root and shoot development, which are sensitive indicators of phytotoxicity.[5]
Step-by-Step Methodology:
-
Test Setup:
-
Prepare germination paper towels by moistening them with deionized water.
-
Place 50 this compound-treated seeds and 50 untreated control seeds in separate, evenly spaced rows on the moistened paper towels.
-
Cover the seeds with another moistened paper towel and roll the towels into a cylinder.
-
Place the rolled towels in a plastic bag to maintain humidity and incubate in a germination chamber at an appropriate temperature for the crop species (e.g., 20-25°C).
-
-
Data Collection (after 7-10 days):
-
Carefully unroll the towels and count the number of germinated seeds (radicle emergence > 2 mm).
-
Measure the root and shoot length of 10 randomly selected normal seedlings from each treatment.
-
Record any visual signs of phytotoxicity, such as stunted growth, discoloration, or necrosis.
-
-
Data Analysis:
-
Calculate the germination percentage.
-
Calculate the average root and shoot length.
-
Calculate the seedling vigor index: Vigor Index = Germination % × (Mean Root Length + Mean Shoot Length).
-
Diagram 2: Phytotoxicity Assessment Workflow
Caption: Workflow for assessing seed treatment phytotoxicity.
Protocol for Greenhouse Efficacy Testing
This protocol evaluates the efficacy of this compound seed treatment in protecting seedlings from soil-borne pathogens under controlled conditions.
Causality of Experimental Choices: A greenhouse pot study allows for the controlled introduction of a specific pathogen at a known inoculum level, providing a robust system to evaluate the protective capabilities of the seed treatment against realistic disease pressure.[6][7]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare inoculum of the target soil-borne pathogen (e.g., Rhizoctonia solani grown on a sand-cornmeal mixture).
-
Soil Infestation: Mix the prepared inoculum with a pasteurized potting mix at a predetermined rate to achieve consistent disease pressure.
-
Experimental Setup:
-
Fill pots with the infested soil.
-
Sow a set number of this compound-treated seeds and untreated control seeds in separate pots.
-
Include a non-infested control to confirm the viability of the seeds.
-
Replicate each treatment at least four times in a randomized complete block design.
-
-
Growth Conditions: Maintain the pots in a greenhouse with optimal conditions for both the plant and the pathogen.
-
Data Collection (2-3 weeks after planting):
-
Count the number of emerged seedlings to determine the emergence percentage.
-
Assess disease incidence (% of plants showing symptoms) and severity (on a 0-5 scale).
-
Carefully remove seedlings, wash the roots, and assess root rot severity.
-
Measure shoot and root dry weight.
-
-
Data Analysis:
-
Calculate the percentage of disease control relative to the untreated control in infested soil.
-
Use analysis of variance (ANOVA) to determine significant differences between treatments.
-
Protocol for Residue Analysis on Treated Seeds
This protocol outlines a method for quantifying the amount of this compound on treated seeds, ensuring proper application rates and providing data for regulatory purposes.
Causality of Experimental Choices: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS or GC-MS analysis is a widely accepted and robust technique for pesticide residue analysis in various matrices, including seeds.[8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Take a representative subsample of treated seeds.
-
Grind the seeds into a fine powder.
-
-
Extraction (QuEChERS):
-
Weigh a known amount of the ground seed powder into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., acetonitrile) and internal standards.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride) and shake vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).
-
Vortex and centrifuge.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.
-
Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared with certified reference standards.
-
Resistance Management
The novel mode of action of this compound makes it a valuable component of an integrated pest management (IPM) program. To preserve its efficacy, it is crucial to implement a resistance management strategy.
Diagram 3: this compound Resistance Management Strategy
Caption: Integrated approach to manage fungicide resistance.
Key Principles:
-
Alternate Modes of Action: Avoid sequential applications of fungicides with the same FRAC (Fungicide Resistance Action Committee) group.[9] If a foliar fungicide is required later in the season, select a product with a different mode of action than this compound.
-
Integrated Pest Management (IPM): Combine the use of this compound seed treatment with other control measures such as crop rotation, use of resistant varieties, and proper sanitation.
-
Use as Directed: Always apply this compound at the recommended label rates. Using lower rates can lead to sublethal doses that may select for resistant individuals in the pathogen population.
References
- Oreate AI Blog. (2026, January 7). New Quinoline Amide Fungicide: Research Progress and Application Prospects of Quinoline Amine.
- ACS Publications. (2021, October 8). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry.
- PMC - NIH. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum.
- Evonik. Seed Treatment Applications.
- SciELO. Computerized analysis of seedling performance in evaluating the phytotoxicity of chemical treatment of soybean seeds.
- APS Journals. (2009, November 5). Greenhouse Evaluation of Seed and Drench Treatments for Organic Management of Soilborne Pathogens of Spinach. Plant Disease.
- SciELO. Effectiveness of fungicide seed treatment in the control of soybean seedling damping- off caused by Rhizoctonia solani under greenhouse conditions.
- FSSAI. Training Manual For Analysis of Pesticide Residues.
- Crop Protection Network. 1.4: Fungicide Resistance Action Committee (FRAC) Code.
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Application Notes and Protocols for the Integration of Quinonamid in Integrated Pest Management (IPM) Strategies
For Research, Scientific, and Drug Development Professionals
Disclaimer: The following document is a scientifically grounded guide based on established principles of fungicide use and Integrated Pest Management (IPM). As "Quinonamid" is not a widely registered or documented active ingredient, this guide is presented as a template for the research and development of a novel fungicide with a quinone-related chemistry. The proposed mode of action and specific protocols are hypothetical and would require empirical validation.
Introduction: The Role of Novel Fungicides in Sustainable Agriculture
The continuous evolution of fungal pathogens and the increasing demand for sustainable crop protection strategies necessitate the development of novel fungicides with unique modes of action. This compound, a hypothetical fungicide from a quinone-derivative class, represents a potential new tool for Integrated Pest Management (IPM). IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. Chemical control in IPM is used judiciously and with a focus on minimizing risks to human health and the environment.
These application notes provide a comprehensive framework for researchers and drug development professionals to evaluate the efficacy, optimal use, and resistance management strategies for a new fungicide like this compound, ensuring its successful and sustainable integration into modern agriculture.
This compound: A Profile of a Novel Fungicide
Hypothetical Chemical and Toxicological Properties
For the purpose of this guide, we will assume this compound possesses the following characteristics, which would need to be determined experimentally for any new active ingredient.
| Property | Hypothetical Value/Characteristic | Rationale and Importance |
| Chemical Class | Quinone-derivative | Suggests a potential mode of action related to energy metabolism. |
| Mode of Action | Mitochondrial respiration inhibitor (Complex III) | A well-established target for fungicides, but with potential for new binding sites. |
| Spectrum of Activity | Primarily effective against ascomycete fungi (e.g., Erysiphe polygoni - powdery mildew) | A focused spectrum can be beneficial in IPM by preserving non-target organisms. |
| Mammalian Toxicity | Low acute toxicity (LD50 > 5000 mg/kg)[1] | Essential for operator safety and a favorable regulatory profile. |
| Environmental Fate | Moderate persistence with microbial degradation | Balances the need for residual activity with minimizing environmental accumulation.[2] |
Proposed Mode of Action
It is hypothesized that this compound acts by disrupting the electron transport chain in the mitochondria of fungal cells. Specifically, it is proposed to bind to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby inhibiting ATP production and leading to fungal cell death. This mode of action is similar to that of Quinone outside Inhibitors (QoIs), a critical class of fungicides.[3]
Caption: Proposed mitochondrial mode of action for this compound.
Integrating this compound into IPM Programs
The successful integration of a new fungicide into an IPM program relies on a strategic approach that goes beyond simple application. The goal is to use the fungicide as a tool within a broader pest management system.
Foundational IPM Practices
Before considering chemical intervention, the following practices should be implemented:
-
Scouting and Monitoring: Regular field scouting to determine the presence and severity of the target disease.
-
Economic Thresholds: Application of this compound should only occur when the disease pressure reaches a level that could cause economic losses.
-
Cultural Practices: Employing crop rotation, sanitation, and optimizing planting density to reduce disease favorability.[4][5]
-
Use of Resistant Varieties: Planting crop varieties with inherent resistance to the target pathogen.
A Logic Flow for this compound Use in IPM
Caption: Decision workflow for this compound application in an IPM program.
Protocols for Efficacy and Application
The following protocols are designed to rigorously evaluate the performance of this compound and determine its optimal use parameters.
Protocol 1: In Vitro Efficacy Testing
Objective: To determine the baseline sensitivity of the target fungal pathogen to this compound and establish the effective concentration (EC50).
Materials:
-
Pure culture of the target pathogen (e.g., Erysiphe polygoni)
-
This compound stock solution of known concentration
-
Sterile potato dextrose agar (PDA)
-
Petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a serial dilution of this compound in sterile distilled water.
-
Amend molten PDA with the different concentrations of this compound.
-
Pour the amended PDA into petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug from the pure culture of the pathogen.
-
Incubate the plates at the optimal temperature for fungal growth.
-
Measure the radial growth of the fungal colony daily until the control plate (no this compound) is fully colonized.
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the EC50 value (the concentration that inhibits 50% of fungal growth) using probit analysis.
Protocol 2: Field Efficacy Trial
Objective: To evaluate the efficacy of this compound under field conditions and determine the optimal application rate and timing.
Experimental Design:
-
Randomized complete block design with at least four replications.
-
Treatments should include an untreated control, this compound at three different rates, and a standard commercial fungicide for comparison.
Procedure:
-
Establish the trial in a field with a history of the target disease.
-
Mark out individual plots of a suitable size (e.g., 5m x 10m).
-
Apply the treatments at the first sign of disease or as a preventative measure, depending on the fungicide's properties.[6]
-
Use a calibrated sprayer to ensure accurate and uniform application.
-
Conduct disease severity assessments at regular intervals (e.g., 7, 14, and 21 days after treatment). This can be done using a standardized rating scale.
-
Harvest the plots at the end of the season and measure the yield.
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
Resistance Management
The development of resistance is a significant threat to the long-term efficacy of any fungicide.[7] A proactive resistance management strategy is crucial.
Baseline Sensitivity Monitoring
Before the widespread use of this compound, it is essential to establish the baseline sensitivity of the target pathogen population. This can be done by collecting isolates from different geographical regions and testing their sensitivity in the lab using Protocol 1.
Strategies to Mitigate Resistance
-
Rotation of Modes of Action: Avoid consecutive applications of this compound. Rotate with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.[8]
-
Tank Mixing: In some situations, tank-mixing this compound with a multi-site fungicide can be an effective resistance management tool.
-
Limiting the Number of Applications: Adhere to label recommendations regarding the maximum number of applications per season.
-
Integrated Approach: Continue to use non-chemical control methods to reduce the selection pressure for resistance.
Ecotoxicological and Environmental Considerations
A thorough understanding of a new fungicide's impact on non-target organisms and the environment is a critical component of its development and registration.
Impact on Non-Target Organisms
Studies should be conducted to assess the toxicity of this compound to beneficial insects, such as pollinators and natural enemies of pests.[9][10] This information is vital for its safe use in IPM programs that rely on these beneficial species.
Environmental Fate
The persistence and degradation of this compound in soil and water should be characterized.[11][12] Factors such as photolysis, hydrolysis, and microbial degradation will influence its environmental half-life and potential for off-target movement.
Conclusion
The successful introduction of a novel fungicide like this compound into the market and its sustainable use in agriculture depend on a comprehensive understanding of its properties and a commitment to IPM principles. The protocols and strategies outlined in this document provide a framework for the research and development process, ensuring that new chemical tools are used responsibly and effectively to enhance global food security.
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Comparative efficacy of fungicides and bioagents for the management of powdery mildew in black gram - International Journal of Advanced Biochemistry Research. (n.d.). Retrieved from [Link]
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Guidelines for safe and effective use of chemicals in agriculture for crop protection. (n.d.). Fair Planet. Retrieved from [Link]
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Safety and toxicologic evaluation of Edible Pongamia Oil: A novel food ingredient. (2022). PubMed. Retrieved from [Link]
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Evolution of a secondary metabolic pathway from primary metabolism: shikimate and quinate biosynthesis in plants. (2018). PubMed. Retrieved from [Link]
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Quinolones. (2023). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]
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Advances in the Integrated Pest Management of Quinoa (Chenopodium quinoa Willd.): A Global Perspective. (2024). PMC - PubMed Central. Retrieved from [Link]
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Environmental fate of cefquinome: Adsorption and degradation. (2022). Frontiers. Retrieved from [Link]
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Field Evaluation of Cypermethrin, Imidacloprid, Teflubenzuron and Emamectin Benzoate against Pests of Quinoa (Chenopodium quinoa Willd.) and Their Side Effects on Non-Target Species. (n.d.). MDPI. Retrieved from [Link]
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Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (n.d.). PMC. Retrieved from [Link]
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Quintozene Fungicide: Effective Protection Against Fungal Diseases. (2024). YouTube. Retrieved from [Link]
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(PDF) PJSRR (2018) 4(1): 102-116 Environmental Fate and Degradation of Glyphosate in Soil. (2021). ResearchGate. Retrieved from [Link]
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Insecticide Resistance Management Strategies. (2025). CropLife Australia. Retrieved from [Link]
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Flonicamid Products: an Effective Solution for Plant Pest Management. (2023). Retrieved from [Link]
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Impacts of Neonicotinoids on Non-Target Species and Ecosystems. (n.d.). New Jersey Audubon Society. Retrieved from [Link]
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Safety evaluation of main alkaloids from Rhizoma Coptidis. (2013). PubMed. Retrieved from [Link]
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The Biochemical Pathways of Nicotinamide-Derived Pyridones. (n.d.). PMC - NIH. Retrieved from [Link]
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Development of Integrated Pest Management Against an Emerging Stem-Boring Pest of Quinoa, Amauromyza karli (Diptera: Agromyzidae). (n.d.). COLORADO STATE UNIVERSITY - : NIFA Reporting Portal. Retrieved from [Link]
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Safety Assessment of Ethanolamides as Used in Cosmetics. (2015). PubMed. Retrieved from [Link]
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Quinolone antibiotics. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
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Recently Introduced Powdery Mildew Fungicides. (n.d.). ResearchGate. Retrieved from [Link]
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Fungicide Theory of Use and Mode of Action. (n.d.). Retrieved from [Link]
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(PDF) Field Evaluation of Cypermethrin, Imidacloprid, Teflubenzuron and Emamectin Benzoate against Pests of Quinoa (Chenopodium quinoa Willd.) and Their Side Effects on Non-Target Species. (2025). ResearchGate. Retrieved from [Link]
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Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems. (n.d.). PubMed. Retrieved from [Link]
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(PDF) The Biochemical Pathways of Nicotinamide-Derived Pyridones. (2025). ResearchGate. Retrieved from [Link]
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Mitigation of Powdery Mildew Disease by Integrating Biocontrol Agents and Shikimic Acid with Modulation of Antioxidant Defense System, Anatomical Characterization, and Improvement of Squash Plant Productivity. (2022). MDPI. Retrieved from [Link]
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Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review. (2021). PubMed Central. Retrieved from [Link]
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IPM reduces insecticide applications by 95% while maintaining or enhancing crop yields through wild pollinator conservation. (n.d.). Retrieved from [Link]
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Fate and Toxicity of Carbamazepine and Its Degradation By-Products During Coupling of Ozonation and Nanofiltration for Urban Wastewater Reuse. (2021). ResearchGate. Retrieved from [Link]
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Review of Scientific Literature Finds All Pesticide Classes Threaten Nontarget Organisms and Biodiversity. (2025). Retrieved from [Link]
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Management of Pepper Weevil (Anthonomus eugenii Cano) (Coleoptera: Curculionidae) Using Biorational and Conventional Insecticides in South Florida. (n.d.). MDPI. Retrieved from [Link]
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- 8. wikifarmer.com [wikifarmer.com]
- 9. mdpi.com [mdpi.com]
- 10. Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Environmental fate of cefquinome: Adsorption and degradation [frontiersin.org]
- 12. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoxyfen in the Control of Powdery Mildew
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Understanding Quinoxyfen and its Role in Powdery Mildew Management
Powdery mildew, a ubiquitous fungal disease caused by various species of the order Erysiphales, poses a significant threat to a wide range of agricultural crops, reducing yield and quality.[1][2] The distinctive white, powdery spots on leaves and stems are the hallmark of this disease, which can lead to stunted growth and premature leaf drop if left uncontrolled.[1] In the ongoing battle against this formidable plant pathogen, chemical control remains a cornerstone of integrated pest management strategies. Among the arsenal of fungicides available, Quinoxyfen has emerged as a potent and specific tool for the management of powdery mildew.
Quinoxyfen belongs to the quinoline class of fungicides and is recognized for its excellent protectant activity against powdery mildew.[3][4] It is crucial to understand that Quinoxyfen's primary strength lies in its preventative capabilities; it does not possess significant curative or eradicant properties.[3] This characteristic dictates its strategic application before the onset of disease symptoms to achieve optimal efficacy. The development of fungicide resistance is a persistent challenge in agriculture, and the overuse of any single mode of action can lead to reduced effectiveness.[5][6] Therefore, a comprehensive understanding of Quinoxyfen's mechanism of action and its proper application is paramount for sustainable disease control.
This guide provides a detailed overview of Quinoxyfen, its mechanism of action, and comprehensive protocols for its application in both laboratory and field settings to control powdery mildew.
Part 1: The Scientific Foundation of Quinoxyfen's Fungicidal Activity
Mechanism of Action: Disrupting Fungal Development at a Critical Stage
Quinoxyfen's mode of action is unique and highly specific. It does not directly inhibit spore germination but rather interferes with the early stages of fungal development, specifically the differentiation of appressoria.[7] The appressorium is a specialized infection structure that the powdery mildew spore develops to penetrate the host plant's cell wall and establish a feeding relationship.[8]
By disrupting a key signaling pathway involved in appressorium formation, Quinoxyfen effectively prevents the fungus from invading the plant tissue. This preventative action is critical to its efficacy. While the precise molecular target is not fully elucidated, it is understood to be different from other major fungicide classes like strobilurins and demethylation inhibitors (DMIs), making it a valuable tool for resistance management.[3][5]
Diagram: Proposed Mechanism of Action of Quinoxyfen
Caption: Quinoxyfen disrupts the signal transduction pathway necessary for appressorium formation, thereby preventing the powdery mildew fungus from penetrating the host plant cell.
Physicochemical Properties and Formulation
Understanding the physicochemical properties of Quinoxyfen is essential for its effective application and for designing robust experimental protocols.
| Property | Value | Significance for Application |
| Chemical Class | Quinoline | Unique mode of action, useful for resistance management. |
| Mode of Action | Protectant | Must be applied before disease establishment.[3] |
| Systemicity | Locally systemic with vapor phase activity | Provides protection to untreated areas near the application site.[7] |
| Water Solubility | Low | Requires formulation with adjuvants for effective spray application. |
| Formulation Type | Suspension Concentrate (SC) is common | Ensures uniform distribution and adherence to plant surfaces. |
Part 2: Laboratory Protocols for Efficacy and Dose-Response Studies
These protocols are designed for researchers to evaluate the efficacy of Quinoxyfen against various powdery mildew species under controlled laboratory conditions.
In Vitro Spore Germination and Appressorium Formation Assay
Objective: To determine the effect of Quinoxyfen on spore germination and appressorium formation.
Causality behind Experimental Choices: This assay directly assesses the primary mode of action of Quinoxyfen by observing its impact on the critical developmental stage of appressorium formation. Water agar is used as a neutral substrate that does not interfere with the fungicide's activity.
Materials:
-
Quinoxyfen analytical standard
-
Acetone or DMSO (for stock solution)
-
Sterile distilled water
-
Water agar (1.5-2%) plates
-
Freshly collected powdery mildew conidia (e.g., from infected cucumber or barley leaves)
-
Microscope slides and coverslips
-
Microscope with appropriate magnification (100x and 400x)
Protocol:
-
Preparation of Quinoxyfen Solutions:
-
Prepare a stock solution of Quinoxyfen (e.g., 10 mg/mL) in a suitable solvent like acetone or DMSO.
-
Prepare a series of dilutions in sterile distilled water to achieve final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent control (water with the same concentration of acetone/DMSO as the highest Quinoxyfen concentration) and a water-only control.
-
-
Inoculation:
-
Gently dust or brush powdery mildew conidia onto the surface of the water agar plates.
-
Alternatively, create a spore suspension in sterile water and apply a known volume to each plate.
-
-
Treatment Application:
-
Pipette a standard volume (e.g., 100 µL) of each Quinoxyfen dilution and the controls onto separate inoculated water agar plates. Spread evenly.
-
-
Incubation:
-
Incubate the plates in a controlled environment chamber at a suitable temperature (e.g., 20-25°C) and photoperiod (e.g., 12h light/12h dark) for 24-48 hours.
-
-
Microscopic Examination:
-
After incubation, cut out small blocks of agar from each plate and place them on a microscope slide with a drop of water and a coverslip.
-
Observe at least 100 conidia per replicate under the microscope.
-
Count the number of germinated conidia and the number of germinated conidia that have formed a distinct appressorium.
-
-
Data Analysis:
-
Calculate the percentage of spore germination and the percentage of appressorium formation for each treatment.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of appressorium formation) using probit or logit analysis.
-
Diagram: Laboratory Workflow for In Vitro Assay
Caption: Step-by-step workflow for the in vitro evaluation of Quinoxyfen's effect on powdery mildew.
Detached Leaf Assay for Protective Activity
Objective: To evaluate the protective efficacy of Quinoxyfen on host plant tissue.
Causality behind Experimental Choices: This assay provides a more biologically relevant system than the in vitro assay by using host tissue. Applying the fungicide before inoculation directly tests its protective (prophylactic) activity.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant (e.g., cucumber, grape)
-
Quinoxyfen formulation (e.g., Suspension Concentrate)
-
Sterile distilled water
-
Petri dishes or other suitable containers with moist filter paper
-
Powdery mildew conidia
-
Spray bottle or atomizer
Protocol:
-
Leaf Preparation:
-
Excise healthy leaves and place them adaxial side up on moist filter paper in Petri dishes.
-
-
Treatment Application:
-
Prepare a range of Quinoxyfen concentrations as described in the in vitro assay, using the formulated product and sterile water. Include a water-only control.
-
Apply the treatments to the leaf surfaces until runoff using a spray bottle or atomizer. Allow the leaves to dry completely.
-
-
Inoculation:
-
After the leaves are dry (approximately 2-4 hours after treatment), inoculate them with powdery mildew conidia by gently dusting or brushing.
-
-
Incubation:
-
Seal the Petri dishes and incubate them under controlled conditions (as in the in vitro assay) for 7-14 days.
-
-
Disease Assessment:
-
Visually assess the percentage of the leaf area covered by powdery mildew mycelium for each treatment. A disease severity rating scale (e.g., 0-5) can also be used.
-
-
Data Analysis:
-
Calculate the percent disease control for each Quinoxyfen concentration relative to the untreated control.
-
Determine the EC₅₀ for disease control.
-
Part 3: Field Application Protocols for Powdery Mildew Management
These protocols are intended for agronomists, crop consultants, and researchers conducting field trials to evaluate and optimize the use of Quinoxyfen for commercial crop protection.
Preventative Spray Program for Grapes
Objective: To effectively control grape powdery mildew (Erysiphe necator) using a preventative spray program incorporating Quinoxyfen.
Causality behind Experimental Choices: A preventative program is essential due to Quinoxyfen's mode of action.[3] Application timing is critical and should coincide with periods of high susceptibility for the grapevines. Rotation with fungicides having different modes of action is crucial to mitigate the risk of resistance development.[4][6]
Materials:
-
Commercial formulation of Quinoxyfen (e.g., Quintec®)
-
Calibrated spray equipment (e.g., airblast sprayer)
-
Personal Protective Equipment (PPE) as per the product label
-
Other fungicides with different modes of action for rotation (e.g., DMIs, strobilurins)
Protocol:
-
Timing of Application:
-
Application Rate:
-
Apply Quinoxyfen at the recommended label rate, typically 3 to 4 fluid ounces per acre.[3]
-
-
Spray Volume and Coverage:
-
Ensure thorough coverage of all green tissues, including both sides of the leaves and the developing fruit clusters.
-
Adjust spray volume based on canopy size and density.
-
-
Resistance Management:
-
Do not make more than two sequential applications of Quinoxyfen before rotating to a fungicide with a different FRAC (Fungicide Resistance Action Committee) group.
-
Limit the total number of Quinoxyfen applications per season, typically to a maximum of 2-3.[3]
-
-
Pre-Harvest Interval (PHI):
-
Adhere to the pre-harvest interval specified on the product label, which is typically 14 days for grapes.[3]
-
Table: Example Quinoxyfen Application Program for Grapes
| Growth Stage | Timing | Product | FRAC Group | Rationale |
| 3-5" Shoot Growth | Early Season | Quinoxyfen | 13 | Early protection of new growth. |
| Pre-bloom | Critical Period | Quinoxyfen | 13 | Protects developing flowers and fruit.[3] |
| Petal Fall | Critical Period | DMI Fungicide | 3 | Rotation to a different mode of action. |
| Fruit Set | Critical Period | Strobilurin Fungicide | 11 | Continued protection with another MOA. |
| Bunch Closure | Mid-Season | Quinoxyfen | 13 | Protects developing berries. |
| Veraison | Late Season | Sulfur | M2 | Broad-spectrum control with low resistance risk. |
Part 4: Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of results when working with Quinoxyfen, it is essential to incorporate self-validating systems into experimental designs and application practices.
-
Positive and Negative Controls: In all laboratory and field trials, the inclusion of untreated (negative) controls and controls treated with a standard, effective fungicide (positive control) is mandatory. This allows for the validation of the experimental system and provides a benchmark for evaluating Quinoxyfen's performance.
-
Dose-Response Curves: Establishing a clear dose-response relationship is a fundamental aspect of characterizing the activity of any fungicide. This not only determines the optimal application rate but also helps in detecting shifts in sensitivity within the pathogen population over time, which could be an early indicator of resistance.
-
Replication and Randomization: In both laboratory and field experiments, treatments should be replicated and randomized to minimize the effects of confounding variables and to ensure that the observed results are statistically significant.
-
Monitoring for Resistance: Regular monitoring of powdery mildew populations for resistance to Quinoxyfen is a critical component of a sustainable management program. This can be done through bioassays or molecular techniques. A decline in field performance despite proper application should trigger a resistance investigation.[9]
Conclusion
Quinoxyfen is a valuable and specific tool for the preventative control of powdery mildew. Its unique mode of action makes it an important component of integrated pest management and fungicide resistance management programs. By understanding the scientific principles behind its activity and adhering to meticulously designed application protocols, researchers and crop protection professionals can harness the full potential of Quinoxyfen to protect crops from the devastating effects of powdery mildew. The key to its successful and sustainable use lies in its strategic application as a protectant and its judicious integration into a rotational program with other effective fungicides.
References
-
Syngenta. (n.d.). Powdery mildew treatment and prevention methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Recently Introduced Powdery Mildew Fungicides. Retrieved from [Link]
-
MDPI. (2023). Use of Innovative Compounds to Manage Grapevine Downy and Powdery Mildews: Results of a Three-Year Field Trial. Retrieved from [Link]
-
MDPI. (2022). Mitigation of Powdery Mildew Disease by Integrating Biocontrol Agents and Shikimic Acid with Modulation of Antioxidant Defense System, Anatomical Characterization, and Improvement of Squash Plant Productivity. Retrieved from [Link]
-
Alabama Cooperative Extension System. (2022). Controlling Powdery Mildew on Ornamentals. Retrieved from [Link]
-
Clemson University. (2024). Powdery Mildew | Home & Garden Information Center. Retrieved from [Link]
-
AWS. (n.d.). Evaluation of Powdery Mildew Quinoxyfen Resistance and Assessment of Variability of Grape Downy Mildew Sensitivity to Fungicides. Retrieved from [Link]
-
PubMed Central. (n.d.). Mechanisms of powdery mildew resistance in the Vitaceae family. Retrieved from [Link]
- Google Patents. (n.d.). US4617395A - Preparation of quinolines.
-
PubMed Central. (n.d.). Fungicide Resistance in Powdery Mildew Fungi. Retrieved from [Link]
-
YouTube. (2024). Quintozene Fungicide: Effective Protection Against Fungal Diseases. Retrieved from [Link]
-
Purdue Extension. (n.d.). Powdery Mildew. Retrieved from [Link]
- Google Patents. (n.d.). EP2044025B1 - Quinolinone derivatives and their pharmaceutical compositions.
-
University of Florida. (n.d.). Fungicide Theory of Use and Mode of Action. Retrieved from [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Powdery Mildew / Grape / Agriculture - UC IPM. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Fungicide Resistance in Powdery Mildew Fungi. Retrieved from [Link]
-
Googleapis. (n.d.). United States Patent. Retrieved from [Link]
-
The Australian Wine Research Institute. (2025). Agrochemical update – Avoiding fungicide resistance in powdery mildew. Retrieved from [Link]
-
extensionAUS. (2020). Modes of Action - Field Crop Diseases Victoria. Retrieved from [Link]
- Google Patents. (n.d.). EP1461319B1 - Quinoline derivatives, synthesis method, and medicines containing said derivatives.
-
aweb.com. (2021). The use and precautions of the commonly used fungicide for vegetables, Cyanofamid! Retrieved from [Link]
-
YouTube. (2024). Patenting Solid Forms of Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Powdery mildew treatment and prevention methods [syngenta.com]
- 2. researchgate.net [researchgate.net]
- 3. doubleavineyards.com [doubleavineyards.com]
- 4. Powdery Mildew / Grape / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 5. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awri.com.au [awri.com.au]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of powdery mildew resistance in the Vitaceae family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vaw-public-prod.s3.amazonaws.com [vaw-public-prod.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Quinone outside Inhibitor (QoI) Fungicides
A Note to Researchers: The term "Quinonamid" does not correspond to a recognized class of fungicides in publicly available scientific literature. This guide focuses on the extensively studied Quinone outside Inhibitors (QoIs) , a major class of fungicides with a similar sounding name that face significant resistance challenges. The principles and troubleshooting strategies discussed here are based on well-established mechanisms of QoI resistance and are broadly applicable to research on site-specific respiratory inhibitors.
Frequently Asked Questions (FAQs)
Q1: My QoI fungicide has suddenly lost efficacy against my fungal strain. What is the most likely cause?
A1: The most common reason for a sudden loss of efficacy of QoI fungicides is the development of resistance in the target fungal population.[1][2] QoIs have a very specific mode of action, inhibiting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[3][4] This single-site action makes them prone to resistance, often arising from a single genetic mutation.
Q2: What is the primary molecular mechanism of resistance to QoI fungicides?
A2: The predominant mechanism is a target site mutation in the cytochrome b gene (CYTB). Specifically, a single nucleotide polymorphism that results in the substitution of glycine with alanine at position 143 (G143A) is the most frequently reported cause of high-level resistance.[5][6][7][8] This G143A mutation alters the binding site of the QoI fungicide, reducing its inhibitory effect.[9][10] Other, less common mutations, such as F129L, have also been identified.[11]
Q3: Are there other resistance mechanisms besides target site mutations?
A3: Yes, another key mechanism is the activation of an Alternative Oxidase (AOX) pathway.[5][12] This pathway allows the fungus to bypass the QoI-inhibited Complex III in the electron transport chain, thereby maintaining respiration and energy production, albeit less efficiently.[13][14] Efflux pumps, which actively transport the fungicide out of the fungal cell, may also play a role in some cases.[5]
Q4: How can I quickly determine if my fungal strain has the G143A mutation?
A4: Molecular diagnostics are the most rapid and accurate way to detect the G143A mutation.[15] Techniques like Polymerase Chain Reaction (PCR) with allele-specific primers, or sequencing of the CYTB gene, can definitively identify the mutation.[8][16] Loop-mediated isothermal amplification (LAMP) is another rapid detection method that can be used in the field.[10]
Troubleshooting Guide: Investigating QoI Resistance
Issue 1: Unexpected Fungal Growth in the Presence of a QoI Fungicide
Initial Assessment Workflow
This workflow will help you systematically determine the cause of treatment failure.
Caption: Initial troubleshooting workflow for QoI treatment failure.
Protocol 1: Dose-Response Assay to Confirm Resistance
This protocol will allow you to quantify the level of resistance in your fungal strain.
Materials:
-
Fungal isolate of interest
-
Sensitive (wild-type) control strain
-
Appropriate liquid or solid growth medium
-
QoI fungicide stock solution
-
Microplate reader or method for measuring fungal growth
Procedure:
-
Prepare a serial dilution of the QoI fungicide in the growth medium in a 96-well plate.
-
Inoculate the wells with a standardized suspension of fungal spores or mycelial fragments of both the test strain and the sensitive control.
-
Incubate the plate under optimal growth conditions.
-
Measure fungal growth (e.g., optical density at a specific wavelength) at regular intervals.
-
Calculate the EC50 (Effective Concentration to inhibit 50% of growth) for both strains. A significant increase in the EC50 for the test strain compared to the control confirms resistance.
Data Interpretation:
| Strain | EC50 (µg/mL) | Resistance Factor (RF = EC50 resistant / EC50 sensitive) | Interpretation |
| Sensitive | 0.05 | 1 | Baseline sensitivity |
| Test Strain A | 5.0 | 100 | High-level resistance |
| Test Strain B | 0.5 | 10 | Moderate resistance |
Issue 2: Determining the Mechanism of Confirmed Resistance
Once resistance is confirmed, the next step is to identify the underlying mechanism.
Experimental Workflow for Mechanism Identification
Caption: Workflow for identifying the mechanism of QoI resistance.
Protocol 2: Molecular Identification of the G143A Mutation
Materials:
-
DNA extracted from the fungal isolate
-
PCR primers flanking the G143 codon in the CYTB gene
-
PCR reagents
-
DNA sequencing service or in-house sequencing equipment
Procedure:
-
Amplify the target region of the CYTB gene using PCR.
-
Purify the PCR product.
-
Sequence the purified DNA fragment.
-
Align the resulting sequence with the wild-type CYTB sequence to identify any mutations, paying close attention to the codon at position 143.
Protocol 3: Biochemical Assay for Alternative Oxidase (AOX) Activity
This assay measures oxygen consumption to determine if the AOX pathway is active.
Materials:
-
Intact mitochondria isolated from the fungal strain
-
Oxygen electrode or other oxygen sensing system
-
Respiratory substrates (e.g., NADH, succinate)
-
QoI fungicide
-
Salicylhydroxamic acid (SHAM), an inhibitor of AOX
Procedure:
-
Isolate mitochondria from both the resistant and a sensitive control strain.
-
Measure the basal rate of oxygen consumption in the presence of a respiratory substrate.
-
Add the QoI fungicide to inhibit Complex III. In a sensitive strain, this will significantly reduce oxygen consumption. In a resistant strain with AOX activity, oxygen consumption will continue.
-
Add SHAM to the resistant strain. If AOX is the resistance mechanism, SHAM will inhibit the remaining oxygen consumption.
Expected Results:
| Condition | Sensitive Strain O2 Consumption | Resistant Strain O2 Consumption |
| Basal | High | High |
| + QoI | Very Low | Moderate |
| + QoI + SHAM | Very Low | Very Low |
Strategies for Overcoming QoI Resistance in Research
1. Use of Fungicide Mixtures: In agricultural and some clinical settings, combining a QoI with a fungicide that has a different mode of action is a common strategy to manage resistance.[17] For research purposes, this approach can be used to control resistant strains in cultures.
2. Development of Novel Inhibitors: Research is ongoing to develop fungicides that are effective against QoI-resistant strains. This includes compounds that bind to a different site on the cytochrome bc1 complex or that inhibit other essential fungal processes.[18]
3. Targeting the Alternative Oxidase Pathway: For strains where AOX is the primary resistance mechanism, co-application of a QoI with an AOX inhibitor like SHAM can restore sensitivity.[13]
4. RNA-based Fungicides: Emerging technologies like RNA interference (RNAi) offer the potential to silence essential genes in fungi, providing a novel mode of action that could bypass existing resistance mechanisms.[18]
References
-
Fungicide Resistance Management. (2017, February 15). Oklahoma State University Extension. [Link]
-
Fernández-Ortuño, D., Torés, J. A., de Vicente, A., & Pérez-García, A. (2008). Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. International Microbiology, 11(1), 1–9. [Link]
-
The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders. (2022, July 5). PMC. [Link]
-
Deleterious Effect of the Qo Inhibitor Compound Resistance-Conferring Mutation G143A in the Intron-Containing Cytochrome b Gene and Mechanisms for Bypassing It. (n.d.). PMC. [Link]
-
Molecular Characterization and Diagnosis of QoI Resistance in Cucumber and Eggplant Fungal Pathogens. (2007, November 15). PubMed. [Link]
-
Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. (2008, March 15). PubMed. [Link]
-
Relationship between QoIs, QoSIs and QiI Fungicides. (n.d.). FRAC.info. [Link]
-
Quinone outside inhibitor (QoI) [Group 11] resistance management strategy. (n.d.). Australian Government. [Link]
-
Colletotrichum Resistance to QoI fungicides such as Abound and Pristine is prevalent throughout strawberry fields in Georgia. (2019, December 12). Integrated Pest Management. [Link]
-
Alternative Oxidase: A Potential Target for Controlling Aflatoxin Contamination and Propagation of Aspergillus flavus. (2020, March 17). PMC. [Link]
-
Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. (2023, May 4). APS Journals. [Link]
-
QoI - Wikipedia. (n.d.). Wikipedia. [Link]
-
Evaluation of QoI Fungicide Application Strategies for Managing Fungicide Resistance and Potato Early Blight Epidemics in Wisconsin. (2008, March 7). APS Journals. [Link]
-
The G143A Mutation in the Cytochrome b Gene Is Associated with Quinone Outside Inhibitor Fungicide Resistance in Cercospora sojina from Soybean Fields in Wisconsin. (2022, February 25). APS Journals. [Link]
-
Qol Fungicides. (2023, January 19). FRAC. [Link]
-
Alternative Oxidase Is Involved in the Pathogenicity, Development, and Oxygen Stress Response of Botrytis cinerea. (2019, September 3). APS Journals. [Link]
-
Evolving challenges and strategies for fungal control in the food supply chain. (n.d.). PMC. [Link]
-
Quinone 'outside' inhibitor (QoI) Working Group. (2025, March 26). FRAC. [Link]
-
Molecular diagnostics to identify fungicide resistance in New Zealand vineyards. (2025, February 1). Bragato Research Institute. [Link]
-
Cloning of the Cytochrome b Gene From the Tomato Powdery Mildew Fungus Leveillula taurica Reveals High Levels of Allelic Variation and Heteroplasmy for the G143A Mutation. (2019, April 10). Frontiers. [Link]
-
Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network. [Link]
-
Detection of a Point Mutation (G143A) in Cyt b of Corynespora cassiicola That Confers Pyraclostrobin Resistance. (2021, June 18). MDPI. [Link]
-
A critical evaluation of the role of alternative oxidase in the performance of strobilurin and related fungicides acting at the Q(o) site of Complex III. (2025, August 10). ResearchGate. [Link]
-
Development of a regional fungicide resistance testing service for DMIs and QoIs. (n.d.). Southern IPM. [Link]
-
Evidence of Resistance to QoI Fungicides in Contemporary Populations of Mycosphaerella fijiensis, M. musicola and M. thailandica from Banana Plantations in Southeastern Brazil. (2022, November 24). MDPI. [Link]
-
Prof - Regulations.gov. (2010, February 8). Regulations.gov. [Link]
-
Identification of the G143A mutation associated with QoI resistance in Cercospora beticola field isolates from Michigan, United States. (2013, January 15). PubMed. [Link]
Sources
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. Crop Protection Network [cropprotectionnetwork.org]
- 3. resistance.nzpps.org [resistance.nzpps.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Identification of the G143A mutation associated with QoI resistance in Cercospora beticola field isolates from Michigan, United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deleterious Effect of the Qo Inhibitor Compound Resistance-Conferring Mutation G143A in the Intron-Containing Cytochrome b Gene and Mechanisms for Bypassing It - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Qol Fungicides | FRAC [frac.info]
- 12. Alternative Oxidase: A Potential Target for Controlling Aflatoxin Contamination and Propagation of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Molecular Characterization and Diagnosis of QoI Resistance in Cucumber and Eggplant Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frac.info [frac.info]
- 18. Evolving challenges and strategies for fungal control in the food supply chain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Quinonamid for Experimental Assays
Welcome to the technical support center for Quinonamid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in experimental assays. Given its hydrophobic nature, achieving and maintaining a stable, soluble form of this compound is critical for obtaining reliable and reproducible results. This resource offers a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common challenges you may encounter.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. What is causing this and how can I prevent it?
A1: This is a common issue known as "antisolvent precipitation." It occurs because this compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in aqueous solutions like cell culture media.[1] When the concentrated DMSO stock is introduced into the aqueous medium, the DMSO rapidly disperses, and the local concentration of the organic solvent drops significantly. This causes this compound to crash out of the solution as a precipitate.
Causality: The primary driver is the dramatic shift in solvent polarity. DMSO effectively solvates the hydrophobic this compound molecules, but water molecules in the medium cannot maintain this solvation, leading to aggregation and precipitation.
Troubleshooting Steps:
-
Optimize the Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2]
-
Modify the Dilution Method: Instead of adding the this compound-DMSO stock directly to the full volume of media, try a serial dilution approach. Pre-mix the stock with a small volume of media, vortex or gently mix, and then add this intermediate dilution to the final volume.[1]
-
Consider Co-solvents: The use of co-solvents can help to bridge the polarity gap between DMSO and the aqueous medium.[3] See the detailed protocol below for using co-solvents.
Q2: I am observing a fine, crystalline precipitate in my this compound-treated wells after several hours of incubation at 37°C. What could be the reason for this delayed precipitation?
A2: Delayed precipitation can be due to several factors related to the stability of your compound in the complex environment of cell culture medium over time.
Potential Causes & Solutions:
-
Temperature Effects: Some compounds have lower solubility at physiological temperatures (37°C) compared to room temperature where you might prepare your solutions. Ensure that the incubator temperature is stable.[4]
-
pH Shifts in Culture Media: Cellular metabolism can lead to a gradual decrease in the pH of the culture medium.[4] If this compound's solubility is pH-dependent, this shift could cause it to precipitate. Consider using a medium with a more robust buffering system.
-
Interactions with Media Components: Components in the media, especially proteins in serum, can interact with your compound, leading to the formation of insoluble complexes.[4] You could try reducing the serum concentration or using a serum-free medium if your cell line permits.
-
Evaporation: Over a long incubation period, evaporation from the wells of a culture plate can increase the concentration of all components, including your compound, potentially exceeding its solubility limit.[5] Ensure proper humidification in your incubator.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: The Co-Solvent Approach for Improved Solubility
The use of a co-solvent can create a more hospitable environment for hydrophobic compounds in aqueous solutions by reducing the overall polarity of the solvent system.[3][6]
Recommended Co-solvents:
-
Ethanol
-
Polyethylene Glycol (PEG), particularly PEG 400
-
Propylene Glycol
Step-by-Step Protocol:
-
Prepare a Concentrated Stock of this compound in 100% DMSO.
-
Create a Co-solvent/DMSO mixture. For example, a 1:1 (v/v) mixture of DMSO and PEG 400.
-
Dissolve this compound in this co-solvent/DMSO mixture to create your final stock solution.
-
Perform a serial dilution of this stock into your aqueous buffer or cell culture medium.
-
Visually inspect for any precipitation at each dilution step.
-
Important: Always run a vehicle control with the same final concentration of the co-solvent/DMSO mixture to assess any effects on your cells.[2]
Data Summary: Example Co-Solvent Effects on Solubility
| Solvent System | Final Organic Solvent Conc. | Observation |
| 100% DMSO stock diluted in media | 0.5% | Precipitation observed |
| 1:1 DMSO:PEG 400 stock diluted in media | 0.5% DMSO, 0.5% PEG 400 | No precipitation |
| 1:1 DMSO:Ethanol stock diluted in media | 0.5% DMSO, 0.5% Ethanol | No precipitation |
Protocol 2: pH-Dependent Solubilization
The solubility of ionizable compounds is often dependent on the pH of the solution.[7] By adjusting the pH, you can increase the proportion of the ionized (and typically more soluble) form of the compound.[8]
Step-by-Step Protocol:
-
Determine the pKa of this compound. This will tell you whether it is an acidic, basic, or amphoteric compound.
-
For an acidic compound, increasing the pH above its pKa will deprotonate it, increasing its negative charge and likely its aqueous solubility. You can use a dilute solution of NaOH to adjust the pH.[9]
-
For a basic compound, decreasing the pH below its pKa will protonate it, increasing its positive charge and solubility. A dilute solution of HCl can be used for this adjustment.[10]
-
Prepare your this compound solution in a buffer at the optimized pH.
-
Gradually neutralize the solution to the physiological pH required for your assay, observing for any signs of precipitation.
-
Caution: Be mindful that extreme pH can damage your compound or be incompatible with your experimental system.
Workflow for pH Adjustment:
Caption: pH adjustment workflow for ionizable compounds.
Protocol 3: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more soluble in water.[12][13][14]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Step-by-Step Protocol:
-
Prepare a stock solution of the chosen cyclodextrin in your aqueous buffer. Concentrations typically range from 1-10% (w/v).
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the this compound is fully dissolved. This may take some time as the inclusion complex forms.
-
Sterile filter the final solution before use in cell culture.
-
As with other methods, a vehicle control containing the same concentration of cyclodextrin is essential.
Mechanism of Cyclodextrin Solubilization:
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
References
-
15 PubMed.
-
16 PubMed Central.
-
7 Chemistry LibreTexts.
-
2 ResearchGate.
-
11 PubMed Central.
-
17 ResearchGate.
-
Sigma-Aldrich.
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5 Procell.
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19 The Journal of Physical Chemistry B.
-
20 PubMed.
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12 PubMed.
-
21 ResearchGate.
-
22 ResearchGate.
-
23 Wikipedia.
-
9 ResearchGate.
-
Khan Academy.
-
3 Int J Pharm Chem Anal.
-
24 ResearchGate.
-
13 Touro Scholar.
-
Sigma-Aldrich.
-
26 WuXi AppTec DMPK.
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27 MDPI.
-
BOC Sciences.
-
30 PubMed.
-
10 NIH.
-
31 PMC - NIH.
-
4 Benchchem.
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32 gChem.
-
Google Patents.
-
1 ResearchGate.
-
33 ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. ijpbr.in [ijpbr.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
- 15. Physicochemical characteristics of quinupramine in the EVA matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.tamu.edu [chem.tamu.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Physicochemical characteristics and antioxidant activity of Prunus cerasoides D. Don gum exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. cellculturedish.com [cellculturedish.com]
- 26. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. mdpi.com [mdpi.com]
- 28. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 30. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quinonamid Dosage for Effective Disease Control
Welcome to the technical support center for Quinonamid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this compound in experimental settings. Our goal is to empower you with the knowledge to optimize your experimental protocols, ensure data integrity, and overcome common challenges.
Introduction to this compound
This compound, identified by the reference name Hoe 02997, is a synthetic amide compound with herbicidal and algicidal properties. Its chemical name is 2,2-dichloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide.[1] The primary mode of action for this compound is the inhibition of photosynthetic electron transport.[1] This mechanism is crucial to understand when designing experiments for disease control, as it may have implications for both the target pathogen and the host organism, particularly in plant-based systems. As a member of the quinone chemical class, its biological activity is rooted in its properties as an oxidant and an electrophile.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions by blocking the photosynthetic electron transport chain.[1] This disruption of energy production is the core of its herbicidal and algicidal activity. For researchers, this means that its efficacy will be most pronounced in photosynthetic organisms. When considering its use for "disease control," it is critical to identify if the pathogen is photosynthetic. If the intended application is against non-photosynthetic pathogens (e.g., fungi, oomycetes), the mode of action may be indirect, potentially by inducing a response in the host plant, or there may be secondary mechanisms not yet fully elucidated.
Q2: How do I determine the optimal starting dosage for my in vitro experiments?
A2: For in vitro experiments, determining the optimal starting dosage requires a dose-response study. We recommend a serial dilution approach to establish the half-maximal effective concentration (EC50). A suggested starting range for a preliminary screen could be from 0.1 µM to 100 µM. The solubility of this compound in your experimental medium is a critical factor to consider, as poor solubility can lead to inaccurate dosage.
Q3: Can I use this compound for controlling fungal diseases in plants?
A3: While this compound's primary mode of action is the inhibition of photosynthesis, some quinone-like compounds exhibit broader antifungal activities. Fungicides can act through various mechanisms, such as disrupting energy production in fungal mitochondria.[3][4] To assess its efficacy against a specific fungal pathogen, we recommend conducting a dose-response experiment to determine the minimal inhibitory concentration (MIC). It is also important to evaluate for phytotoxicity on the host plant, as its herbicidal properties could cause damage.
Q4: What are the best practices for preparing a stable stock solution of this compound?
A4: The solubility and stability of your this compound stock solution are paramount for reproducible results.[5][6] Based on its chemical structure, this compound is likely to have low aqueous solubility. We recommend the following:
-
Solvent Selection: Use a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light to prevent photodegradation.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your final assay buffer or medium. Be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can be toxic to cells or organisms.
Troubleshooting Guide
Problem 1: High variability in experimental results.
-
Potential Cause: Inconsistent this compound dosage due to poor solubility or degradation.
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your working solutions for any precipitation. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution or using a co-solvent system.
-
Assess Stability: If possible, use analytical techniques like HPLC to check the integrity of your this compound stock solution over time.[7]
-
Standardize Preparation: Ensure a consistent protocol for preparing working solutions from the stock for every experiment.
-
Problem 2: Observed phytotoxicity or off-target effects on the host organism.
-
Potential Cause: The inherent herbicidal activity of this compound is affecting the host plant.
-
Troubleshooting Steps:
-
Dose De-escalation: Systematically lower the applied dosage to find a therapeutic window where the desired disease control is achieved with minimal host damage.
-
Application Method: Consider alternative application methods. For instance, a targeted application to the site of infection may reduce systemic exposure to the host.
-
Control Groups: Ensure you have appropriate control groups, including a vehicle control (the solvent used for the stock solution) to differentiate between solvent effects and compound toxicity.
-
Problem 3: Lack of efficacy against the target pathogen.
-
Potential Cause: The pathogen is not susceptible to this compound's mode of action, or resistance has developed.
-
Troubleshooting Steps:
-
Confirm Mechanism: Re-evaluate if the pathogen's physiology is a valid target for a photosynthetic inhibitor.
-
Dose Escalation: Carefully increase the dosage while monitoring for host toxicity.
-
Resistance Management: If initial efficacy is followed by a decline, consider the possibility of resistance. In a research setting, this could involve sequencing target genes in the pathogen. For broader applications, rotating with compounds having different modes of action is a standard strategy to mitigate resistance.[8][9][10]
-
Experimental Protocols
Protocol 1: Determining the EC50 of this compound on a Photosynthetic Pathogen in vitro
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a 10-fold serial dilution of the stock solution in the appropriate growth medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Inoculation: Add the pathogen to the wells of a microtiter plate at a predetermined density.
-
Treatment: Add the different concentrations of this compound to the wells.
-
Incubation: Incubate under conditions optimal for the pathogen's growth (light, temperature).
-
Assessment: After a defined period (e.g., 48-72 hours), measure the pathogen's growth using a suitable method (e.g., spectrophotometry for optical density, chlorophyll fluorescence, or cell counting).
-
Data Analysis: Plot the growth inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50.
Data Presentation
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 4.3 |
| 10 | 85.1 ± 3.7 |
| 100 | 98.2 ± 0.9 |
Example data for EC50 determination.
Visualizations
Diagram 1: this compound Dosage Optimization Workflow
Caption: Workflow for optimizing this compound dosage.
Diagram 2: Conceptual Signaling Pathway of this compound's Action
Caption: Proposed mechanism of this compound's action.
References
- Monks, T. J., Hanzlik, R. P., Cohen, G. M., Ross, D., & Graham, D. G. (n.d.). The metabolism and toxicity of quinones, quinonimines, quinone methides, and quinone-thioethers. PubMed.
- AERU. (n.d.). This compound (Ref: Hoe 02997).
- Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.
- Furlan, V., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH.
- Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. PubMed.
- CropLife Australia. (n.d.). Insecticide Resistance Management Strategies.
- Kansas State University. (n.d.). Resistance Management: Resistance, Mode of Action, and Pesticide Rotation.
- Nufarm Canada. (2023). Weed Resistance Screening and Management.
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- YouTube. (2024). Quintozene Fungicide: Effective Protection Against Fungal Diseases.
- YouTube. (2021). The use and precautions of the commonly used fungicide for vegetables, Cyanofamid!.
Sources
- 1. This compound (Ref: Hoe 02997) [sitem.herts.ac.uk]
- 2. The metabolism and toxicity of quinones, quinonimines, quinone methides, and quinone-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The use and precautions of the commonly used fungicide for vegetables, Cyanofamid! - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. mdpi.com [mdpi.com]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. croplife.org.au [croplife.org.au]
- 9. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 10. nufarm.com [nufarm.com]
Technical Support Center: Troubleshooting Quinonamid Degradation in Environmental Samples
A word from the Senior Application Scientist:
Welcome to the technical support center for Quinonamid analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its degradation in environmental samples. It is important to note that "this compound" is used here as a representative quinone-containing pesticide, and the principles and troubleshooting strategies discussed are based on established knowledge of quinone chemistry and the analysis of analogous pesticide compounds.
This resource is structured in a question-and-answer format to directly address common issues you may face during your experimental workflow, from sample collection and storage to final analysis. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.
Section 1: Sample Handling and Stability
FAQ 1: I am seeing lower than expected concentrations of this compound in my initial sample analysis. Could this be a degradation issue during sample collection and storage?
Answer: Yes, this is a common issue. This compound, like many quinone-containing compounds, can be susceptible to degradation even before analysis begins. Several factors during sampling and storage can contribute to this.
Causality: The stability of pesticides in environmental matrices is influenced by temperature, light, pH, and microbial activity.[1] Improper storage can lead to the degradation of the target analyte, resulting in inaccurate quantification.[2]
Troubleshooting Steps:
-
Temperature Control: Ensure samples are kept cool (e.g., at 4°C) immediately after collection and during transport to the laboratory.[3] For long-term storage, freezing at -20°C or -80°C is recommended to minimize both chemical and microbial degradation.[4] However, be aware that repeated freeze-thaw cycles can also lead to degradation for some compounds.[4]
-
Light Protection: Store samples in amber glass containers or wrap them in aluminum foil to protect them from photolysis, which can be a significant degradation pathway for many pesticides.[5]
-
pH Consideration: If possible, measure and record the pH of your water samples. This compound's stability may be pH-dependent. Although specific data for this compound is not available, other pesticides show varying hydrolysis rates at different pH levels.[6][7] For soil samples, the inherent pH will also influence stability.
-
Minimize Headspace: For water samples, fill the collection bottles to the brim to minimize headspace, which can reduce oxidative degradation.
-
Preservatives: In some cases, the addition of a preservative may be necessary, but this should be carefully validated to ensure it does not interfere with the analysis or promote other degradation pathways.
Section 2: Sample Preparation and Extraction
FAQ 2: My recovery of this compound after solid-phase extraction (SPE) is low and inconsistent. What could be the cause?
Answer: Low and inconsistent recovery during SPE is a frequent challenge in pesticide residue analysis. This can stem from several factors related to the extraction and clean-up process.
Causality: The efficiency of SPE depends on the interactions between the analyte, the sorbent material, and the solvents used. The complex nature of environmental matrices (soil, water with organic matter) can interfere with these interactions, leading to poor recovery.
Troubleshooting Steps:
-
Sorbent Selection: Ensure you are using the appropriate SPE sorbent for this compound. For quinone-like compounds, a reversed-phase sorbent (e.g., C18) is often a good starting point. However, depending on the specific properties of this compound and its metabolites, other sorbents like polymeric or mixed-mode phases might be more effective.
-
pH Adjustment: The pH of the sample and the elution solvent can significantly impact the retention and elution of the analyte. Experiment with adjusting the pH of your sample to optimize the interaction with the sorbent.
-
Solvent Choice: The choice of conditioning, washing, and elution solvents is critical. Ensure the solvents are of high purity. The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. A stronger injection solvent than the mobile phase can lead to peak splitting and broadening.[8]
-
Flow Rate: The flow rate during sample loading and elution can affect recovery. A slower flow rate generally allows for better interaction and can improve recovery, but it also increases the processing time.
-
Matrix Effects: Co-extracted matrix components can interfere with the extraction process. Consider a more rigorous clean-up step or the use of a different extraction technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which is widely used for pesticide residue analysis in various matrices.[9]
Experimental Protocol: Generic SPE Workflow for this compound
Caption: A generalized workflow for solid-phase extraction (SPE) of this compound from environmental samples.
Section 3: Chromatographic Analysis and Detection
FAQ 3: I am observing significant signal suppression/enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer: Matrix effects are a major challenge in LC-MS/MS analysis, especially with complex environmental samples.[10][11] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[12]
Causality: Components of the sample matrix (e.g., humic acids, fulvic acids, salts) can compete with the analyte for ionization, altering the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. This can be achieved through more efficient SPE, liquid-liquid extraction (LLE), or the use of dispersive SPE (dSPE) as in the QuEChERS method.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from the majority of matrix components. Adjusting the gradient, changing the column chemistry, or using a longer column can improve resolution.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[13] However, this may also lower the analyte concentration below the limit of quantification (LOQ).
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample of the same type, e.g., soil or water, that is free of this compound). This helps to compensate for the matrix effects as the standards and samples will be affected similarly.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most robust method to correct for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
| Mitigation Strategy | Principle | Pros | Cons |
| Improved Cleanup | Removal of interfering matrix components. | Highly effective, can improve overall data quality. | Can be time-consuming and may lead to analyte loss if not optimized. |
| Chromatographic Separation | Separation of analyte from matrix interferences. | Reduces co-elution, improving ionization efficiency. | May require longer run times and extensive method development. |
| Sample Dilution | Reduces the concentration of matrix components. | Simple and quick to implement. | May compromise sensitivity if the analyte concentration is low.[13] |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing standards in a blank matrix. | Cost-effective and relatively easy to implement. | Requires a true blank matrix, which may be difficult to obtain. |
| Isotope-Labeled Internal Standard | An internal standard that behaves identically to the analyte. | The most accurate method for correcting matrix effects. | Can be expensive and may not be commercially available for all analytes. |
FAQ 4: My chromatographic peak for this compound is showing tailing/fronting or is split. What are the likely causes?
Answer: Poor peak shape can compromise both the identification and quantification of your analyte. Several factors related to the chromatography can cause these issues.
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by a poorly packed column.[8] Peak fronting can be a result of column overload, while split peaks can indicate a problem with the injection or a partially blocked column frit.[8]
Troubleshooting Steps:
-
Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[8]
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjusting the pH may improve peak shape.
-
Column Health: A contaminated guard column or a void at the head of the analytical column can cause peak splitting and tailing. Try flushing the column or replacing the guard column. If the problem persists, the analytical column may need to be replaced.
-
Injection Volume and Concentration: Injecting too large a volume or too high a concentration can lead to column overload and peak fronting. Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can contribute to peak broadening. Ensure all connections are secure and use tubing with the appropriate internal diameter.[8]
Section 4: Understanding this compound Degradation Pathways
FAQ 5: What are the likely degradation pathways for this compound in the environment, and how can I identify its degradation products?
-
Hydrolysis: This is the breakdown of a compound by reaction with water. The rate of hydrolysis is often dependent on pH and temperature.[6][7] For a compound like this compound, hydrolysis may cleave amide or ester linkages if present in the molecule.
-
Photolysis: This is degradation caused by light, particularly UV radiation from the sun. Photolysis can be a major degradation pathway for pesticides in surface waters and on the surface of soil and plants.[5]
-
Microbial Degradation: Soil and water microorganisms can use pesticides as a source of carbon and nutrients, breaking them down into simpler molecules through enzymatic reactions.[16][17] This is often the most significant pathway for the dissipation of pesticides in soil.
Identifying Degradation Products:
The identification of degradation products typically requires advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) such as Q-TOF or Orbitrap MS.
Workflow for Degradation Product Identification:
Caption: A workflow for the identification of this compound degradation products using LC-HRMS.
By understanding these potential challenges and implementing the troubleshooting strategies outlined in this guide, you can improve the accuracy and reliability of your this compound analysis in environmental samples.
References
-
Enantioselective hydrolysis and photolysis of mandipropamid in different aquatic environments - evaluation of influencing factors. PubMed. Available at: [Link]
-
Decay profile and metabolic pathways of quinalphos in water, soil and plants. PubMed. Available at: [Link]
-
Screening botanical extracts for quinoid metabolites. PubMed. Available at: [Link]
-
Soil Contaminants and Their Removal through Surfactant-Enhanced Soil Remediation: A Comprehensive Review. MDPI. Available at: [Link]
-
Microbial degradation of quinoline and methylquinolines. PubMed Central (PMC). Available at: [Link]
-
Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Available at: [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available at: [Link]
-
Analytical techniques for the determination of biologically active quinones in biological and environmental samples. PubMed. Available at: [Link]
-
Pesticide Residue Analysis in Food: Advances, Challenges, and Case Studies. Chromatography Online. Available at: [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]
-
Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. Chromtech. Available at: [Link]
-
Study on the hydrolysis of 2-chlorobenzamide. PubMed. Available at: [Link]
-
Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties. MDPI. Available at: [Link]
-
Metabolomics Analysis of Different Quinoa Cultivars Based on UPLC-ZenoTOF-MS/MS and Investigation into Their Antioxidant Characteristics. MDPI. Available at: [Link]
-
Articles List - Analytical Methods in Environmental Chemistry Journal. AMECJ. Available at: [Link]
-
Soil Washing as a Potential Remediation Technology for Contaminated DOE Sites. OSTI.GOV. Available at: [Link]
-
Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Frontiers. Available at: [Link]
-
(PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. ResearchGate. Available at: [Link]
-
Biodegradation of the Insecticide Flonicamid by Alcaligenes faecalis CGMCC 17553 via Hydrolysis and Hydration Pathways Mediated by Nitrilase. PubMed. Available at: [Link]
-
Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. PubMed. Available at: [Link]
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Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]
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Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
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(PDF) Pesticide Residues: Analysis, Impact and Mitigation. ResearchGate. Available at: [Link]
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Metabolomics analysis reveals the accumulation patterns of flavonoids and phenolic acids in quinoa (Chenopodium quinoa Willd.) grains of different colors. ResearchGate. Available at: [Link]
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Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. IntechOpen. Available at: [Link]
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Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks. Frontiers. Available at: [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
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Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. Available at: [Link]
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(PDF) Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. ResearchGate. Available at: [Link]
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LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. Available at: [Link]
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New Analytical Approaches for Effective Quantification and Identification of Nanoplastics in Environmental Samples. ResearchGate. Available at: [Link]
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Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central (PMC). Available at: [Link]
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The Microbial Degradation of Natural and Anthropogenic Phosphonates. MDPI. Available at: [Link]
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Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]
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Metabolomics analysis reveals the accumulation patterns of flavonoids and phenolic acids in quinoa (Chenopodium quinoa Willd.) grains of different colors. PubMed Central (PMC). Available at: [Link]
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Troubleshooting ESI LC MS/MS chromatograms--sample contamination? ResearchGate. Available at: [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. Available at: [Link]
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Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. PubMed Central (PMC). Available at: [Link]
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Non-targeted metabolomics analysis of metabolite changes in two quinoa genotypes under drought stress. ResearchGate. Available at: [Link]
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Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. National Institutes of Health (NIH). Available at: [Link]
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Study on detection methods for triclosan in environmental samples. International Journal of Chemical Studies. Available at: [Link]
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Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. World Health Organization (WHO). Available at: [Link]
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Technical Support Center: Minimizing Phytotoxicity of the Novel Herbicide Quinonamid in Sensitive Crop Species
Welcome to the comprehensive technical support guide for Quinonamid, a novel herbicide under development. This resource is designed for researchers, scientists, and crop protection professionals to proactively manage and troubleshoot potential phytotoxicity in sensitive crops during experimental trials. Our goal is to provide you with the technical expertise and practical strategies required for successful and insightful research with this compound.
I. Understanding this compound: A Hypothetical Mode of Action
For the purposes of this guide, we will treat this compound as a novel herbicide with a hypothetical mode of action: inhibition of a key plant-specific DNA gyrase . This enzyme is crucial for DNA replication and repair in chloroplasts. By targeting this pathway, this compound disrupts chloroplast development and function, leading to bleaching (chlorosis) and eventual cell death in susceptible plants. This mode of action is inspired by the quinolone class of compounds, which are known to target DNA gyrase in bacteria.[1][2] This targeted action, while effective for weed control, can inadvertently affect certain sensitive crop species.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns regarding this compound application.
1. What are the typical symptoms of this compound phytotoxicity?
Symptoms of this compound phytotoxicity are consistent with its mode of action affecting chloroplasts. Key indicators include:
-
Chlorosis: A distinct yellowing or bleaching of new growth is often the first sign, as the herbicide interferes with chloroplast development.
-
Necrosis: In more severe cases, the chlorotic tissues may die, leading to brown, dead patches on the leaves.[3]
-
Stunting: Overall plant growth may be significantly reduced due to impaired photosynthesis and energy production.
-
Leaf Distortion: New leaves may appear cupped or twisted.[4]
2. How can I differentiate this compound phytotoxicity from other plant stressors?
Distinguishing this compound injury from other issues like nutrient deficiencies or diseases is crucial for accurate diagnosis.[4][5]
| Stressor | Key Differentiating Characteristics |
| This compound Phytotoxicity | Symptoms are often most pronounced on new growth following application. A uniform pattern of injury may be observed across the treated area. The onset of symptoms is typically rapid, appearing within a few days of application.[6] |
| Nutrient Deficiency | Symptoms often appear on specific parts of the plant (e.g., older vs. newer leaves) depending on the nutrient. The pattern of chlorosis can be distinct (e.g., interveinal chlorosis). |
| Disease (Fungal/Bacterial) | Often presents as irregular spots or lesions that may spread over time. There may be signs of the pathogen itself, such as fungal growth. The distribution is typically random and not uniform. |
| Insect Damage | Look for physical evidence of pests, such as insects themselves, eggs, or feeding marks (e.g., chewing, stippling). |
3. Which environmental factors increase the risk of this compound phytotoxicity?
Environmental conditions at the time of and following application can significantly influence crop sensitivity to this compound.[7][8][9]
-
High Temperatures: Elevated temperatures can increase the rate of herbicide uptake by the plant, potentially leading to an overdose effect.[3] Avoid spraying when temperatures are expected to exceed 85°F (29°C).
-
High Humidity: Humid conditions can slow the drying of spray droplets on the leaf surface, allowing for greater absorption of the herbicide.[3]
-
Drought Stress: Plants under drought stress may not be able to metabolize the herbicide effectively, increasing the risk of injury.[3][10] Ensure adequate soil moisture before application.
-
Soil Type and Organic Matter: Herbicides can have varying persistence in different soil types. Lighter, sandy soils with low organic matter may have higher herbicide availability for root uptake, increasing the risk of phytotoxicity.[11]
III. Troubleshooting Guides: From Diagnosis to Mitigation
This section provides in-depth, step-by-step guidance for addressing specific challenges you may encounter during your research with this compound.
Guide 1: Pre-Screening for Crop Sensitivity
Objective: To determine the sensitivity of a particular crop species or cultivar to this compound before large-scale trials.
Methodology:
-
Establish a Dose-Response Experiment:
-
Prepare a range of this compound concentrations, including a zero-herbicide control. A logarithmic dilution series is often effective (e.g., 0x, 0.1x, 0.5x, 1x, 2x, 5x of the projected field rate).
-
Grow a sufficient number of replicate plants for each treatment in a controlled environment (greenhouse or growth chamber).
-
Apply the different this compound rates to the plants at a consistent growth stage.
-
-
Visual Assessment:
-
At regular intervals (e.g., 3, 7, and 14 days after treatment), visually assess and score phytotoxicity symptoms using a standardized rating scale (e.g., 0 = no injury, 100 = plant death).
-
-
Quantitative Measurements:
-
Collect quantitative data such as plant height, fresh weight, and dry weight at the end of the experiment.
-
For a more detailed analysis, measure chlorophyll content using a spectrophotometer or a handheld chlorophyll meter.[12]
-
-
Data Analysis:
-
Analyze the data to determine the dose at which a certain level of injury occurs (e.g., GR₅₀ - the dose causing a 50% reduction in growth).
-
Guide 2: Mitigating Phytotoxicity During Application
Objective: To minimize the risk of crop injury when applying this compound in your experiments.
Key Strategies:
-
Adjuvant Selection: The right adjuvant can enhance efficacy on target weeds while minimizing crop injury.[13][14][15][16]
-
Application Timing:
-
Optimizing Spray Volume and Nozzle Selection:
-
Use a sufficient spray volume to ensure good coverage without excessive runoff.
-
Select nozzles that produce a medium to coarse droplet size to minimize drift to non-target areas.
-
Guide 3: Post-Application Remediation and Analysis
Objective: To manage phytotoxicity after it has occurred and to confirm the cause.
Remediation Strategies:
-
Supportive Care: If phytotoxicity is observed, provide optimal growing conditions to help the crop recover. This includes adequate irrigation and balanced nutrition.[11]
-
Activated Charcoal: In some cases of soil-applied herbicides, incorporating activated charcoal into the topsoil can help bind the herbicide and reduce its availability to plant roots.[11]
Analytical Confirmation:
-
Residue Analysis: To definitively confirm that this compound is the cause of the observed symptoms, you can perform residue analysis on soil and plant tissue samples.
-
Sample Collection: Collect soil and plant tissue samples from both affected and unaffected areas as soon as possible after symptoms appear.
-
Extraction and Analysis: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the extraction of this compound residues.[19][20] Analysis is typically performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[19][21][22]
-
-
Bioassays: A simple and cost-effective method to detect the presence of phytotoxic residues in the soil is a plant bioassay.[23][24][25][26][27]
-
Collect soil from the affected area and a control area.
-
Plant a highly sensitive indicator species (e.g., oats, lettuce) in pots containing the soil samples.
-
Observe the growth of the indicator plants for symptoms of phytotoxicity.
-
IV. Visualizing Key Concepts and Workflows
Diagram 1: Hypothetical Mode of Action of this compound
Caption: Hypothetical mechanism of this compound targeting plant-specific DNA gyrase.
Diagram 2: Troubleshooting Workflow for Suspected Phytotoxicity
Caption: Decision-making process for diagnosing and managing this compound phytotoxicity.
V. References
-
Active AgriScience. (2020). Managing Crop Stress for a Better Yield. [Link]
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ONfloriculture. (2025). Aphicide Awareness: Reports of Phytotoxicity on Ornamentals. [Link]
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Journal of Food and Drug Analysis. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Herbicide phytotoxicity. UC IPM. [Link]
-
Adolfsson, S., et al. (2017). Morpho-physiological mechanisms of two different quinoa ecotypes to resist salt stress. BMC Plant Biology. [Link]
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Chen, S., et al. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Environmental Science and Ecotechnology. [Link]
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ResearchGate. (n.d.). Application of Bioassays in Studies on Phytotoxic Herbicide Residues in the Soil Environment. [Link]
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Hooper, D. C. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
-
Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. [Link]
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ResearchGate. (n.d.). Influence of environmental biotic factors on the content of saponins in plants. [Link]
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Bayer Crop Science Canada. (2021). Understanding Herbicide Adjuvants. [Link]
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ResearchGate. (n.d.). Determination of pesticides residues in quinoa (Chenopodium quinoa Willd) using QuEChERS and LC-MS/MS. [Link]
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MDPI. (2022). Evaluating the Impacts of Climate Factors and Flavonoids Content on Chinese Prickly Ash Peel Color Based on HPLC-MS and Structural Equation Model. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Quinfamide?[Link]
-
MDPI. (n.d.). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. [Link]
-
Agricultural Science and Practice. (n.d.). Stress and use of herbicides in field crops. [Link]
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ResearchGate. (n.d.). Physiological responses of quinoa (Chenopodium quinoa Willd.) to drought and waterlogging stresses: Dry matter partitioning. [Link]
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Chen, C., et al. (2012). A Rapid and Simple Bioassay Method for Herbicide Detection. American Journal of Plant Sciences. [Link]
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WeedSmart. (2024). Do adjuvants boost herbicide efficacy?[Link]
-
Semantic Scholar. (n.d.). Residue detection and correlation analysis of multiple neonicotinoid insecticides and their metabolites in edible herbs. [Link]
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e-GRO. (2023). Recognizing and Preventing Phytotoxicity. [Link]
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ResearchGate. (n.d.). Biodegradation of the neonicotinoid insecticide thiamethoxam by the nitrogen-fixing and plant-growth-promoting rhizobacterium Ensifer adhaerens strain TMX-23. [Link]
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Cooper, D. B. (2023). Quinidine. StatPearls. [Link]
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ResearchGate. (n.d.). Stress and use of herbicides in field crops. [Link]
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University of Saskatchewan. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. HARVEST. [Link]
-
Shabala, S., et al. (2010). Ionic and osmotic relations in quinoa (Chenopodium quinoa Willd.) plants grown at various salinity levels. Journal of Experimental Botany. [Link]
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Zhao, Y., et al. (2016). Influence of Environmental Factors on the Active Substance Production and Antioxidant Activity in Potentilla fruticosa L. and Its Quality Assessment. PLOS ONE. [Link]
-
Agrio. (n.d.). Prevent Phytotoxicity: Check Real-Time Spray Safety. [Link]
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MDPI. (n.d.). Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs. [Link]
-
Iowa State University Extension and Outreach. (n.d.). Role of spray adjuvants with postemergence herbicides. Integrated Crop Management. [Link]
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MDPI. (2023). Herbicide Resistance: Managing Weeds in a Changing World. [Link]
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Singh, S., et al. (2020). Herbicide Glyphosate: Toxicity and Microbial Degradation. International Journal of Environmental Research and Public Health. [Link]
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Lara, L., et al. (2018). Vanadium stimulates pepper plant growth and flowering, increases concentrations of amino acids, sugars and chlorophylls, and modifies nutrient concentrations. PLOS ONE. [Link]
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ResearchGate. (n.d.). Influence of Environmental Parameters on Efficacy of Herbal Medicines. [Link]
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University of Maryland Extension. (2024). Phytotoxicity: Chemical Damage to Garden Plants. [Link]
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Dr Matt & Dr Mike. (2018). Quinolone - Mechanism of Action. YouTube. [Link]
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MDPI. (n.d.). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. [Link]
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Woods End Laboratories. (n.d.). Herbicide Bioassay. [Link]
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CHS Agronomy. (2024). Managing herbicide resistance in wheat. [Link]
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Lown, J. W. (1985). The mechanism of action of quinone antibiotics. Molecular and Cellular Biochemistry. [Link]
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MDPI. (2022). Plant and Microorganism Combined Degradation of Bensulfuron Herbicide in Eight Different Agricultural Soils. [Link]
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Michigan State University Extension. (2015). Plant phytotoxicity in the greenhouse. [Link]
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Apparent Ag. (n.d.). Adjuvants for Enhancing Herbicide Performance. [Link]
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University of Massachusetts Amherst. (n.d.). Avoiding Pesticide Phytotoxicity. UMass Extension Greenhouse Crops and Floriculture Program. [Link]
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MDPI. (n.d.). Flavonoids in Agriculture: Chemistry and Roles in, Biotic and Abiotic Stress Responses, and Microbial Associations. [Link]
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Ministry of Health and Welfare, Taiwan. (2017). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). [Link]
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Journal of Food Protection. (2024). Recent advances in examining the factors influencing the efficacy of biocides against Listeria monocytogenes biofilms in the food industry: A systematic review. [Link]
-
Farmonaut. (2024). Phytotoxicity in Crops : Managing Chemical Applications and Symptoms for Healthy Plant Growth. YouTube. [Link]
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Technical Support Center: A Guide to Refining Quinoline Synthesis for Optimal Yield
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of quinoline derivatives and aiming to enhance their experimental outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and refine your synthetic strategies effectively. This document moves beyond simple step-by-step instructions to offer a diagnostic, problem-solving approach to common challenges in quinoline synthesis.
Understanding the Core Challenge: Why Quinoline Synthesis Can Be Tricky
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2][3] However, its synthesis is not always straightforward. Classic named reactions like the Friedländer, Conrad-Limpach, or Doebner-von Miller syntheses, while powerful, can be sensitive to substrate, catalyst, and reaction conditions, often leading to issues with yield and purity.[4][5] Many of these methods suffer from drawbacks such as harsh reaction conditions, low efficiency, and incompatibility with certain functional groups.[4] This guide will help you navigate these complexities.
Generalized Quinoline Synthesis Workflow
The diagram below illustrates a conceptual workflow for a typical acid- or base-catalyzed quinoline synthesis, such as the Friedländer Annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[6][7]
Caption: A generalized workflow for quinoline synthesis.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific, common problems in a question-and-answer format.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix it?
A1: This is a frequent and frustrating issue. The root cause often lies in one of four areas: reaction conditions, reagent quality, catalyst efficiency, or reaction kinetics. Let's break it down.
Causality & Diagnosis:
-
Thermal Dynamics: Many quinoline syntheses, particularly the Conrad-Limpach and classical Friedländer reactions, require significant thermal energy to overcome the activation barrier for cyclization, which often involves disrupting the aromaticity of the aniline ring.[8] The Conrad-Limpach reaction, for instance, traditionally uses very high-boiling solvents like diphenyl ether (BP 259°C) or Dowtherm A (BP 257°C) to drive the reaction to completion.[8] If your temperature is too low, the reaction will stall. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.
-
Reagent Integrity: The starting materials are prime suspects. 2-aminoaryl aldehydes are susceptible to oxidation and self-polymerization. The active methylene compound (e.g., ketone) must be sufficiently acidic to enolize, and its purity is critical.
-
Catalyst Selection & Activity: The choice of catalyst is pivotal. Friedländer synthesis can be catalyzed by both acids (Brønsted or Lewis) and bases.[5] An inappropriate catalyst may not facilitate the key condensation and cyclization steps efficiently. For instance, a base-catalyzed reaction can fail if the starting amine is too weakly nucleophilic, while an acid-catalyzed version might fail if acid-sensitive functional groups are present.
Actionable Solutions:
-
Optimize Temperature & Solvent: If using a high-boiling solvent, ensure you are reaching the target temperature. Consider screening alternative solvents. For the Conrad-Limpach synthesis, a study identified diethylene glycol dibutyl ether (BP 256°C) and triethylene glycol dimethyl ether (BP 216°C) as effective, more user-friendly alternatives to mineral oil or diphenyl ether.[8] For reactions that can proceed at lower temperatures, explore modern catalytic systems. For example, ceric ammonium nitrate (CAN) has been shown to catalyze the Friedländer annulation at ambient temperature.[9]
-
Verify Reagent Quality:
-
2-Aminoaryl Aldehydes/Ketones: Use freshly, or purify older batches via recrystallization or chromatography. Check purity by NMR or melting point.
-
Carbonyl Component: Distill liquid ketones or recrystallize solid ones if purity is questionable.
-
-
Systematic Catalyst Screening: Don't stick to a single catalyst. If one fails, try another from a different class. The table below shows how catalyst choice can dramatically impact yield in a Friedländer synthesis.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
| Piperidine | Ethanol | Reflux | 12 | ~70-85 | [10] |
| p-TSA | Toluene | Reflux | 8 | ~80-95 | [6] |
| I₂ (20 mol%) | None | 80 | 1 | 94 | [6] |
| CAN (10 mol%) | Acetonitrile | Ambient | 0.75 | 92 | [9] |
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. A stalled reaction indicates a problem with conditions or reactivity, whereas the formation of multiple spots suggests side reactions are occurring.
Q2: My reaction is messy, producing multiple byproducts. How can I improve the selectivity and final purity?
A2: A "messy" reaction is a clear sign of competing reaction pathways. The key is to understand these side reactions and adjust your conditions to favor the desired transformation.
Causality & Diagnosis:
-
Self-Condensation: In base-catalyzed Friedländer reactions, a common side reaction is the aldol self-condensation of the ketone starting material.[6] This is especially problematic with ketones that have two enolizable α-positions.
-
Regioselectivity Issues: When using an unsymmetrical ketone, two different quinoline isomers can be formed, depending on which α-methylene group participates in the cyclization.[5] This is a significant challenge in achieving a high yield of a single product.
-
Over-Oxidation/Decomposition: Some quinoline syntheses, like the Skraup or Doebner-von Miller methods, use strong oxidizing agents and acids, which can lead to the formation of tar-like byproducts if not carefully controlled.[11]
Visualizing a Common Side Reaction: Ketone Self-Condensation
Caption: Competing pathways in Friedländer synthesis.
Actionable Solutions:
-
Control Stoichiometry and Addition: To minimize self-condensation, try adding the ketone slowly to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This keeps the instantaneous concentration of the ketone low, disfavoring the bimolecular self-reaction.
-
Modify the Substrate: To address regioselectivity, you can temporarily block one of the α-positions of the ketone with a group that can be removed later. Alternatively, using an imine analog of the 2-aminoaryl carbonyl can sometimes improve selectivity by avoiding the harsh basic conditions that promote side reactions.[6]
-
Choose Milder Conditions: Modern synthetic methods often provide higher selectivity. Consider moving away from harsh classical methods if byproducts are a major issue. For example, a one-pot method involving the reduction of an o-nitroarylcarbaldehyde followed by an in-situ Friedländer condensation using iron powder and HCl provides excellent yields for a wide range of substrates.[12]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic route for my target quinoline?
A1: The optimal route depends on two main factors: the substitution pattern of your target molecule and the availability of starting materials.
-
Friedländer Synthesis: Ideal for when you have access to the corresponding 2-aminoaryl aldehyde or ketone. It's very versatile for creating polysubstituted quinolines.[7]
-
Conrad-Limpach & Knorr Syntheses: These are excellent choices for producing 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones), respectively, starting from anilines and β-ketoesters.[13]
-
Doebner-von Miller Reaction: A good option when starting from anilines and α,β-unsaturated carbonyl compounds. It allows for a variety of substituents but can sometimes lack regioselectivity.[4]
Q2: What are the essential analytical techniques for characterizing my final product?
A2: A combination of techniques is necessary to unambiguously confirm the structure and assess the purity of your synthesized quinoline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The chemical shifts and coupling patterns of the protons on the aromatic rings will confirm the substitution pattern.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H) present in your molecule.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of your final compound.
Q3: Are there more environmentally friendly ("green") approaches to quinoline synthesis?
A3: Yes, the field of green chemistry has made significant inroads into quinoline synthesis. Key strategies include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by efficiently transferring energy directly to the reactants.[14][15]
-
Solvent-Free Reactions: Performing reactions without a solvent (neat) or using water as a solvent reduces waste and environmental impact. Several modern quinoline syntheses have been developed under these conditions.[6]
-
Use of Heterogeneous Catalysts: Solid-supported catalysts can be easily recovered and reused, which is both economical and environmentally friendly.[11]
Detailed Experimental Protocol: A Modern Friedländer Annulation
This protocol describes an efficient, one-pot synthesis of a disubstituted quinoline from an o-nitrobenzaldehyde, which is a readily available starting material.[12]
Synthesis of 2-Cyclopropyl-6-fluoroquinoline
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-2-nitrobenzaldehyde (1.0 g, 5.9 mmol), ethanol (20 mL), and water (5 mL).
-
Reduction: To the stirring suspension, add iron powder (1.65 g, 29.5 mmol) followed by concentrated hydrochloric acid (0.1 mL).
-
Heating: Heat the mixture to reflux (approx. 80-85°C) and maintain for 1 hour. The color should change from yellow to a dark brown/black suspension. Monitor the reduction of the nitro group by TLC.
-
Condensation: After the reduction is complete, add cyclopropyl methyl ketone (0.74 g, 8.8 mmol) to the reaction mixture.
-
Base Addition: Add a solution of potassium hydroxide (0.66 g, 11.8 mmol) in water (2 mL) dropwise over 5 minutes.
-
Reaction Completion: Continue to reflux the mixture for an additional 2-3 hours until the intermediate amine is fully consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-cyclopropyl-6-fluoroquinoline.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (2022). Enhancement of Quinoa Grain Yield and Nutritional Quality by Potassium Fertilization Combined with Foliar Spraying of Seaweed Extract. Retrieved from [Link]
-
National Institutes of Health. (2021). Early and Late Steps of Quinine Biosynthesis. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Retrieved from [Link]
-
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
YouTube. (2024). Pyrimidine Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis. Retrieved from [Link]
-
National Institutes of Health. (2006). A biosynthetic pathway for anandamide. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Substituted Quinolines from Alcohols. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]
-
PubMed. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Retrieved from [Link]
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Retrieved from [Link]
-
SciSpace. (1904). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
-
MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
-
RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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- 15. researchgate.net [researchgate.net]
Addressing matrix effects in Quinonamid residue analysis
Welcome to the technical support center for Quinonamid residue analysis. This guide is designed for researchers, analytical scientists, and professionals in drug and pesticide development. Here, we will address the common and complex challenges associated with quantifying this compound, with a specific focus on diagnosing and mitigating matrix effects in chromatographic analysis. Our approach is rooted in explaining the fundamental science behind the phenomena and providing actionable, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for anyone working on this compound analysis.
Q1: What is this compound and why is its residue analysis critical?
A: this compound (CAS RN: 27541-88-4) is a fungicide belonging to the naphthoquinone class.[1] Its primary application is in agriculture to control various fungal diseases on crops. Due to its direct application on food commodities, regulatory bodies worldwide mandate strict monitoring of its residue levels to ensure consumer safety and compliance with Maximum Residue Limits (MRLs). Accurate and precise analytical methods are therefore essential for food safety, environmental monitoring, and toxicological studies.[2]
The chemical structure of this compound, a chlorinated acetamide derivative of naphthoquinone, lends it to analysis by modern chromatographic techniques.[1][3]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 27541-88-4 | [1] |
| Molecular Formula | C₁₂H₆Cl₃NO₃ | [1] |
| Molecular Mass | 318.54 g/mol | [1] |
| Melting Point | 212.5 °C | [1] |
| Canonical SMILES | O=C1C(Cl)=C(NC(=O)C(Cl)Cl)C(=O)C=2C=CC=CC12 |[1] |
Q2: What, exactly, is a "matrix effect" in the context of LC-MS/MS analysis?
A: A matrix effect is the alteration—either suppression or enhancement—of the ionization of a target analyte (like this compound) by co-eluting, undetected components from the sample matrix.[4][5] This phenomenon is a major challenge in methods that use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), as these are susceptible to competition for ionization.[4][6]
-
Ion Suppression: This is the more common effect.[5] It occurs when matrix components compete with the analyte for access to the droplet surface for gas-phase emission or for available protons, leading to a decreased analyte signal and potentially underestimation of its concentration.[6]
-
Ion Enhancement: This occurs when matrix components improve the ionization efficiency of the analyte, for instance, by altering the surface tension of the ESI droplets. This leads to an increased signal and an overestimation of the concentration.[6]
Matrix effects are a primary source of inaccuracy and poor reproducibility in quantitative analysis.[7][8]
Caption: Mechanism of Matrix Effects in an ESI Source.
Q3: How can I quantitatively assess if my this compound analysis is impacted by matrix effects?
A: You can quantify the matrix effect (ME) by comparing the analytical response of a standard in a pure solvent to its response in a matrix extract where no analyte is present. The following formula is used:
ME (%) = ( (Signal of post-extraction spiked sample) / (Signal of standard in pure solvent) ) * 100
-
A post-extraction spiked sample is prepared by adding the analyte to a blank matrix extract after the sample preparation steps. This ensures the analyte does not undergo any losses during extraction.
-
The standard in pure solvent is prepared at the same concentration.
Table 2: Interpretation of Matrix Effect (ME) Values
| ME (%) Value | Interpretation | Impact on Quantification |
|---|---|---|
| ME ≈ 100% | No significant matrix effect | Minimal impact |
| ME < 100% | Signal Suppression | Underestimation of analyte |
| ME > 100% | Signal Enhancement | Overestimation of analyte |
According to guidelines like SANTE/11312/2021, matrix effects are generally considered acceptable if they fall within 80-120%.[9][10] Values outside this range indicate that the method is not providing accurate quantification and requires corrective action.[11]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis.
Q4: My this compound recoveries are consistently low (<70%) and variable in a complex matrix like fresh herbs. What's the cause and solution?
A: Low and inconsistent recoveries are a classic symptom of significant matrix effects, particularly ion suppression, coupled with potential losses during sample preparation.[12] Matrices like herbs are rich in chlorophyll, essential oils, and other complex organic molecules that are known to interfere with analysis.[13]
Causality Analysis:
-
Inefficient Extraction: The chosen solvent may not be effectively extracting this compound from the sample.
-
Analyte Loss During Cleanup: The cleanup step, designed to remove matrix components, might also be removing a portion of the analyte.
-
Severe Ion Suppression: Co-eluting matrix components are likely outcompeting this compound for ionization in the MS source, leading to a drastically reduced signal.[6]
Troubleshooting Workflow:
-
Isolate the Problem: First, determine if the issue is recovery during sample prep or a matrix effect at the detector. Prepare three sets of samples at a known concentration (e.g., 50 µg/kg):
-
Set A: Standard in pure solvent.
-
Set B: Blank herb extract spiked after extraction and cleanup (post-extraction spike).
-
Set C: Blank herb sample spiked before extraction (pre-extraction spike).
-
-
Calculate & Interpret:
-
Matrix Effect (ME %): (Peak Area B / Peak Area A) * 100. If this is <70%, you have a strong ion suppression problem.
-
Recovery (R %): (Peak Area C / Peak Area B) * 100. If this is <70%, you are losing analyte during the sample preparation process.
-
Process Efficiency (%): (Peak Area C / Peak Area A) * 100. This is the overall efficiency of your method.
-
-
Implement Solutions:
-
For Low Recovery (R%): Re-evaluate your sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for pesticide residue analysis in complex matrices.[13][14][15] Ensure your chosen sorbents are appropriate. For herbs, a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar interferences is common. GCB (Graphitized Carbon Black) is excellent for chlorophyll removal but may retain planar molecules like this compound; use it with caution and in minimal amounts.[14]
-
For Strong Matrix Effect (ME%):
-
Improve Cleanup: Optimize the dispersive SPE step of your QuEChERS protocol.
-
Dilute the Extract: Diluting the final extract (e.g., 5x or 10x) can significantly reduce the concentration of interfering matrix components, thereby mitigating the matrix effect.[16][17] This is often the simplest and most effective solution, provided your instrument has sufficient sensitivity to detect the diluted analyte.[18]
-
Chromatographic Separation: Modify your LC gradient to better separate this compound from the co-eluting interferences.[18]
-
-
Q5: I've confirmed a strong matrix effect. What is the most robust strategy to ensure accurate quantification: Matrix-Matched Calibration, Standard Addition, or an Internal Standard?
A: The choice of strategy depends on the variability of the matrix effect, the availability of a blank matrix, and the desired throughput and accuracy.[7][8]
Caption: Decision tree for selecting a matrix effect compensation strategy.
Table 3: Comparison of Matrix Effect Compensation Strategies
| Strategy | Principle | Pros | Cons | Best For... |
|---|---|---|---|---|
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to ensure standards and samples experience the same matrix effect.[19] | Simple to implement; effectively compensates for consistent matrix effects. | Requires a representative blank matrix which can be difficult to obtain; does not correct for sample-to-sample variations.[8] | Routine analysis of large batches of similar samples where the matrix effect is consistent. |
| Internal Standard (IS) | A known amount of a compound structurally similar to the analyte is added to all samples, standards, and blanks.[20][21] | Corrects for variations in both sample preparation and matrix effects; improves precision and accuracy.[20][22] | A suitable IS, especially a Stable Isotope Labeled (SIL) version, can be expensive or unavailable. The IS must not be present in the samples.[23] | Achieving the highest accuracy and precision, especially when matrix effects are variable. SIL standards are the gold standard.[22] |
| Standard Addition | The sample is divided into several aliquots, and increasing known amounts of the analyte standard are added to each. The concentration is determined by extrapolation.[7] | Highly accurate as it calibrates within each unique sample; does not require a blank matrix. | Labor-intensive and low-throughput; requires a larger sample volume. | Analyzing a few, highly valuable samples with very complex or unknown matrices. |
For regulatory and high-stakes analysis of this compound, the use of a stable isotope-labeled internal standard (SIL-IS) is the most highly recommended approach due to its superior ability to correct for variability.[21][22]
Section 3: Protocols and Workflows
Protocol 1: QuEChERS Sample Preparation for this compound in a High-Chlorophyll Matrix (e.g., Spinach)
This protocol is based on the widely adopted QuEChERS methodology, optimized for challenging matrices.[15][24]
Materials:
-
Homogenized Spinach Sample
-
Acetonitrile (ACN)
-
Water (HPLC Grade)
-
QuEChERS Extraction Salts (e.g., EN 15662 pouch: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂Citrate Sesquihydrate)
-
Dispersive SPE (d-SPE) tube (e.g., 2 mL tube containing 150mg MgSO₄, 50mg PSA, and 7.5mg GCB)
-
50 mL and 2 mL centrifuge tubes
Procedure:
-
Sample Weighing: Weigh 10 g (± 0.1 g) of the homogenized spinach sample into a 50 mL centrifuge tube.
-
(Optional but Recommended) Internal Standard Spiking: Add a known amount of your internal standard solution directly to the sample.
-
Hydration: Add 10 mL of HPLC-grade water and vortex for 30 seconds to ensure the sample is fully wetted.
-
Extraction:
-
Add 10 mL of ACN to the tube.
-
Seal the tube tightly and shake vigorously for 1 minute. This ensures thorough partitioning of this compound into the organic solvent.
-
-
Salting-Out Partitioning:
-
Add the contents of one QuEChERS extraction salt pouch.
-
Immediately seal and shake vigorously for 1 minute. The salts induce phase separation and help stabilize the analyte.
-
Centrifuge at ≥4000 RCF for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Carefully transfer 1 mL of the upper ACN layer (the supernatant) into the prepared 2 mL d-SPE tube.
-
Seal the tube and vortex for 30 seconds. The sorbents will bind to interfering matrix components like organic acids (PSA) and chlorophyll (GCB).
-
Centrifuge at ≥10,000 RCF for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Dilute as necessary with your initial mobile phase conditions (e.g., a 1:4 dilution with 50:50 water:acetonitrile) to further reduce matrix effects.[16]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: QuEChERS workflow for this compound analysis in complex matrices.
References
-
Wang, J., Chow, W., Leung, D., & Chang, J. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available at: [Link]
-
Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]
-
Setinská, K., Volka, K., & Schůrek, F. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health (NIH). Available at: [Link]
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE 11312/2021). Available at: [Link]
-
Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]
-
Le, V. T., Nguyen, H. M., & Nguyen, T. A. (2025). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. ResearchGate. Available at: [Link]
-
Quispe, C., et al. (2025). Analytical Methods for Identification and Quantification of Quinoa Saponins: A Review. ACS Omega. Available at: [Link]
-
EURL-Pesticides. (n.d.). QuEChERS: Home. EURL-Pesticides.eu. Available at: [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available at: [Link]
-
Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Peris, A., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. National Institutes of Health (NIH). Available at: [Link]
-
Urban, M., et al. (2021). Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. ResearchGate. Available at: [Link]
-
Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). Available at: [Link]
-
Li, W., & Cohen, L. H. (2012). Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. Available at: [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]
-
Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Available at: [Link]
-
Eurachem. (2025). Validation of analytical methods. Available at: [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Available at: [Link]
-
Quispe, C., et al. (2025). Analytical Methods for Identification and Quantification of Quinoa Saponins: A Review. ACS Publications. Available at: [Link]
-
Lehotay, S. J. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]
-
Ferrer, C., et al. (2011). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. Available at: [Link]
-
Anastassiades, M. (2006). The QuEChERS Method – Background Information and Recent Developments. EURL-Pesticides.eu. Available at: [Link]
-
Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. Available at: [Link]
-
Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Available at: [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]
-
Marazuela, M. D., & Bogialli, S. (2015). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]
-
YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. Available at: [Link]
-
Phytocontrol. (2025). EUROPE – COM : New update of the analytical guidance document for residue. Available at: [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central. Available at: [Link]
-
Kocourek, V., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
BVL. (n.d.). Method validation and analytical quality control in pesticide residues analysis. Available at: [Link]
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Technical Support Center: Optimization of Liquid Chromatography Methods for Quinonamid
Welcome to the comprehensive technical support guide for the analysis of Quinonamid using liquid chromatography. This center is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we synthesize fundamental chromatographic principles with practical, field-proven insights to help you develop robust methods, troubleshoot common issues, and ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the key physicochemical properties of this compound that influence LC method development?
A1: Understanding the fundamental properties of this compound is the first step to developing a successful LC method. Its structure, featuring a naphthoquinone core and a dichloroacetamide side-chain, dictates its chromatographic behavior.
| Property | Value / Description | Implication for LC Method |
| Molecular Formula | C₁₂H₆Cl₃NO₃[1][2] | Affects molecular weight and potential for MS detection. |
| Molecular Weight | 318.54 g/mol [2][3] | Standard molecular weight for small molecule analysis. |
| Predicted XlogP | 3.0[1] | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |
| Water Solubility | 3 mg/L (at 23 °C)[3][4] | Very low solubility necessitates the use of organic solvents for sample and standard preparation. |
| Predicted pKa | 7.37 ± 0.20[3] | The amide proton is weakly acidic. Mobile phase pH control is critical to ensure a consistent, non-ionized state for reproducible retention and good peak shape. |
Based on these properties, a reversed-phase HPLC or UHPLC method is the most appropriate choice.
Q2: What is a recommended starting point for an LC method for this compound?
A2: For initial method development, a generic reversed-phase gradient method is recommended. This provides a broad screening capability to determine the approximate retention time and behavior of the analyte.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | The moderate hydrophobicity of this compound makes C18 the standard choice for good retention.[1][5][6][7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | Acidification ensures that this compound (pKa ~7.4) remains in its neutral form, preventing peak tailing and improving retention.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) | Acetonitrile is a common strong solvent in reversed-phase LC, often providing good peak shape and efficiency. |
| Gradient | 5% to 95% B over 10-15 minutes | A broad gradient helps to quickly locate the analyte's elution point and check for impurities. |
| Flow Rate | 0.4 - 1.0 mL/min (for 4.6 mm ID); 0.2 - 0.5 mL/min (for 2.1 mm ID) | Adjust based on column diameter and particle size to maintain optimal linear velocity. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but stability should be monitored. |
| Detection | UV/PDA Detector, 254 nm or scan for λ-max (e.g., 240-400 nm) | Naphthoquinones typically have strong UV absorbance. A PDA detector is invaluable for initial development to determine the optimal wavelength.[6][8] |
| Injection Vol. | 1 - 10 µL | Keep the volume low initially to prevent column overload and peak distortion. |
| Sample Diluent | Acetonitrile or Methanol | Due to low water solubility, dissolve standards and samples in a strong organic solvent. Ensure the diluent is compatible with the initial mobile phase conditions. |
Q3: My this compound peak is tailing. What are the most likely causes?
A3: Peak tailing for a compound like this compound in reversed-phase LC is typically caused by three main factors:
-
Secondary Silanol Interactions: The amide group in this compound can interact with acidic residual silanols on the silica backbone of the column packing material. This is a common cause of tailing for basic or weakly acidic compounds.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (~7.4), the compound will exist in a mixture of ionized and non-ionized forms, leading to poor peak shape.
-
Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, resulting in a tailed peak.
Refer to the Troubleshooting Guide in Section 2 for detailed solutions to this problem.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common chromatographic issues encountered during this compound analysis.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing HPLC problems. Start with the observed symptom and follow the path to identify potential causes and solutions.
Sources
- 1. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. ifoodmm.com [ifoodmm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simultaneous determination of naphthalene and anthraquinone derivatives in Rumex nepalensis Spreng. roots by HPLC: comparison of different extraction methods and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Simultaneous quantification of flavonoids and phenolic acids in plant materials by a newly developed isocratic high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor efficacy of Quinonamid in specific soil types
A Guide for Researchers and Development Professionals
Welcome to the technical support hub for Quinonamid. As Senior Application Scientists, we understand that achieving consistent and potent this compound efficacy in diverse experimental conditions is paramount to your research. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the key factors that can influence this compound's performance, particularly its interaction with different soil matrices. We have structured this center based on field-proven insights to help you diagnose and overcome challenges, ensuring the integrity and success of your experiments.
Understanding the Challenge: Why this compound Efficacy Varies in Soil
This compound, a novel quinone-amide class compound, is designed to target and disrupt mitochondrial respiration in its target organisms. Its unique chemical structure, while highly effective under ideal conditions, also makes it susceptible to interactions with complex environmental matrices like soil. The efficacy of this compound can be significantly diminished in certain soil types due to a combination of physicochemical and biological factors.
The primary mechanisms leading to poor bioavailability and efficacy include:
-
Adsorption to Soil Components: The quinone moiety can bind strongly to soil organic matter (SOM) through mechanisms like hydrogen bonding and hydrophobic partitioning. Additionally, the amide group can interact with the surfaces of clay minerals. This binding sequesters this compound, making it unavailable to the target organism.
-
pH-Dependent Degradation: this compound is susceptible to hydrolysis, a process that can be accelerated under alkaline or highly acidic soil conditions. Alkaline hydrolysis, in particular, can rapidly cleave the amide bond, rendering the compound inactive.
-
Microbial Degradation: Soil microorganisms can utilize this compound as a carbon or nitrogen source, leading to its rapid biodegradation, especially in soils with high microbial activity.
This guide will walk you through identifying which of these factors is at play in your specific experimental setup and provide actionable steps to mitigate their impact.
Troubleshooting Guide: Diagnosing and Resolving Poor Efficacy
This section is structured in a question-and-answer format to directly address the most common issues encountered by researchers.
Q1: I'm observing significantly lower-than-expected this compound efficacy in a high-organic-matter soil. How can I confirm the cause and what are my next steps?
Answer: This is a classic symptom of poor bioavailability due to high adsorption to soil organic matter (SOM). The hydrophobic nature of the quinone ring in this compound leads to a strong affinity for the complex carbon structures in humus and other organic materials. This effectively "locks up" the compound, preventing it from reaching its target.
Diagnostic Workflow:
To confirm that adsorption is the primary issue, we recommend performing a Soil Adsorption Coefficient (Kd) determination . This experiment will quantify the extent to which this compound binds to your specific soil type.
Experimental Protocol: Determination of Soil Adsorption Coefficient (Kd)
-
Prepare a this compound Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Soil Preparation: Air-dry the problematic soil and sieve it through a 2-mm mesh to ensure homogeneity.
-
Adsorption Experiment Setup:
-
In a series of centrifuge tubes, add a fixed amount of soil (e.g., 1 gram).
-
Add varying concentrations of this compound solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) prepared in 0.01 M CaCl2 solution. The CaCl2 helps to maintain a constant ionic strength and flocculate colloids.
-
Include a control tube with the this compound solution but no soil.
-
-
Equilibration: Shake the tubes on a reciprocating shaker for 24 hours at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., 5000 x g for 15 minutes) to separate the soil from the supernatant.
-
Analysis: Carefully collect the supernatant and analyze the concentration of this compound remaining in the solution using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation:
-
Calculate the amount of this compound adsorbed to the soil (Cs) by subtracting the equilibrium concentration in the supernatant (Ce) from the initial concentration.
-
The adsorption coefficient (Kd) is the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium: Kd = Cs / Ce .
-
Interpreting the Results:
A high Kd value confirms strong adsorption and is the likely cause of the poor efficacy.
| Kd Value (L/kg) | Adsorption Potential | Interpretation & Recommended Action |
| < 5 | Low | Adsorption is unlikely to be the primary cause. Investigate other factors like pH-dependent degradation (see Q2). |
| 5 - 20 | Moderate | Adsorption is contributing to reduced efficacy. Consider adjusting the application protocol. An increase in the initial dose may be required to saturate soil binding sites. |
| > 20 | High | Adsorption is the primary cause of poor efficacy. A significant dose increase is needed. Alternatively, consider formulation strategies, such as microencapsulation, to shield this compound from soil organic matter until release. Pre-treatment of the soil with a competitive binding agent (e.g., a soluble humic acid analog) could also be explored. |
Q2: My experiments in high-pH (alkaline) soil are failing. Could the soil chemistry be degrading this compound?
Answer: Yes, this is highly probable. The amide linkage in the this compound structure is susceptible to base-catalyzed hydrolysis. In soils with a pH greater than 7.5, the rate of this degradation reaction can increase dramatically, leading to a rapid loss of the active compound before it can exert its biological effect.
Diagnostic Workflow:
The following workflow will help you determine if pH-mediated degradation is occurring and at what rate.
Troubleshooting Workflow for Suspected Degradation
Caption: A decision tree for troubleshooting this compound efficacy issues suspected to be caused by soil pH.
Experimental Protocol: pH-Dependent Stability Assay
-
Prepare Buffer Solutions: Create a series of buffer solutions spanning a relevant pH range (e.g., pH 5.0, 7.0, 8.0, 9.0).
-
Incubation: Spike a known concentration of this compound (e.g., 10 µg/mL) into each buffer solution in separate vials.
-
Time-Course Sampling: Incubate the vials at a constant temperature. At set time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each vial.
-
Analysis: Immediately analyze the concentration of the parent this compound compound in each aliquot using HPLC or LC-MS/MS.
-
Data Interpretation: Plot the concentration of this compound versus time for each pH. A rapid decrease in concentration at higher pH values is indicative of alkaline hydrolysis. From this data, you can calculate the half-life (DT50) of this compound at each pH.
Mitigation Strategies:
-
Soil pH Adjustment: For pot or microcosm experiments, the most direct approach is to amend the soil to lower its pH. Incorporating materials like elemental sulfur or ammonium sulfate can help acidify the soil, but this must be done carefully to avoid shocking the system.
-
Formulation Modification: If direct soil amendment is not feasible, consider using a buffered formulation for this compound application. A granular formulation that creates a localized acidic micro-environment upon dissolution can protect the compound from the bulk soil's alkaline pH.
Frequently Asked Questions (FAQs)
Q: Can I simply increase the dose of this compound to overcome poor efficacy?
A: While increasing the dose can sometimes compensate for bioavailability issues, it is not always the optimal solution. This approach can lead to off-target effects, increased costs, and potential regulatory concerns. It is scientifically more robust to first diagnose the root cause (adsorption, degradation) and then apply a targeted mitigation strategy.
Q: Does soil temperature affect this compound's performance?
A: Yes. Both chemical degradation (hydrolysis) and microbial degradation rates are temperature-dependent, generally increasing with higher temperatures. If you are running experiments in environments with fluctuating or high temperatures, you may observe a faster loss of this compound activity.
Q: What is the expected half-life of this compound in a typical loam soil?
A: In a "typical" loam soil with a pH of 6.5 and organic matter content of 2-3%, the aerobic soil metabolism half-life of this compound is expected to be approximately 30-45 days at 20°C. However, as detailed in this guide, this can change drastically. In a high-pH, high-organic-matter soil, the half-life could be less than 7 days.
Q: Are there any analytical methods you recommend for quantifying this compound in soil?
A: A robust method involves solvent extraction from the soil (e.g., using an accelerated solvent extractor with acetonitrile/water), followed by solid-phase extraction (SPE) cleanup. Final quantification is best achieved with Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.
Mechanism of this compound Interaction with Soil Components
Caption: Key interactions between this compound and soil components leading to reduced efficacy.
References
-
Gevao, B., Semple, K. T., & Jones, K. C. (2000). Bound pesticide residues in soil: a review. Environmental Pollution. Available at: [Link]
-
Vebrosky, L. N., & Van-Emon, J. M. (2021). The Effects of Soil pH on Pesticide-Soil Interactions. U.S. Environmental Protection Agency. Available at: [Link]
-
Singh, B. K. (2009). Organophosphorus-degrading bacteria: ecology and industrial applications. Nature Reviews Microbiology. Available at: [Link]
Validation & Comparative
A Comparative Guide to Quinoline and Strobilurin Fungicides: Efficacy, Mechanism, and Application
An In-depth Analysis for Researchers and Plant Health Professionals
In the continuous effort to safeguard global food production, the development and strategic deployment of effective fungicides are paramount. This guide provides a detailed comparison of two important classes of fungicides: the established strobilurin group and the more recent quinoline class. While strobilurins have been a cornerstone of disease management for decades, the emergence of novel quinoline fungicides presents new opportunities and modes of action for integrated pest management strategies. This document will delve into their respective mechanisms of action, target pathogen spectrum, and available efficacy data, providing researchers and drug development professionals with a comprehensive understanding of their relative strengths and applications.
Unraveling the Mechanisms of Action: A Tale of Two Targets
The fundamental difference between quinoline and strobilurin fungicides lies in their distinct molecular targets within the fungal cell. This divergence in their mechanism of action is crucial for understanding their efficacy, spectrum of activity, and potential for cross-resistance.
Strobilurin Fungicides: Disrupting the Fungal Powerhouse
Strobilurin fungicides, also known as Quinone outside Inhibitors (QoI), belong to the Fungicide Resistance Action Committee (FRAC) Group 11.[1] Their mode of action is the inhibition of mitochondrial respiration.[2] Specifically, they bind to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[2] This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, which halts the production of ATP, the essential energy currency of the cell.[2] Deprived of their energy source, fungal spores are unable to germinate and grow, effectively preventing infection.[3]
Quinoline Fungicides: A Novel Approach to Fungal Inhibition
The term "Quinonamid" is not a recognized common name for a specific fungicide. However, it likely refers to fungicides belonging to the quinoline chemical class. For the purpose of this guide, we will focus on two prominent examples of modern quinoline fungicides: quinofumelin and feneptamidoquin . These fungicides represent a distinct mode of action from strobilurins, targeting the de novo pyrimidine biosynthesis pathway. They are classified under FRAC Group 52 as Dihydroorotate Dehydrogenase (DHODH) inhibitors.[4]
The enzyme DHODH is essential for the synthesis of pyrimidines, which are fundamental building blocks of DNA and RNA.[4][5] By inhibiting DHODH, quinoline fungicides disrupt the production of these vital nucleic acids, thereby preventing fungal cell division and growth.[4][5] This unique mechanism of action makes them effective against pathogens that may have developed resistance to other fungicide classes, including strobilurins.
Spectrum of Activity: Targeting Fungal Foes
Both quinoline and strobilurin fungicides exhibit activity against a range of important plant pathogens. However, there are nuances in their target spectra.
Strobilurin fungicides are known for their broad-spectrum activity against a wide array of fungal diseases in numerous crops.[3] They are effective against pathogens from the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes classes.[6]
Quinoline fungicides , being a newer class, have a developing but promising spectrum of activity. Quinofumelin has demonstrated excellent efficacy against Fusarium graminearum, the causal agent of Fusarium head blight in cereals, and Sclerotinia sclerotiorum, which causes white mold in a variety of crops.[7][8] Feneptamidoquin is reported to be a broad-spectrum quinolinecarboxamide fungicide effective against pathogens such as Glomerella lagenaria (anthracnose), Botrytis cinerea (grey mold), and Fusarium culmorum (crown and root rot).[5]
Comparative Efficacy: A Look at the Evidence
Direct, side-by-side comparative efficacy data from single studies for quinoline fungicides versus strobilurin fungicides is still emerging in publicly available literature. However, we can synthesize the available data to provide an initial assessment.
It is important to note that the efficacy of any fungicide is highly dependent on the target pathogen, crop, environmental conditions, and the presence of resistant fungal populations.
Table 1: Summary of Efficacy Data for Quinoline and Strobilurin Fungicides
| Fungicide Class | Representative Active Ingredient(s) | Target Pathogen Example | Efficacy Metric | Reported Efficacy | Citation(s) |
| Quinoline | Quinofumelin | Fusarium graminearum | EC50 (mycelial growth) | 0.019 ± 0.007 µg/mL | [7] |
| Quinofumelin | Sclerotinia sclerotiorum | Control Efficacy (translaminar) | 87.81% at 80 µg/mL | [8] | |
| Strobilurin | Trifloxystrobin | Cercospora beticola | Disease Control | Most efficient among tested strobilurins | [9] |
| Azoxystrobin, Pyraclostrobin, etc. | Various | General Efficacy | Generally provide good to excellent disease control | [6][10] |
Disclaimer: The efficacy data presented are from separate studies and are not direct comparisons. The effectiveness of these fungicides in the field can vary significantly.
Experimental Protocols for Fungicide Efficacy Evaluation
To ensure the scientific integrity of fungicide efficacy data, standardized and rigorous experimental protocols are essential. Below are outlines for both in vitro and field trial methodologies.
In Vitro Bioassay for Fungicide Sensitivity
In vitro assays are crucial for determining the intrinsic activity of a fungicide against a specific pathogen and for establishing baseline sensitivity.
Step-by-Step Protocol:
-
Pathogen Culture: The target fungal pathogen is grown on a suitable nutrient medium, such as Potato Dextrose Agar (PDA).[4]
-
Fungicide Stock Solution Preparation: A concentrated stock solution of the test fungicide is prepared in an appropriate solvent.
-
Serial Dilutions: A series of dilutions of the fungicide are made to test a range of concentrations.
-
Amended Media Preparation: The different concentrations of the fungicide are incorporated into the molten PDA before it solidifies.[4]
-
Inoculation: A small plug of the actively growing fungal mycelium is placed in the center of each fungicide-amended and control (no fungicide) Petri dish.[4]
-
Incubation: The plates are incubated under controlled conditions (temperature and light) conducive to fungal growth.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.[7]
Field Trial for Fungicide Efficacy
Field trials are essential to evaluate the performance of a fungicide under real-world agricultural conditions.
Step-by-Step Protocol:
-
Site Selection: Choose a field with a history of the target disease and uniform soil and environmental conditions.
-
Experimental Design: A randomized complete block design is commonly used to minimize the effects of field variability.[11] This involves dividing the field into blocks, with each block containing all the treatments (different fungicides and an untreated control) in a random order.[11]
-
Plot Establishment: Mark out the individual plots within each block. The plot size should be large enough to be representative and allow for accurate application and harvesting.
-
Fungicide Application: Apply the fungicides at the recommended rates and timings using calibrated spray equipment.[11] Ensure uniform coverage of the crop canopy.
-
Disease Assessment: Regularly assess the disease severity in each plot using a standardized rating scale. This is typically done by visually estimating the percentage of plant tissue affected by the disease.
-
Yield Data Collection: At the end of the growing season, harvest the crop from each plot and measure the yield.
-
Data Analysis: Statistically analyze the disease severity and yield data to determine if there are significant differences between the fungicide treatments and the untreated control.
Resistance Management: A Critical Consideration
A significant advantage of the new quinoline fungicides is their novel mode of action, which means there is no cross-resistance with existing fungicide classes like the strobilurins.[12] The extensive use of strobilurins has led to the development of resistance in some pathogen populations, reducing their effectiveness.[2] The introduction of fungicides with different modes of action, such as the quinoline DHODH inhibitors, is a crucial strategy for managing fungicide resistance. By rotating or alternating fungicides with different FRAC codes, the selection pressure for resistance to any single mode of action is reduced.
Conclusion
Both quinoline and strobilurin fungicides are valuable tools for modern disease management. Strobilurins offer a well-established, broad-spectrum solution, while the newer quinoline fungicides provide a novel mode of action that is particularly important for resistance management. The distinct molecular targets of these two fungicide classes—mitochondrial respiration for strobilurins and pyrimidine biosynthesis for quinolines—underscore the importance of a diverse chemical toolbox for sustainable crop protection. As more comparative efficacy data becomes available, a clearer picture of the optimal placement and use of quinoline fungicides in integrated disease management programs will emerge. For researchers and professionals in the field, understanding the fundamental differences between these fungicide classes is essential for developing effective and durable disease control strategies.
References
-
Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (2023). National Center for Biotechnology Information. [Link]
-
Xiu, L., et al. (2021). Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis. MDPI. [Link]
-
Duan, Y., et al. (2021). Antifungal Activity and Biological Characteristics of the Novel Fungicide Quinofumelin Against Sclerotinia sclerotiorum. APS Journals. [Link]
-
Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (2025). bioRxiv. [Link]
-
Higashimura, Y., et al. (2022). The target site of the novel fungicide quinofumelin, Pyricularia oryzae class II dihydroorotate dehydrogenase. National Center for Biotechnology Information. [Link]
-
Efficacy of Four In Vitro Fungicides for Control of Wilting of Strawberry Crops in Puebla-Mexico. (2022). MDPI. [Link]
-
Glossary. (n.d.). Syngenta US. [Link]
-
Efficacy of quinone outside inhibitors (QoI) and demethylation inhibitors (DMI) fungicides against grape anthracnose. (2015). ResearchGate. [Link]
-
Feneptamidoquin (Ref: SYN551769). (n.d.). AERU - University of Hertfordshire. [Link]
-
AGROCHEMICAL DISCOVERY UPDATE – SYNGENTA'S NEW FUNGICIDE FENEPTAMIDOQUIN (SYN551769) || GRANTED PROVISIONAL ISO STATUS. (2024). ChemRobotics. [Link]
-
Understanding The Differences Between FRAC Group 11 and FRAC Group 3 Fungicides. (2020). Plant & Pest Advisory. [Link]
-
Review: The strobilurin fungicides. (2018). ResearchGate. [Link]
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2021). National Center for Biotechnology Information. [Link]
-
Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet. (2007). PubMed. [Link]
-
Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates. (2022). National Center for Biotechnology Information. [Link]
-
Fungicide Efficacy Evaluation. (n.d.). CABI Digital Library. [Link]
-
On-Farm Corn and Soybean Fungicide Demonstration Trials. (n.d.). Iowa State University Digital Press. [Link]
-
Similarity of DHODH inhibitors in the Cell Painting assay.... (n.d.). ResearchGate. [Link]
-
DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. (2024). eLife. [Link]
-
Want to Conduct a Field Trial on your Farm? Use the SEED method. (2022). Purdue University. [Link]
-
Evaluation of Foliar Applications of Strobilurin Fungicides in Cotton across the Southern United States. (n.d.). Cotton Incorporated. [Link]
-
Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. (2021). National Center for Biotechnology Information. [Link]
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Fungicide Efficacy for Control of Wheat Diseases. (n.d.). Crop Protection Network. [Link]
-
FIELD EVALUATION OF SYSTEMIC FUNGICIDES AGAINST Puccinia striiformis f. sp. tritici. (n.d.). IJNRD. [Link]
-
Understanding The Differences Between FRAC Group 11 and FRAC Group 3 Fungicides. (2020). Rutgers NJAES. [Link]
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Validating Quinonamid's Mode of Action on the Cytochrome bc1 Complex: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mode of action of Quinonamid, a novel fungicide targeting the cytochrome bc1 complex. By integrating established biochemical and structural methodologies, we will objectively compare this compound's performance with other known inhibitors and provide the necessary experimental details to ensure scientific rigor and reproducibility.
Introduction: The Cytochrome bc1 Complex as a Prime Fungicidal Target
The cytochrome bc1 complex (also known as complex III) is a critical enzyme in the mitochondrial electron transport chain of most living organisms.[1][2] Its primary function is to transfer electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane.[2] This creates a proton gradient that drives ATP synthesis, the cell's primary energy currency.[2]
Due to its essential role in cellular respiration, the cytochrome bc1 complex is a validated and highly successful target for a range of agricultural fungicides and anti-parasitic drugs.[1][3] Inhibition of this complex effectively chokes the energy supply of the pathogen, leading to its death.[4]
The cytochrome bc1 complex possesses two key inhibitor binding sites, the Quinone 'outside' (Qo) site and the Quinone 'inside' (Qi) site, located on opposite sides of the mitochondrial inner membrane.[1] This guide will focus on the validation of this compound as a Quinone inside Inhibitor (QiI) , a class of fungicides that offers a distinct mode of action compared to the more common Quinone outside Inhibitors (QoIs) like strobilurins.[5][6]
The Hypothesis: this compound as a Novel Qi-site Inhibitor
Our central hypothesis is that this compound selectively binds to the Qi-site of the cytochrome bc1 complex, thereby inhibiting electron transfer and disrupting cellular respiration in target fungi. To validate this, we will employ a multi-faceted approach encompassing enzyme kinetics, structural biology, and genetic analysis. This approach will not only confirm the target and binding site but also differentiate this compound from established QoI fungicides.
Experimental Validation Workflow
A robust validation of this compound's mode of action requires a systematic and logical progression of experiments. The following workflow is designed to provide a comprehensive understanding of its biochemical and structural interactions with the cytochrome bc1 complex.
Caption: A logical workflow for validating the mode of action of a novel cytochrome bc1 inhibitor.
Biochemical Characterization: Quantifying Inhibitory Potency
The initial step in validating this compound's mode of action is to quantify its inhibitory effect on the cytochrome bc1 complex and assess its impact on mitochondrial function.
Enzyme Kinetics Assay: Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter that measures the potency of an inhibitor. This assay directly measures the enzymatic activity of the isolated cytochrome bc1 complex in the presence of varying concentrations of this compound.
Protocol: Cytochrome bc1 Activity Assay
-
Isolation of Mitochondria: Isolate mitochondria from the target fungal species (e.g., Saccharomyces cerevisiae or a relevant plant pathogen) using standard differential centrifugation techniques.
-
Purification of Cytochrome bc1 Complex: Solubilize the mitochondrial membranes with a mild detergent (e.g., n-dodecyl-β-D-maltoside) and purify the cytochrome bc1 complex using affinity chromatography.[7]
-
Assay Buffer: Prepare an assay buffer containing phosphate buffer, EDTA, and a suitable detergent to maintain the integrity of the complex.
-
Reaction Mixture: In a 96-well plate, combine the purified enzyme, the substrate ubiquinol (e.g., decylubiquinol), and varying concentrations of this compound (and comparator inhibitors) dissolved in a suitable solvent like DMSO.
-
Initiation and Measurement: Initiate the reaction by adding the electron acceptor, cytochrome c. Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a plate reader.[8]
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Comparative Data:
The table below presents hypothetical IC50 values for this compound compared to known QoI and QiI inhibitors.
| Compound | Class | Target Site | IC50 (nM) |
| This compound | QiI (Hypothesized) | Qi | 5.2 |
| Azoxystrobin | QoI | Qo | 1.8 |
| Famoxadone | QoI | Qo | 418 (Bovine) / 1.4 (Rs)[3] |
| Cyazofamid | QiI | Qi | Micromolar range[10] |
| Amisulbrom | QiI | Qi | ~240 (P. litchii)[11] |
Note: IC50 values can vary significantly depending on the species and assay conditions.
Mitochondrial Membrane Potential Assay
Inhibition of the cytochrome bc1 complex disrupts the proton gradient, leading to a loss of mitochondrial membrane potential (ΔΨm). This cellular-level assay provides evidence that the observed enzyme inhibition translates to a physiological effect.
Protocol: Mitochondrial Membrane Potential Assay
-
Cell Culture: Grow fungal spheroplasts or spores in a suitable liquid medium.
-
Inhibitor Treatment: Incubate the cells with this compound, a known inhibitor (e.g., antimycin A as a positive control for Qi inhibition), and a vehicle control (DMSO) for a defined period.
-
Staining: Add a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE).
-
Flow Cytometry or Fluorescence Microscopy: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the changes in fluorescence, which correlate with the mitochondrial membrane potential. A decrease in fluorescence intensity indicates a loss of ΔΨm.
Structural Validation: Visualizing the Interaction
To definitively prove that this compound binds to the Qi-site, structural studies are indispensable. These techniques provide a visual representation of the inhibitor-enzyme complex at the atomic level.
X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM)
Both X-ray crystallography and Cryo-EM can be used to determine the high-resolution structure of the cytochrome bc1 complex bound to this compound. The choice between these techniques often depends on the sample characteristics and available instrumentation.
Protocol: Structural Determination of the this compound-bc1 Complex
-
Protein Expression and Purification: Obtain a highly pure and stable preparation of the cytochrome bc1 complex as described in the enzyme kinetics section. For crystallography, this often requires large quantities of protein.[12][13]
-
Complex Formation: Incubate the purified enzyme with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization (for X-ray Crystallography): Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the complex.[14][15]
-
Vitrification (for Cryo-EM): Rapidly freeze a thin layer of the complex solution on an EM grid to embed the particles in vitreous ice.
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source or high-resolution images of the frozen particles using a transmission electron microscope.
-
Structure Determination and Analysis: Process the data to solve the three-dimensional structure of the complex. Analyze the electron density map to unambiguously identify the location and orientation of this compound within the Qi-site.[7]
Caption: Schematic representation of inhibitor binding sites on the cytochrome bc1 complex.
Molecular Docking
Computational molecular docking can predict the binding pose of this compound within the Qi-site and identify key amino acid residues involved in the interaction. These predictions can then be validated by structural and genetic data.
Protocol: Molecular Docking of this compound
-
Protein Structure Preparation: Obtain a high-resolution crystal structure of the cytochrome bc1 complex (ideally from the target organism or a close homolog) from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the most favorable binding poses of this compound within the Qi-site.
-
Analysis: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the surrounding amino acid residues. A pose similar to that of known Qi-site inhibitors like antimycin A would support the hypothesis.[1]
Genetic Confirmation: Linking Genotype to Phenotype
Genetic studies, particularly through the generation of resistant mutants, provide the ultimate confirmation of the target and binding site in a living organism. Saccharomyces cerevisiae (baker's yeast) is an excellent model system for these studies due to its genetic tractability.[16][17]
Site-Directed Mutagenesis
Based on the structural data and molecular docking, specific amino acid residues in the Qi-site that are predicted to interact with this compound can be mutated. The effect of these mutations on this compound's inhibitory activity can then be assessed.
Protocol: Site-Directed Mutagenesis in S. cerevisiae
-
Identify Target Residues: From the structural and docking data, identify key amino acid residues in the cytochrome b subunit (the protein containing the Qi-site) that are likely to interact with this compound.
-
Generate Mutations: Use a PCR-based site-directed mutagenesis method to introduce specific amino acid substitutions at the target codons in the cytochrome b gene.[18]
-
Yeast Transformation: Transform a yeast strain lacking a functional cytochrome b gene with a plasmid carrying the mutated gene.[19]
-
Confirm Expression: Verify the expression of the mutant cytochrome b protein.
-
Assess Inhibitor Sensitivity: Perform enzyme kinetics assays on the cytochrome bc1 complex isolated from the mutant strains to determine the IC50 of this compound. A significant increase in the IC50 value for a specific mutant indicates that the mutated residue is critical for inhibitor binding.
Expected Outcomes for Key Qi-site Mutations:
| Mutation in Cytochrome b | Effect on this compound Sensitivity | Rationale |
| N31K, G37C, L198F | Reduced sensitivity | These mutations are known to confer resistance to other Qi-site inhibitors like antimycin A.[1] |
| G143A | No change in sensitivity | This mutation is a hallmark of resistance to QoI fungicides and should not affect the binding of a true QiI.[5] |
Cross-Resistance Analysis
Cross-resistance studies involve testing this compound against fungal isolates that are already resistant to other classes of fungicides. This helps to confirm its unique mode of action and its potential utility in resistance management programs.
Protocol: Cross-Resistance Testing
-
Acquire Resistant Strains: Obtain fungal isolates with known resistance to QoI fungicides (e.g., strains with the G143A mutation) and other classes of fungicides.
-
Fungicide Sensitivity Assays: Determine the EC50 (effective concentration to inhibit 50% of growth) of this compound and other fungicides against the wild-type and resistant strains using in vitro growth assays.
-
Analysis: If this compound is a true QiI, it should remain effective against QoI-resistant strains. Conversely, strains resistant to other QiI fungicides like cyazofamid or amisulbrom may show cross-resistance to this compound.[11]
Conclusion: A Self-Validating System for Mode of Action Analysis
The comprehensive approach outlined in this guide, integrating biochemical, structural, and genetic methodologies, creates a self-validating system for determining the mode of action of this compound. Positive results across all three pillars of this workflow would provide irrefutable evidence that this compound functions as a potent and specific inhibitor of the cytochrome bc1 complex at the Qi-site. This knowledge is not only crucial for the fundamental understanding of its fungicidal activity but also for its strategic deployment in agriculture to manage fungal diseases and mitigate the development of resistance.
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A Comparative Toxicological Guide: Quinonamid and its Alternatives in Fungicidal Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of agricultural science and drug development, a thorough understanding of the toxicological profiles of fungicides is paramount for informed decision-making, regulatory compliance, and the development of safer, more effective crop protection strategies. This guide offers a detailed comparative analysis of Quinonamid and a selection of alternative fungicides from different chemical classes. By examining their mechanisms of action, mammalian toxicity, and impact on non-target organisms, this document aims to provide a comprehensive resource for researchers in the field.
Introduction to Fungicide Toxicology
Fungicides are essential for managing plant diseases and securing global food production. However, their biological activity necessitates a rigorous evaluation of their potential toxicological effects on non-target organisms, including humans, and the broader environment.[1] Toxicological assessments typically evaluate a range of endpoints, from acute toxicity (the effects of a single high-dose exposure) to chronic toxicity (the effects of long-term, low-dose exposure), as well as specific effects such as carcinogenicity, genotoxicity, and reproductive toxicity.[2][3] Understanding the mode of action of a fungicide is crucial, as it provides insights into its specificity and potential for off-target effects.
This guide will delve into the toxicological profile of this compound and compare it with four widely used alternative fungicides: Boscalid, Tebuconazole, Carbendazim, and Chlorothalonil. These alternatives represent different chemical classes with distinct modes of action, providing a broad basis for comparison.
This compound: A Profile of a Photosynthesis Inhibitor
This compound is a fungicide that acts by inhibiting photosynthetic oxygen production and blocking electron transport in the photosynthetic pathway. This mode of action is relatively specific to photosynthetic organisms.
Data Scarcity for this compound: It is important to note that publicly available, detailed toxicological data for this compound, such as LD50 and NOAEL values, is limited. This scarcity of information presents a challenge for a direct quantitative comparison with other fungicides and underscores the need for further research to fully characterize its toxicological profile.
Alternative Fungicides: A Comparative Toxicological Overview
To provide a comprehensive comparison, we will examine four alternative fungicides with different modes of action.
Boscalid: A Succinate Dehydrogenase Inhibitor (SDHI)
-
Mode of Action: Boscalid belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. It targets the mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), thereby blocking cellular respiration and energy production in fungi.[4]
-
Mammalian Toxicity: Boscalid exhibits low acute toxicity in mammals.[5]
-
Environmental Toxicology: While generally considered to have low acute toxicity to honeybees, some studies suggest potential sublethal effects.[4][6]
Tebuconazole: A Demethylation Inhibitor (DMI)
-
Mode of Action: Tebuconazole is a triazole fungicide that acts as a Demethylation Inhibitor (DMI). It disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes, by inhibiting the enzyme lanosterol 14α-demethylase.
-
Mammalian Toxicity: Tebuconazole has moderate acute toxicity in mammals.[7]
-
Environmental Toxicology: It is considered to have low toxicity to bees.[8][9]
Carbendazim: A Benzimidazole Fungicide
-
Mode of Action: Carbendazim is a systemic benzimidazole fungicide that inhibits mitosis by binding to β-tubulin, a protein essential for the formation of the mitotic spindle during cell division in fungi.
-
Mammalian Toxicity: Carbendazim has low acute mammalian toxicity.[10][11][12] However, there are concerns about its potential for reproductive and developmental toxicity.[10]
-
Environmental Toxicology: It is reported to be moderately toxic to honeybees and most aquatic organisms.[10][11] While some studies suggest it does not cause acute death in honeybees even at high concentrations, it may decrease pollen consumption.[13]
Chlorothalonil: A Multi-Site Inhibitor
-
Mode of Action: Chlorothalonil is a broad-spectrum, non-systemic organochlorine fungicide. It has a multi-site mode of action, reacting with and inactivating various enzymes and other cellular components in fungi.
-
Mammalian Toxicity: Chlorothalonil has low acute toxicity to mammals.[14][15]
-
Environmental Toxicology: It is considered to have low toxicity to bees but is highly toxic to fish and other aquatic organisms.[14][15][16]
Quantitative Toxicological Data Comparison
The following tables provide a summary of the available quantitative toxicological data for the selected fungicides.
Table 1: Mammalian Acute Toxicity
| Fungicide | Chemical Class | Acute Oral LD50 (rat, mg/kg) |
| This compound | Quinone | Data not available |
| Boscalid | SDHI | >2000 |
| Tebuconazole | DMI (Triazole) | ~4000 |
| Carbendazim | Benzimidazole | >10,000[11] |
| Chlorothalonil | Chloronitrile | >10,000[15] |
Table 2: Ecotoxicological Data
| Fungicide | Aquatic Toxicity (Fish 96h LC50) | Honeybee Acute Contact LD50 (µ g/bee ) |
| This compound | Data not available | Data not available |
| Boscalid | Data not available | >100[4] |
| Tebuconazole | 3.2 mg/L (Rainbow trout)[17] | >200 |
| Carbendazim | 0.007 mg/L[18] | Moderately toxic[10][11] |
| Chlorothalonil | 0.25 mg/L (Rainbow trout)[15] | >181[14] |
Note: The toxicity of fungicides to honeybees can be classified as highly toxic (LD50 ≤ 2 μ g/bee ), moderately toxic (2 < LD50 < 11 μ g/bee ), and practically non-toxic (LD50 ≥ 11 μ g/bee ).[19]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by fungicides is crucial for assessing their specificity and potential for off-target effects.
SDHI Fungicides: Inhibition of Mitochondrial Respiration
Succinate Dehydrogenase Inhibitors (SDHIs) like boscalid target Complex II of the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, the cell's primary energy currency.
Caption: Mechanism of action of SDHI fungicides, such as Boscalid, on the mitochondrial electron transport chain.
DMI Fungicides: Disruption of Ergosterol Biosynthesis
Demethylation Inhibitors (DMIs) like tebuconazole interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to membrane instability and ultimately, fungal cell death.
Caption: Mechanism of action of DMI fungicides, such as Tebuconazole, on the ergosterol biosynthesis pathway.
Experimental Protocols for Toxicological Assessment
Standardized protocols are essential for the reliable and reproducible assessment of fungicide toxicity. The following are outlines of key experimental workflows based on OECD guidelines.
Acute Oral Toxicity (OECD Guideline 423)
This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats), from a single strain are used.
-
Housing and Fasting: Animals are housed individually and fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a limited number of animals at each step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The results are used to classify the substance for its acute oral toxicity.
Caption: Experimental workflow for acute oral toxicity testing (based on OECD 423).
Aquatic Toxicity Testing
6.2.1. Algal Growth Inhibition Test (OECD Guideline 201) [20][21][22][23]
This test assesses the effects of a substance on the growth of freshwater algae.
Methodology:
-
Test Organism: A culture of a selected algal species (e.g., Pseudokirchneriella subcapitata) in the exponential growth phase is used.
-
Test Solutions: A series of test solutions of the fungicide at different concentrations are prepared.
-
Exposure: Algal cultures are exposed to the test solutions for 72 hours under controlled conditions of light, temperature, and pH.
-
Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by determining cell concentration.
-
Data Analysis: The results are used to calculate the EC50 (the concentration that causes a 50% reduction in growth).
6.2.2. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) [24][25][26][27][28]
This test determines the concentration of a substance that immobilizes 50% of the tested Daphnia.
Methodology:
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Exposure: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 at 48 hours is calculated.
6.2.3. Fish, Acute Toxicity Test (OECD Guideline 203) [1][29][30][31][32]
This test evaluates the acute lethal toxicity of a substance to fish.
Methodology:
-
Test Organism: A recommended fish species (e.g., Rainbow trout or Zebrafish) is used.
-
Exposure: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (the concentration that is lethal to 50% of the test fish) is calculated.
Honeybee Acute Contact Toxicity Test (OECD Guideline 214)
This test assesses the acute contact toxicity of pesticides to adult worker honeybees.
Methodology:
-
Test Organism: Young adult worker honeybees (Apis mellifera) are used.
-
Dose Application: The test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of the bees.
-
Observation: The bees are observed for mortality and any behavioral abnormalities at specified intervals over 48 to 96 hours.
-
Data Analysis: The LD50 (the dose that is lethal to 50% of the test bees) is determined.
Conclusion
This comparative guide highlights the diverse toxicological profiles of this compound and its alternatives. While this compound's unique mode of action as a photosynthesis inhibitor suggests a degree of specificity, the significant lack of comprehensive toxicological data is a critical knowledge gap that needs to be addressed for a thorough risk assessment.
In contrast, the alternative fungicides, representing different chemical classes, have more extensive toxicological datasets. SDHIs like boscalid and DMIs like tebuconazole generally exhibit low to moderate mammalian toxicity. Benzimidazoles, such as carbendazim, have low acute toxicity but raise concerns regarding chronic effects. Multi-site inhibitors like chlorothalonil have low mammalian toxicity but can be highly toxic to aquatic life.
For researchers and drug development professionals, this comparative analysis underscores the importance of a multi-faceted approach to toxicological evaluation. The choice of a fungicide should not only be based on its efficacy but also on a thorough understanding of its potential impact on human health and the environment. The standardized OECD protocols outlined in this guide provide a robust framework for generating the necessary data to make these critical assessments. Further research, particularly to fill the data gaps for compounds like this compound, is essential for advancing the development of safer and more sustainable crop protection solutions.
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Navigating the Challenge of Azole Resistance: A Comparative Guide to the Efficacy of Quinoline-Based Antifungals
For Researchers, Scientists, and Drug Development Professionals
The escalating prevalence of azole-resistant fungal infections presents a formidable challenge to global public health. As the efficacy of frontline triazole antifungals wanes, the scientific community is in urgent pursuit of novel therapeutic agents with alternative mechanisms of action. This guide provides an in-depth, objective comparison of the efficacy of quinoline-based fungicides, a promising class of compounds, in controlling azole-resistant fungal isolates. Drawing upon available experimental data, we will explore their mechanisms of action, compare their performance against established and alternative antifungal agents, and provide detailed protocols for their evaluation.
The Rise of Quinoline-Based Antifungals: A New Frontier in Mycology
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, giving rise to a wide range of therapeutic agents. More recently, derivatives of quinoline have demonstrated significant antifungal activity, positioning them as potential solutions to the growing problem of azole resistance. Unlike azoles, which primarily target the fungal enzyme lanosterol 14α-demethylase (CYP51) involved in ergosterol biosynthesis, quinoline-based compounds exhibit diverse mechanisms of action, reducing the likelihood of cross-resistance.
Mechanisms of Action: Diverse Strategies to Combat Fungal Pathogens
Quinoline-based antifungals do not adhere to a single mechanism of action. This diversity is a significant advantage in overcoming resistance. Two prominent examples, 8-hydroxyquinolines and quinofumelin, illustrate this point.
8-Hydroxyquinolines (e.g., Clioquinol): Disrupting Cellular Homeostasis
8-Hydroxyquinolines, such as clioquinol, are well-characterized for their broad-spectrum antimicrobial properties. Their antifungal activity is multifaceted and appears to involve:
-
Cell Wall and Membrane Disruption: Studies have shown that 8-hydroxyquinoline derivatives can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. This leads to the leakage of essential intracellular components and ultimately, cell death.
-
Inhibition of Morphogenesis: Some derivatives have been observed to inhibit the formation of pseudohyphae in Candida albicans, a critical virulence factor.
Quinofumelin: A Novel Mode of Action
Quinofumelin represents a newer generation of quinoline-based fungicides with a distinct mechanism of action. It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. This mode of action is distinct from that of azoles and other major antifungal classes, suggesting that quinofumelin may not be susceptible to existing resistance mechanisms.
Comparative Efficacy Against Azole-Resistant Isolates
The true test of a novel antifungal lies in its ability to overcome existing resistance. The following sections present a comparative analysis of the in vitro efficacy of quinoline-based compounds against azole-resistant fungal isolates, with a focus on Candida and Aspergillus species.
Performance Against Azole-Resistant Candida Species
Candida albicans and other Candida species are leading causes of opportunistic fungal infections, and azole resistance in these pathogens is a major clinical concern. Several studies have demonstrated the potential of quinoline-based compounds to inhibit the growth of azole-resistant Candida isolates.
For instance, a study on quinoline-based 1,2,3-triazole derivatives showed significant activity against fluconazole-resistant C. albicans. The lead compound in this study exhibited a 95-97% reduction in ergosterol content, suggesting a mechanism that, while impacting the same pathway as azoles, may be effective against strains with target-site mutations.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of a Quinoline-Based Compound and Fluconazole against Candida albicans
| Compound | C. albicans (ATCC 90028) MIC (µg/mL) | Fluconazole-Resistant C. albicans MIC (µg/mL) |
| Quinoline-based 1,2,3-triazole (3a) | 0.044 | 2.3 |
| Fluconazole | 0.5 - 4 | >64 |
Data synthesized from a study on quinoline-based 1,2,3-triazoles.
Performance Against Azole-Resistant Aspergillus Species
Azole resistance in Aspergillus fumigatus is a life-threatening complication in immunocompromised patients. The development of new agents with activity against these resistant strains is a critical unmet need. While specific data on the efficacy of a single "Quinonamid" compound is unavailable, the broader class of quinoline derivatives has shown promise.
For example, the novel fungicide Ipflufenoquin, a fluoroquinoline, has been developed for agricultural use and demonstrates the potential of this chemical class against ascomycete fungi. Further research is warranted to explore the efficacy of such compounds against clinical azole-resistant Aspergillus isolates.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, the evaluation of novel antifungal agents must adhere to standardized methodologies. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
Test compound (e.g., Quinoline-based fungicide)
-
Standard antifungal agents (e.g., Fluconazole, Amphotericin B, Caspofungin)
-
Fungal isolates (azole-susceptible and azole-resistant strains)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the test compound and standard antifungals in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the 96-well plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plates containing the serially diluted antifungal agents.
-
Include a growth control (inoculum without antifungal) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plates visually or with a spectrophotometer.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and quinoline-based compounds, and ≥90% for polyenes) compared to the growth control.
-
Checkerboard Microdilution Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., a quinoline-based compound and an azole).
Objective: To determine if the combination of two antifungal agents results in a synergistic, additive, indifferent, or antagonistic effect.
Procedure:
-
Prepare serial dilutions of two antifungal agents (Drug A and Drug B) in a 96-well microtiter plate. Drug A is diluted horizontally, and Drug B is diluted vertically.
-
Inoculate the plate with a standardized fungal suspension as described in the broth microdilution method.
-
Incubate the plate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing the Scientific Workflow and Mechanisms
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow for Antifungal Efficacy Testing
Caption: Diverse mechanisms of action of quinoline-based antifungals.
Conclusion and Future Directions
The emergence of azole-resistant fungal pathogens necessitates a paradigm shift in antifungal drug discovery. Quinoline-based compounds represent a promising and versatile class of antifungals with diverse mechanisms of action that can circumvent existing resistance pathways. The data, though still emerging for many specific compounds, indicates a strong potential for this chemical class to provide effective alternatives to conventional azole therapy.
Further research is crucial to:
-
Expand the library of quinoline derivatives and screen them against a broad panel of clinically relevant, azole-resistant fungal isolates.
-
Conduct comprehensive in vivo studies to evaluate the efficacy and safety of lead compounds in animal models of fungal infection.
-
Elucidate the precise molecular targets of novel quinoline-based antifungals to facilitate rational drug design and optimization.
By embracing a scientifically rigorous and collaborative approach, the research community can unlock the full potential of quinoline-based antifungals and develop the next generation of therapies to combat the growing threat of drug-resistant fungal infections.
References
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- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). EUCAST Definitive Document E.Def 7.3.
- Higashimura, N., et al. (2022). Quinofumelin is a specific inhibitor of dihydroorotate dehydrogenase class II in Pyricularia oryzae. Pest Management Science, 78(3), 1145-1153.
- Musiol, R., et al. (2010). Quinoline-based antifungals. Current Medicinal Chemistry, 17(18), 1960-1973.
- Price, M. S., et al. (2015). Azole resistance in Aspergillus fumigatus: a consequence of antifungal use in agriculture? Frontiers in Microbiology, 6, 215.
- Snelders, E., et al. (2008). Emergence of azole resistance in Aspergillus fumigatus and spread of a single resistance mechanism. PLoS Medicine, 5(11), e219.
- Tao, Y., et al. (2021). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. Pesticide Biochemistry and Physiology, 178, 104944.
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A Comparative Field Guide to Quinoxyfen: Performance Against Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating Quinoxyfen in Modern Fungicide Arsenals
Quinoxyfen is a protectant fungicide belonging to the quinoline chemical class, distinguished by its high efficacy against powdery mildew diseases across a range of agricultural crops.[1] As a member of the Fungicide Resistance Action Committee (FRAC) Group 13, its mode of action is understood to involve the disruption of early cell signaling pathways in fungi, specifically targeting G-protein signal transduction.[2][3] This unique mechanism of action makes it a valuable tool in fungicide resistance management programs, providing an alternative to other chemical classes that have been subject to increased resistance pressure.[4]
This guide provides a comprehensive analysis of the field performance of quinoxyfen in comparison to other widely used commercial fungicides. Drawing upon a synthesis of published field trial data, we will examine its efficacy, spectrum of activity, and the causal factors underpinning its performance in real-world agricultural settings.
I. Comparative Field Performance of Quinoxyfen
Quinoxyfen's primary strength lies in its exceptional control of powdery mildew. Field trials have consistently demonstrated its robust performance, particularly in viticulture and cucurbit cultivation.
A. Efficacy Against Grape Powdery Mildew (Erysiphe necator)
Grapes are a key crop for which quinoxyfen is extensively utilized. Multiple field studies have benchmarked its performance against other industry-standard fungicides.
A series of field trials conducted in Virginia from 2014 to 2016 provides a compelling case study. In these trials, the performance of quinoxyfen was compared with that of myclobutanil and boscalid. The results indicated that the level of powdery mildew control achieved with quinoxyfen was comparable to, or only slightly less than, that of these other fungicides.[5] Even in the presence of isolates with reduced sensitivity to quinoxyfen in laboratory assays, its field performance remained remarkably effective.[6]
Table 1: Comparative Efficacy of Quinoxyfen and Other Commercial Fungicides Against Grape Powdery Mildew
| Fungicide (Active Ingredient) | FRAC Group | Efficacy Rating Against Powdery Mildew | Representative Commercial Products |
| Quinoxyfen | 13 | Excellent | Quintec® |
| Myclobutanil | 3 | Excellent | Rally®, Nova® |
| Boscalid | 7 | Excellent | Endura®, Pristine® |
| Tebuconazole | 3 | Excellent | Elite®, TebuStar®[7] |
| Trifloxystrobin | 11 | Excellent | Flint® |
| Metrafenone | 50 | Excellent | Vivando®[7] |
| Benzovindiflupyr | 7 | Excellent | Aprovia® |
Efficacy ratings are synthesized from multiple field trial reports and are intended for comparative purposes.
B. Performance on Cucurbit Powdery Mildew (Podosphaera xanthii)
In cucurbit production, powdery mildew is a persistent threat that can significantly impact yield and quality. Quinoxyfen has demonstrated strong performance in controlling this pathogen. However, reports have also highlighted the emergence of resistant strains in some regions, underscoring the importance of integrated resistance management strategies.[8]
II. Spectrum of Activity: A Specialized Focus
Quinoxyfen's fungicidal activity is highly specific, with its primary target being the causal agents of powdery mildew.[1] Its efficacy against other significant fungal pathogens, such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold), is not well-documented in field trials, and it is generally not recommended for the control of these diseases. For the management of Botrytis cinerea, fungicides such as fludioxonil, fenhexamid, and boscalid are more commonly employed and have demonstrated greater efficacy.[9][10] Similarly, for Sclerotinia sclerotiorum, fungicides like boscalid and various biological control agents have shown more promising results in field applications.[11]
III. Mode of Action: Disrupting Fungal Communication
The unique mode of action of quinoxyfen is a key factor in its utility for resistance management. It is proposed to interfere with the G-protein signaling pathway in fungi.[2] This pathway is crucial for a variety of cellular processes, including the recognition of host surfaces and the initiation of infection-related development. By disrupting these early signaling events, quinoxyfen effectively prevents the fungal spore from successfully establishing an infection.[2][12]
This mechanism is distinct from that of many other fungicide classes, such as the demethylation inhibitors (DMIs; FRAC Group 3) and the quinone outside inhibitors (QoIs; FRAC Group 11), which target metabolic pathways.[4]
IV. Experimental Methodologies for Field Performance Evaluation
The data presented in this guide are derived from field trials conducted under rigorous scientific protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.
A. Standard Field Trial Design
A common experimental design for evaluating fungicide efficacy is the Randomized Complete Block Design (RCBD) . This design helps to minimize the effects of environmental variability within the experimental area.
Key Components of a Typical Field Trial:
-
Treatments: Include the fungicide being tested (e.g., quinoxyfen) at various application rates, one or more commercial standard fungicides for comparison, and an untreated control.
-
Replication: Each treatment is replicated multiple times (typically 3-5) in blocks to ensure the statistical validity of the results.[13]
-
Plot Size: The size of the individual plots is determined by the crop and the application equipment being used.[13]
-
Application: Fungicides are applied using calibrated sprayers to ensure accurate and uniform coverage.[14] Application timing is critical and is often based on the developmental stage of the crop and the predicted onset of disease pressure.[13]
-
Disease Assessment: Disease incidence (the percentage of plants or plant parts affected) and disease severity (the area or amount of tissue affected) are periodically assessed throughout the season.[14]
-
Data Analysis: Statistical methods, such as Analysis of Variance (ANOVA), are used to determine if there are significant differences in disease control among the different treatments.[13]
V. Resistance Management Considerations
The development of fungicide resistance is a significant concern in modern agriculture. Quinoxyfen is classified by FRAC as having a medium risk of resistance development.[3] To maintain its long-term efficacy, it is crucial to adhere to resistance management strategies, which include:
-
Rotation: Alternating applications of quinoxyfen with fungicides from different FRAC groups.
-
Mixtures: Using tank mixtures of quinoxyfen with fungicides that have a different mode of action.
-
Limiting Applications: Adhering to the recommended maximum number of applications per season.[15]
Conclusion
Quinoxyfen is a highly effective fungicide for the control of powdery mildew in a variety of crops, with a performance level that is comparable to many leading commercial fungicides. Its unique mode of action makes it a valuable component of integrated pest management and fungicide resistance management programs. While its spectrum of activity is narrow, its specialized efficacy against powdery mildew ensures its continued importance in the agricultural sector. Future research should continue to monitor for the development of resistance and explore the potential for synergistic combinations with other fungicidal compounds.
References
- Baudoin, A., & Feng, X. (2015). Evaluation of Powdery Mildew Quinoxyfen Resistance and Assessment of Variability of Grape Downy Mildew Sensitivity to Fungicides. Virginia Tech.
- Baudoin, A., & Feng, X. (2018). Evaluation of Quinoxyfen Resistance of Erysiphe necator (Grape Powdery Mildew) in a Single Virginia Vineyard. Plant Disease, 102(12), 2424-2431.
- Dara, S. K. (2021). Efficacy of new and experimental biological fungicides against botrytis fruit rot in strawberry: a 2021 study. UC ANR eJournal of Entomology and Biologicals.
- Wheeler, I., et al. (2003). Quinoxyfen perturbs signal transduction in barley powdery mildew (Blumeria graminis f.sp. hordei).
- Embrapa. (2025).
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Evaluation of the new active QUINOXYFEN in the product LEGEND FUNGICIDE.
- Food and Agriculture Organization of the United N
- Crisp, P., et al. (2006). An evaluation of biological and abiotic controls for grapevine powdery mildew. 2. Vineyard trials. Australian Journal of Grape and Wine Research, 12(3), 203-210.
- University of Kentucky. (n.d.). Effectiveness of Fungicides for Management of Grape Diseases.
- Double A Vineyards. (n.d.). Fungicides For Grapes.
- FRAC. (2024). FRAC Code List© 2024*.
- Gauthier, N. W., & Kaiser, C. A. (2020). Fungicide efficacy trials for the control of powdery mildew (Podosphaera cerasi) on sweet cherry trees (Prunus avium). Crop Protection, 132, 105117.
- Kim, J. H., & Campbell, B. C. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables.
- Cornell University. (2023). Targeted Fungicides for Cucurbit Powdery Mildew.
- FRAC. (n.d.). FRAC CODE LIST 1: Fungicides sorted by FRAC Code.
- Kim, J. H., & Campbell, B. C. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables.
- Lee, S. H., et al. (2008). Host Perception and Signal Transduction Studies in Wild-Type Blumeria Graminis F. Sp. Hordei and a Quinoxyfen-Resistant Mutant Implicate Quinoxyfen in the Inhibition of Serine Esterase Activity. Pest Management Science, 64(8), 856-865.
- Li, Y., et al. (2021).
- Encinas-Valenzuela, A., et al. (2025). In Vitro and Field Effectiveness of the Combination of Four Trichoderma spp. Against Sclerotinia sclerotiorum and Its Impact on Potato (Solanum tuberosum L.) Crop Production. MDPI.
- Gubler, D. (n.d.). Cooperative Research Project, Doug Gubler, U.C. Davis Dept. of Plant Pathology Trial name............ Grape powdery mildew fun.
- Patel, K. M., et al. (2017). Comparative Efficacy of Different New Fungicides against Powdery Mildew Disease of Fieldpea (Pisum sativum L.). International Journal of Current Microbiology and Applied Sciences, 6(4), 1349-1360.
- CropLife Australia. (2025). Fungicide Activity Group Table.
- Baudoin, A., & Feng, X. (2015). Evaluation of Powdery Mildew Quinoxyfen Resistance and Assessment of Variability of Grape Downy Mildew Sensitivity to Fungicides. Virginia Tech.
- Washington State University. (2011). New Fungicides for Grapevine Powdery Mildew Management (2011).
- Encinas-Valenzuela, A., et al. (2025). In Vitro and Field Effectiveness of the Combination of Four Trichoderma spp. Against Sclerotinia sclerotiorum and. Preprints.org.
- FRAC Argentina. (2019). Fungicide resistance management in cereals 2019.
- Guedes, R. N. C., et al. (2021). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. International Journal of Molecular Sciences, 22(16), 8887.
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- IR-4 Project. (2021). Botrytis Efficacy Summary – 2021.
- IR-4 Project. (2023). Powdery Mildew Efficacy Summary – 2023.
- Szebényi, K., et al. (2021). Protoflavone-Chalcone Hybrids Exhibit Enhanced Antitumor Action through Modulating Redox Balance, Depolarizing the Mitochondrial Membrane, and Inhibiting ATR-Dependent Signaling. International Journal of Molecular Sciences, 22(16), 8887.
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- Barrero, A. F., et al. (2021). Synthesis, Fungitoxic Activity against Botrytis cinerea and Phytotoxicity of Alkoxyclovanols and Alkoxyisocaryolanols. Molecules, 26(24), 7589.
- Li, Y., et al. (2022). Field Application of Wuyiencin Against Sclerotinia Stem Rot in Soybean. Frontiers in Plant Science, 13, 886938.
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A Comparative Benchmarking Guide for Novel Quinonamid-Class HSP90 Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of novel Quinonamid-class derivatives against a well-characterized parent compound. For the purposes of this guide, we will use the natural product Geldanamycin , a benzoquinone ansamycin, as the representative parent compound. This class of molecules targets Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins.[1][2][3][4] The methodologies and principles outlined herein are broadly applicable to other targeted therapies where derivative optimization is a key stage in drug development.
The primary rationale for developing derivatives of parent compounds like Geldanamycin is to overcome inherent liabilities such as poor water solubility, hepatotoxicity, and to improve the overall pharmacokinetic profile.[5][6][7] This guide will walk through the essential biochemical and cellular assays required to build a robust data package, enabling a clear, evidence-based comparison between new chemical entities and the parent scaffold.
Part 1: The Benchmarking Cascade: From Target to Cell
A successful benchmarking program follows a logical, tiered approach. We begin with direct target engagement and biochemical potency, followed by an assessment of cellular activity, and finally, preliminary evaluations of drug-like properties. This cascade ensures that resources are focused on derivatives that demonstrate superiority at each critical stage.
Biochemical Potency: Does the Derivative Inhibit HSP90 ATPase Activity?
Causality: HSP90 function is dependent on its ability to bind and hydrolyze ATP.[8] Inhibition of this ATPase activity is the primary mechanism of action for Geldanamycin and its derivatives.[2][3][9] This leads to the destabilization and subsequent degradation of HSP90 "client" proteins, many of which are essential for cancer cell survival.[1][10] Therefore, the first and most fundamental test is to measure how effectively the new derivatives inhibit this enzymatic function in a purified, cell-free system.
The key metric gathered here is the IC50 value , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent compound.
Cellular Activity: Does Target Inhibition Translate to Anti-Cancer Effects?
Causality: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor cell permeability, rapid efflux, or metabolic instability. Therefore, we must validate biochemical potency with two key cellular assays:
-
Pharmacodynamic (PD) Biomarker Assay: We must confirm that the compound engages HSP90 within the cell and elicits the expected downstream effect—the degradation of HSP90 client proteins.[3] A Western blot analysis to measure the levels of sensitive client proteins (e.g., HER2, AKT, CDK4) is the gold standard for this purpose.[11][12] A potent derivative should induce client protein degradation at low concentrations.
-
Anti-Proliferative Assay: The ultimate goal of an anti-cancer agent is to inhibit the growth of tumor cells. Cell viability assays, such as the MTT assay, measure the metabolic activity of cells and serve as an indicator of cell proliferation and viability.[13] The key metric from this assay is the GI50 value (Growth Inhibition 50%), the concentration at which the compound inhibits cell growth by 50%.
Early ADME Profiling: Is the Derivative "Drug-Like"?
Causality: A potent and cell-active compound may still fail in later development stages due to poor absorption, distribution, metabolism, and excretion (ADME) properties. Early in vitro assessment of these characteristics is crucial for de-risking candidates.
-
Metabolic Stability: Compounds that are rapidly metabolized by liver enzymes will have a short half-life in the body, limiting their therapeutic efficacy.[14] An in vitro assay using human liver microsomes (HLMs) can predict the rate of metabolic clearance.[15][16]
-
Cell Permeability: To reach its intracellular target, a drug must be able to cross the cell membrane. The Caco-2 permeability assay is a widely used in vitro model of the human intestinal epithelium to predict oral drug absorption.[17][18][19]
Part 2: Data Summary & Comparative Analysis
All quantitative data should be collated into clear, concise tables to facilitate direct comparison between the parent compound and the new derivatives. The goal is to identify derivatives that exhibit a superior profile across multiple parameters.
Table 1: Comparative Performance of this compound Derivatives vs. Geldanamycin
| Compound ID | HSP90α ATPase IC50 (nM) | HER2 Degradation EC50 (nM) (in SK-BR-3 cells) | Anti-Proliferative GI50 (nM) (in HCT116 cells) | HLM Stability (t½, min) | Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) |
| Geldanamycin (Parent) | 25 | 50 | 45 | 15 | 5.2 |
| Derivative QN-001 | 15 | 30 | 28 | 45 | 8.1 |
| Derivative QN-002 | 250 | >1000 | >1000 | 22 | 2.3 |
| Derivative QN-003 | 5 | 10 | 12 | 65 | 10.5 |
Interpretation:
-
QN-001 shows improved potency and metabolic stability compared to the parent compound.
-
QN-002 is significantly less potent and would be deprioritized.
-
QN-003 emerges as the lead candidate, demonstrating superior performance across all tested parameters: higher potency in biochemical and cellular assays, significantly improved metabolic stability, and better permeability.
Part 3: Visualizing the Workflow & Mechanism
Diagrams are essential for conveying complex workflows and biological pathways.
Caption: High-level workflow for benchmarking new this compound derivatives.
Caption: Mechanism of HSP90 inhibition by this compound-class compounds.
Part 4: Detailed Experimental Protocols
The trustworthiness of a comparative guide rests on the robustness and reproducibility of its experimental methods. The following protocols are self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: HSP90α ATPase Activity Assay (Colorimetric)
-
Principle: This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90. The detection of Pi is achieved via a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.[20]
-
Materials:
-
Recombinant human HSP90α protein
-
Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (1 mM in Assay Buffer)
-
Test compounds (serial dilutions in DMSO)
-
Malachite Green Reagent
-
96-well microplate
-
-
Procedure:
-
Add 2 µL of test compound dilutions (or DMSO for control) to wells of a 96-well plate.
-
Add 50 µL of HSP90α (at 2x final concentration, e.g., 100 nM) in Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 50 µL of ATP (at 2x final concentration, e.g., 20 µM) in Assay Buffer.
-
Incubate the plate at 37°C for 90 minutes.[21]
-
Stop the reaction by adding 30 µL of the Malachite Green Reagent.
-
Incubate for 20 minutes at room temperature for color development.
-
Read the absorbance at 620 nm using a plate reader.
-
Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for HER2 Client Protein Degradation
-
Principle: This protocol uses immunoblotting to quantify the levels of a specific HSP90 client protein (HER2) in cancer cells following treatment with the test compounds. A reduction in the protein level indicates successful target engagement and downstream activity.[11][22]
-
Materials:
-
SK-BR-3 breast cancer cell line (high HER2 expression)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies: anti-HER2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Seed SK-BR-3 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of test compounds for 24 hours.[12]
-
Wash cells with ice-cold PBS and lyse with 100 µL of Lysis Buffer per well.
-
Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C).
-
Determine protein concentration of the supernatant using the BCA assay.
-
Normalize samples to equal protein concentration with Lysis Buffer and loading dye.
-
Separate 20 µg of protein per lane via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.[23]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-HER2 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometry analysis on the bands, normalizing the HER2 signal to the GAPDH loading control. Calculate the EC50 (effective concentration for 50% degradation) from the dose-response curve.
-
Protocol 3: MTT Anti-Proliferative Assay
-
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][24] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
HCT116 colon cancer cell line
-
Cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
-
Procedure:
-
Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Allow cells to attach overnight.
-
Add 100 µL of medium containing test compounds at 2x the final desired concentrations.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.[25]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated control cells. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
References
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Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. National Institutes of Health. [Link]
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Protein Kinase Regulation by the HSP90 Molecular Chaperone System | Prof. Laurence Pearl. YouTube. [Link]
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Assays for HSP90 and Inhibitors. Springer Nature Experiments. [Link]
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Assays for HSP90 and inhibitors | Request PDF. ResearchGate. [Link]
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Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. PubMed. [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]
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Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. National Institutes of Health. [Link]
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Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. PubMed. [Link]
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Geldanamycin and its derivatives as Hsp90 inhibitors. PubMed. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. National Center for Biotechnology Information. [Link]
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A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]
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Western blot showing depletion of Hsp90 client proteins and induction... ResearchGate. [Link]
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Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. MDPI. [Link]
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Caco-2 Permeability Assay. Evotec. [Link]
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Development of the first geldanamycin-based HSP90 degraders. Frontiers. [Link]
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Caco2 assay protocol. Unknown Source. [Link]
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What are HSP90 inhibitors and how do they work?. Patsnap Synapse. [Link]
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Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. National Institutes of Health. [Link]
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Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
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Associations of HSP90 Client Proteins in Human Breast Cancer. Anticancer Research. [Link]
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Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. AKJournals. [Link]
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Quality Control and Fate Determination of Hsp90 Client Proteins. National Center for Biotechnology Information. [Link]
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Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. [Link]
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Development of the first geldanamycin-based HSP90 degraders. bonndoc. [Link]
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MTT Cell Assay Protocol. Unknown Source. [Link]
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Measuring In Vitro ATPase Activity for Enzymatic Characterization. National Institutes of Health. [Link]
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Ver. 1.2. Nacalai Tesque. [Link]
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Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry. National Center for Biotechnology Information. [Link]
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ATPase activity of Hsp90. (a) Hydrolysis of ATP by 6 μM Hsp90 was... ResearchGate. [Link]
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Western Blot Protocol. YouTube. [Link]
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A Comparative Analysis of the Modes of Action of Fenpicoxamid and Azoxystrobin: Two Generations of Cytochrome bc1 Inhibitors
In the relentless pursuit of effective crop protection strategies, researchers and drug development professionals are constantly seeking novel fungicidal compounds with improved efficacy and robust resistance management profiles. This guide provides an in-depth comparative study of the modes of action of two crucial fungicides: fenpicoxamid, a newer picolinamide fungicide, and azoxystrobin, a well-established strobilurin (QoI) fungicide. Both compounds target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, a vital enzyme for cellular energy production in fungi. However, their distinct binding sites and mechanisms of action lead to significant differences in their biological activity, resistance profiles, and overall utility in integrated pest management programs.
Introduction to Fenpicoxamid and Azoxystrobin
Fenpicoxamid is a semi-synthetic fungicide derived from the natural product UK-2A.[1] It belongs to the picolinamide chemical class and is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 21 fungicide.[1] Fenpicoxamid is a pro-fungicide, meaning it is converted into its biologically active form, UK-2A, within the target fungus and the host plant.[2] This conversion is a critical step for its fungicidal activity.
Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemistry.[2][3] It is a Quinone outside Inhibitor (QoI) and is classified under FRAC Group 11.[3][4] Azoxystrobin has been widely used in agriculture for decades to control a broad range of fungal pathogens across various crops.[2]
The Common Ground: Targeting the Fungal Powerhouse
Both fenpicoxamid (via its active metabolite UK-2A) and azoxystrobin disrupt the fungal mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex (Complex III) .[3][5][6] This enzyme complex plays a pivotal role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process that contributes to the generation of a proton gradient across the inner mitochondrial membrane. This gradient is essential for the production of ATP, the primary energy currency of the cell.[4][6] By inhibiting the cytochrome bc1 complex, both fungicides effectively cut off the energy supply to the fungal cell, leading to the cessation of growth and eventual cell death.[3][6]
The Crucial Distinction: Qi vs. Qo Inhibition
The fundamental difference in the mode of action between fenpicoxamid and azoxystrobin lies in their specific binding sites within the cytochrome bc1 complex. This distinction has profound implications for their efficacy, spectrum of activity, and, most importantly, their cross-resistance profiles.
Fenpicoxamid: A Quinone inside (Qi) Inhibitor
Fenpicoxamid's active metabolite, UK-2A, binds to the Qi (Quinone inside) site of cytochrome b, a subunit of the cytochrome bc1 complex.[2][5] This binding site is located on the inner side of the inner mitochondrial membrane. The binding of UK-2A to the Qi site blocks the oxidation of ubiquinol, thereby inhibiting the electron transfer to the iron-sulfur protein (ISP) and subsequently to cytochrome c1.[7]
Molecular docking and mutational studies have provided insights into the specific interactions at the Qi site. Amino acid residues such as N31, G37, and L198 in the cytochrome b protein have been identified as crucial for the binding of UK-2A and for conferring resistance to fenpicoxamid when mutated.[7]
Azoxystrobin: A Quinone outside (Qo) Inhibitor
In contrast, azoxystrobin binds to the Qo (Quinone outside) site of cytochrome b, located on the outer side of the inner mitochondrial membrane.[3][4] This binding site is where ubiquinol normally transfers its electrons to the ISP. By occupying this site, azoxystrobin prevents the binding of ubiquinol and blocks the electron flow to the rest of the respiratory chain.[4][6] This leads to a rapid collapse of the mitochondrial membrane potential and a halt in ATP synthesis.[7]
The molecular basis of azoxystrobin's interaction with the Qo site is well-characterized. The strobilurin pharmacophore of azoxystrobin fits into a specific pocket within the Qo domain.
Biochemical Consequences of Inhibition: A Comparative Overview
While both fungicides ultimately lead to the depletion of cellular ATP, the specific biochemical consequences of Qi and Qo inhibition exhibit subtle but important differences.
| Feature | Fenpicoxamid (Qi Inhibition) | Azoxystrobin (QoI Inhibition) |
| Primary Effect | Inhibition of ubiquinol oxidation at the Qi site.[5] | Inhibition of ubiquinol oxidation at the Qo site.[3][4] |
| Electron Flow Blockage | Blocks electron transfer from ubiquinol to the Rieske iron-sulfur protein.[7] | Blocks electron transfer from ubiquinol to the Rieske iron-sulfur protein.[4][6] |
| Proton Pumping | Directly inhibits proton translocation associated with the Q-cycle at the Qi site. | Directly inhibits proton translocation associated with the Q-cycle at the Qo site. |
| ATP Synthesis | Halts ATP production due to the collapse of the mitochondrial membrane potential.[7] | Halts ATP production due to the collapse of the mitochondrial membrane potential.[6] |
| Reactive Oxygen Species (ROS) | May lead to the generation of ROS due to the backup of electrons in the respiratory chain. | Can lead to the generation of ROS, contributing to cellular damage.[8] |
The Critical Issue of Fungicide Resistance
The development of resistance is a major challenge in disease management. The distinct binding sites of fenpicoxamid and azoxystrobin result in different resistance mechanisms, making them valuable tools for resistance management when used strategically.
Fenpicoxamid and Resistance
Resistance to fenpicoxamid is primarily associated with mutations in the cytb gene that alter the amino acid sequence of the Qi binding site. Specific mutations at codons N31, G37, and L198 have been shown to reduce the binding affinity of UK-2A, leading to decreased sensitivity to fenpicoxamid.[7] Importantly, there is no cross-resistance between fenpicoxamid and QoI fungicides like azoxystrobin.[5][9] This is because a mutation affecting the Qi site does not impact the binding of a fungicide to the Qo site, and vice-versa.
Azoxystrobin and the G143A Mutation
The development of resistance to QoI fungicides is a well-documented phenomenon. The most common and significant mechanism of resistance is a single point mutation in the cytb gene, resulting in a glycine to alanine substitution at position 143 (G143A).[6][10] This mutation dramatically reduces the binding affinity of azoxystrobin and other QoI fungicides to the Qo site, often leading to a complete loss of field efficacy.[10] Other less frequent mutations, such as F129L and G137R, can confer lower levels of resistance.[6][10]
Experimental Protocols for Mode of Action Studies
The elucidation of the modes of action of fenpicoxamid and azoxystrobin has been made possible through a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.
Protocol 1: In Vitro Inhibition of Mitochondrial Respiration
Objective: To determine the inhibitory effect of fungicides on the activity of the cytochrome bc1 complex in isolated mitochondria.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from a susceptible fungal strain (e.g., Saccharomyces cerevisiae or a target pathogen) using differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing succinate (as a substrate for Complex II, which provides electrons to the bc1 complex), cytochrome c, and a buffer system to maintain pH.
-
Fungicide Treatment: Add varying concentrations of the test fungicide (fenpicoxamid's active form UK-2A or azoxystrobin) dissolved in a suitable solvent (e.g., DMSO) to the assay mixture.
-
Initiation of Reaction: Initiate the reaction by adding the isolated mitochondria to the assay buffer.
-
Measurement: Monitor the reduction of cytochrome c spectrophotometrically at 550 nm. The rate of cytochrome c reduction is a measure of the activity of the cytochrome bc1 complex.
-
Data Analysis: Calculate the IC50 value (the concentration of the fungicide that inhibits 50% of the enzyme activity) to quantify the inhibitory potency.
Protocol 2: Spore Germination Assay
Objective: To assess the in vivo efficacy of fungicides on fungal spore germination.
Methodology:
-
Spore Suspension: Prepare a suspension of fungal spores from a fresh culture of the target pathogen in a suitable liquid medium.
-
Fungicide Treatment: Prepare a series of dilutions of the test fungicide in the liquid medium.
-
Incubation: Mix the spore suspension with the different fungicide concentrations in a multi-well plate or on microscope slides.
-
Microscopic Examination: After an appropriate incubation period, observe the spores under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Calculate the EC50 value (the effective concentration that inhibits 50% of spore germination) to determine the fungicidal efficacy.
Protocol 3: Molecular Detection of Resistance Mutations
Objective: To identify specific mutations in the cytb gene that confer resistance to fungicides.
Methodology:
-
DNA Extraction: Extract genomic DNA from fungal isolates (both sensitive and resistant strains).
-
PCR Amplification: Amplify the region of the cytb gene containing the potential mutation sites using specific primers.
-
DNA Sequencing: Sequence the PCR products to identify any nucleotide changes that result in amino acid substitutions at the target sites (e.g., G143A for azoxystrobin resistance or mutations at N31, G37, L198 for fenpicoxamid resistance).
-
Allele-Specific PCR (AS-PCR) or Real-Time PCR with Probes: For rapid screening of large numbers of isolates, develop allele-specific primers or probes that can differentiate between the wild-type and mutant alleles.
Visualizing the Mechanisms
To better understand the distinct modes of action, the following diagrams illustrate the biochemical pathways and experimental workflows.
Mitochondrial Electron Transport Chain and Fungicide Inhibition Sites
Caption: Figure 1: Inhibition sites of fenpicoxamid and azoxystrobin.
Experimental Workflow for Fungicide Mode of Action Analysis
Caption: Figure 2: Workflow for fungicide mode of action analysis.
Conclusion: Strategic Implications for Disease Management
The comparative analysis of fenpicoxamid and azoxystrobin underscores the importance of understanding the specific mode of action of fungicides. While both target the same essential enzyme complex, their distinct binding sites result in a lack of cross-resistance, a critical factor in modern agriculture.
-
Fenpicoxamid , as a Qi inhibitor, provides a valuable tool for controlling fungal pathogens, especially those that have developed resistance to QoI fungicides. Its pro-fungicide nature and unique binding site make it a key component in resistance management programs.
-
Azoxystrobin , despite the prevalence of resistance in some pathogen populations, remains an effective and broad-spectrum fungicide when used judiciously as part of an integrated strategy that includes rotations and mixtures with fungicides from different FRAC groups.
For researchers and drug development professionals, the continued exploration of novel target sites and the development of compounds with unique modes of action, such as fenpicoxamid, are paramount to staying ahead of the evolutionary arms race with fungal pathogens. A thorough understanding of the biochemical and molecular basis of fungicide action is the cornerstone of designing sustainable and effective crop protection solutions.
References
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Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. (2017). Pest Management Science, 73(10), 2097-2106. Available from: [Link]
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(PDF) Characterization of the mechanism of action of fenpicoxamid fungicide and its metabolite UK-2A. (2017). ResearchGate. Available from: [Link]
-
Fenpicoxamid (Ref: XDE 777). (2026). AERU, University of Hertfordshire. Available from: [Link]
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Molecular Identification of Mutations Conferring Resistance to Azoxystrobin in Cercospora nicotianae. (2021). Plant Disease, 105(4), 987-994. Available from: [Link]
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(PDF) Biological Characterization of Fenpicoxamid, a New Fungicide with Utility in Cereals and Other Crops. (2017). ResearchGate. Available from: [Link]
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Azoxystrobin. (2025). Cultivar Magazine. Available from: [Link]
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Delayed Development of Resistance to QoI Fungicide in Venturia inaequalis in Israeli Apple Orchards and Improved Apple Scab Management Using Fungicide Mixtures. (2021). MDPI. Available from: [Link]
-
(PDF) Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. (n.d.). ResearchGate. Available from: [Link]
-
Azoxystrobin: Chemistry, Mode of Action, Formulation, Uses, and Dosage Guidelines. (2024). YouTube. Available from: [Link]
-
Combined Cytotoxic Effects of the Fungicide Azoxystrobin and Common Food-Contaminating Mycotoxins. (n.d.). MDPI. Available from: [Link]
-
Azoxystrobin. (n.d.). PubChem. Available from: [Link]
-
Resistance Mechanisms and Molecular Docking Studies of Four Novel QoI Fungicides in Peronophythora litchii. (2015). Nature. Available from: [Link]
-
Qol Fungicides. (n.d.). FRAC. Available from: [Link]
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The G143A Mutation Confers Azoxystrobin Resistance to Soybean Cercospora Leaf Blight in Bolivia. (2019). APS Journals. Available from: [Link]
-
Relationship between QoIs, QoSIs and QiI Fungicides. (n.d.). FRAC. Available from: [Link]
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Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops. (2017). Pest Management Science, 73(10), 2087-2096. Available from: [Link]
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A Comparative Guide to the Cost-Effectiveness of Quinonamid-7 in Oncology
Disclaimer: The compound "Quinonamid" is a registered chemical substance, but its therapeutic use in humans has not been established in publicly available scientific literature. This guide, therefore, presents a hypothetical scenario for educational and illustrative purposes. We will evaluate "this compound-7," a fictional derivative of the quinonamide class, as a novel therapeutic agent. This allows us to demonstrate the principles of cost-effectiveness analysis in drug development within a scientifically plausible framework.
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The relentless pursuit of novel cancer therapeutics has led to an era of precision medicine, with targeted therapies transforming patient outcomes. However, the escalating costs of these innovative treatments present a significant challenge to healthcare systems worldwide. Consequently, a rigorous evaluation of a new drug's cost-effectiveness is no longer a secondary consideration but a critical component of the development and reimbursement process. This guide provides a comprehensive framework for evaluating the cost-effectiveness of a hypothetical novel anti-cancer agent, "this compound-7," against established treatments for hormone receptor-positive (HR+), HER2-negative metastatic breast cancer.
This compound-7 is conceptualized as a next-generation, orally bioavailable small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR axis is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1][2][3] This guide will navigate the complexities of comparing this compound-7 to other PI3K/mTOR inhibitors and standard-of-care chemotherapy, providing both the theoretical underpinnings and the practical experimental protocols required for such an evaluation.
The Therapeutic Target: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, mutations in key components of this pathway, such as the PIK3CA gene, lead to its constitutive activation, driving tumorigenesis and therapeutic resistance.[1][2]
This compound-7 is designed to selectively inhibit the p110α isoform of PI3K, the catalytic subunit encoded by PIK3CA. The rationale behind this targeted approach is to achieve potent anti-tumor activity while minimizing off-target toxicities associated with broader PI3K inhibition.
Comparative Treatments
A robust cost-effectiveness analysis requires comparison against relevant alternatives. For this compound-7 in HR+, HER2-, PIK3CA-mutated metastatic breast cancer, the primary comparators would be:
-
Alpelisib (Piqray®): An approved PI3Kα-specific inhibitor, used in combination with fulvestrant.[5][6]
-
Everolimus (Afinitor®): An mTOR inhibitor, often used with exemestane.[7][8][9]
-
Standard Chemotherapy: Regimens such as capecitabine or paclitaxel, which are frequently used in later lines of treatment.[10][11]
Methodology for Cost-Effectiveness Analysis
The cornerstone of this analysis is the Incremental Cost-Effectiveness Ratio (ICER) , which quantifies the additional cost for each additional unit of health outcome gained.[12][13] The health outcome is typically measured in Quality-Adjusted Life-Years (QALYs) , a metric that combines both the quantity and quality of life.[14][15]
ICER = (CostNew Treatment - CostStandard Treatment) / (QALYsNew Treatment - QALYsStandard Treatment)
An intervention is generally considered cost-effective if its ICER falls below a predetermined willingness-to-pay threshold (e.g., $100,000 to $150,000 per QALY in the United States).[13][16]
The analysis involves a multi-step process:
-
Efficacy and Safety Data Generation: Preclinical and clinical studies to determine Progression-Free Survival (PFS), Overall Survival (OS), and the incidence of adverse events.
-
Cost Data Collection: Acquisition costs of the drugs, administration costs, costs of managing adverse events, and other healthcare resource utilization.
-
QALY Calculation: Patient-reported outcomes are used to assign utility values to different health states (e.g., progression-free, post-progression).
-
Economic Modeling: A Markov model or partitioned survival model is typically used to simulate the disease progression and accumulate costs and QALYs over a lifetime horizon.[5]
Experimental Protocols for Efficacy and Safety Assessment
The following protocols are essential for generating the data required for a cost-effectiveness analysis.
In Vitro Efficacy Assessment
1. Cell Proliferation Assay (AlamarBlue Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Causality: To determine the dose-dependent inhibitory effect of this compound-7 on the proliferation of PIK3CA-mutated breast cancer cell lines (e.g., MCF-7, T-47D).
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[17]
-
Treat the cells with a serial dilution of this compound-7 (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add AlamarBlue reagent to each well and incubate for 4 hours.[17]
-
Measure the absorbance at 570 nm and 600 nm using a plate reader.
-
Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).
-
2. Western Blot for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Causality: To confirm that this compound-7 inhibits the target pathway at the molecular level.
-
Protocol:
-
Treat PIK3CA-mutated breast cancer cells with this compound-7 at various concentrations for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated S6K (p-S6K), and total S6K.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Apply secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Efficacy Assessment
1. Patient-Derived Xenograft (PDX) Mouse Model
PDX models, where patient tumor tissue is implanted into immunodeficient mice, provide a more clinically relevant assessment of drug efficacy.
-
Causality: To evaluate the anti-tumor activity of this compound-7 in a complex, in vivo microenvironment.
-
Protocol:
-
Implant tumor fragments from a PIK3CA-mutated HR+ breast cancer patient subcutaneously into NOD/SCID gamma (NSG) mice.[18]
-
Once tumors reach a volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound-7, Alpelisib).
-
Administer the drugs daily via oral gavage at predetermined doses.[19]
-
Measure tumor volume twice weekly with calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blot for pathway inhibition).
-
Comparative Data Analysis
The following tables summarize the plausible (sourced and hypothetical) data used for the cost-effectiveness analysis.
Table 1: Efficacy and Safety of this compound-7 and Comparators
| Treatment | Median Progression-Free Survival (mPFS) (months) | Key Grade 3/4 Adverse Events (%) |
| This compound-7 + Fulvestrant | 12.5 (Hypothetical) | Hyperglycemia (30%), Rash (12%), Diarrhea (5%) |
| Alpelisib + Fulvestrant | 11.0[6] | Hyperglycemia (36.6%), Rash (9.7%), Diarrhea (6.8%)[20] |
| Everolimus + Exemestane | 7.8[9] | Stomatitis (8%), Pneumonitis (4%), Hyperglycemia (5%)[21] |
| Capecitabine | 5.5 | Hand-foot syndrome (15%), Diarrhea (10%) |
Table 2: Cost Inputs for the Economic Model
| Cost Component | This compound-7 | Alpelisib | Everolimus | Capecitabine |
| Drug Acquisition Cost (per 28-day cycle) | $16,000 (Hypothetical) | $17,500 | $18,500[22][23] | $2,000 |
| Administration Cost (per cycle) | $100 | $100 | $100 | $250 |
| Management of Severe Hyperglycemia (per event) | $2,500 | $2,500 | $2,500 | N/A |
| Management of Severe Rash (per event) | $1,200 | $1,200 | N/A | N/A |
| Management of Severe Stomatitis (per event) | N/A | N/A | $1,500 | N/A |
Cost-Effectiveness Results (Hypothetical)
Table 3: Cost-Effectiveness of this compound-7 vs. Comparators
| Comparator | Incremental Cost | Incremental QALYs | Incremental Cost-Effectiveness Ratio (ICER) |
| Alpelisib + Fulvestrant | -$12,000 | +0.15 | Dominant (less costly, more effective) |
| Everolimus + Exemestane | +$85,000 | +0.40 | $212,500 per QALY |
| Capecitabine | +$150,000 | +0.65 | $230,769 per QALY |
Interpretation and Discussion
Based on this hypothetical analysis, this compound-7 demonstrates a favorable cost-effectiveness profile compared to Alpelisib, being both more effective (higher QALYs) and less costly over the treatment course. This "dominant" position is a strong argument for its adoption. However, when compared to older treatments like Everolimus and Capecitabine, the ICER for this compound-7 is above the typical willingness-to-pay threshold of $150,000 per QALY. This highlights a common challenge with novel targeted therapies: while they offer significant clinical benefits over older standards of care, their high acquisition costs can make them appear not "cost-effective" by traditional metrics.
For researchers and drug development professionals, these findings underscore the importance of not only maximizing clinical efficacy but also considering the economic impact from the early stages of development. Strategies to enhance cost-effectiveness could include identifying predictive biomarkers to select patients most likely to respond, thereby increasing the incremental QALYs, or optimizing manufacturing processes to reduce the cost of goods.
Conclusion
The evaluation of cost-effectiveness is an integral part of modern drug development, requiring a multidisciplinary approach that combines rigorous preclinical and clinical research with sophisticated economic modeling. This guide, using the hypothetical PI3K inhibitor this compound-7, has outlined a comprehensive framework for such an evaluation. By systematically generating and analyzing data on efficacy, safety, and cost, researchers and developers can build a compelling value proposition for their novel therapies, ultimately facilitating patient access to innovative and life-saving treatments.
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Mishra, R., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Available at: [Link]
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Simoens, S. (2020). Cost-effectiveness of cancer drugs: Comparative analysis of the United States and England. eCancer. Available at: [Link]
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Janku, F., et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. Available at: [Link]
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ICER. (n.d.). Cost-Effectiveness, the QALY, and the evLY. ICER. Available at: [Link]
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Kourie, H.R., et al. (2022). The efficacy and safety of alpelisib in breast cancer: A real-world analysis. PubMed. Available at: [Link]
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Mabuchi, S., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PMC - PubMed Central. Available at: [Link]
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Smalley, K.S.M., et al. (2015). Enhancing the evaluation of PI3K inhibitors through 3D melanoma models. PMC - NIH. Available at: [Link]
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American Cancer Society. (2021). Chemotherapy for Breast Cancer. American Cancer Society. Available at: [Link]
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Xu, C., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]
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Hutchinson, K.E., et al. (2009). Abstract #1836: Generation of in vivo tumor models driven by PI3 kinase subunit p110α and their use in the development of inhibitors to the pathway. Cancer Research. Available at: [Link]
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Iwata, H., et al. (2016). Efficacy and safety of everolimus for heavily pretreated patients with ER+/HER2- metastatic breast cancer. ASCO Publications. Available at: [Link]
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The ASCO Post. (2025). Cost-effectiveness analysis of chemotherapy for advanced and recurrent cervical cancer: a systematic review. Frontiers. Available at: [Link]
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ASCO Publications. (2024). Results of a retrospective study on the efficacy and safety of alpelisib in patients with HR+/HER2- metastatic breast cancer in real-world clinical practice. ASCO Publications. Available at: [Link]
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Mironova, E.A., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]
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ResearchGate. (2022). RESEARCH ARTICLE Cost-Effectiveness Analysis of Two Chemotherapy Regiments FAC vs. Taxane for Operable Breast Cancer Patients in Indonesia. ResearchGate. Available at: [Link]
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Van Severen, R., et al. (2024). Abstract PO5-21-10: Efficacy and Safety of Alpelisib in PIK3CA-mutated, hormone receptor-positive advanced breast cancer after a CDK4/6 inhibitor: An Open-label, Multi-centre, Prospective, Single Arm Clinical Trial. AACR Journals. Available at: [Link]
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Harbeck, N., & Gnant, M. (2017). Chemotherapy in Early Breast Cancer: When, How and Which One? PMC - NIH. Available at: [Link]
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Drugs.com. (2024). How much does Afinitor cost per month? Drugs.com. Available at: [Link]
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He, M., et al. (2018). Efficacy and safety of low-dose everolimus combined with endocrine drugs for patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative metastatic breast cancer. PubMed. Available at: [Link]
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ResearchGate. (2025). (PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? ResearchGate. Available at: [Link]
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Clinical Lab Products. (n.d.). QALYs and ICERs: An Overview. Clinical Lab Products. Available at: [Link]
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Living Beyond Breast Cancer. (2015). Common regimens (for early stage breast cancer). LBBC. Available at: [Link]
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Frontiers. (n.d.). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers. Available at: [Link]
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JAMA Network. (2021). Characteristics of Cost-effectiveness Studies for Oncology Drugs Approved in the United States From 2015-2020. NIH. Available at: [Link]
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JADPRO. (n.d.). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. JADPRO. Available at: [Link]
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MDPI. (n.d.). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinonamid
For Immediate Use by Laboratory and Research Professionals
This guide provides essential safety and logistical information for the proper disposal of Quinonamid. As a Senior Application Scientist, my aim is to equip you with a clear, actionable, and scientifically grounded protocol that prioritizes the safety of personnel and the protection of our environment. The procedures outlined herein are based on established principles of hazardous waste management and an analysis of the available data for this compound and structurally related compounds.
Core Principle: Proactive Prevention and Hazard Assessment
The foundational principle of its disposal is the prevention of its release into the environment. Improper disposal, such as discarding in standard trash or flushing down the drain, can lead to contamination of soil and water, posing a significant threat to aquatic ecosystems.
Regulatory Compliance: A Non-Negotiable Imperative
The disposal of hazardous chemicals is strictly regulated. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is crucial to adhere to all federal, state, and local regulations. For researchers, this means that all this compound waste must be collected and disposed of through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), it is mandatory to wear appropriate PPE to minimize the risk of exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, which may cause irritation or allergic reactions. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes of solutions or contact with the solid compound. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
Step 2: Segregation and Collection of this compound Waste
Proper segregation of chemical waste is paramount to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid this compound Waste:
-
Collect any solid residues, unused pure compounds, and grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid this compound Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Contaminated with this compound:
-
Any sharps (needles, razor blades, etc.) that have come into contact with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Empty this compound Containers:
-
Thoroughly empty all contents.
-
Triple rinse the container with a suitable solvent (e.g., water or another solvent in which this compound is soluble).
-
Collect all rinsate as liquid this compound waste.
-
After triple rinsing, obliterate or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.
Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS Number: "27541-88-4"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The primary hazards (e.g., "Toxic," "Harmful to Aquatic Life")
Step 4: Storage of this compound Waste
Proper storage of hazardous waste pending pickup is essential to prevent spills and exposures.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
The storage area should be secure and away from general laboratory traffic.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to schedule a pickup for your this compound waste.
-
Provide them with all necessary information about the waste stream as indicated on your label.
-
The preferred method for the ultimate disposal of pharmaceutical and biocide waste is high-temperature incineration by a licensed hazardous waste facility. This method ensures the complete destruction of the active chemical compound.
Contingency Plan for Spills and Accidental Exposure
Accidents can happen, and a clear and practiced response plan is crucial.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
For solid spills: Carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills: Use absorbent pads to soak up the liquid. Place the used pads in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to these procedures, you are not only ensuring compliance with regulations but also actively participating in the collective responsibility to safeguard our scientific community and the world we share. When in doubt, always consult with your institution's Environmental Health and Safety department for guidance.
References
-
CHEMOS GmbH & Co. KG. Safety Data Sheet: quinoline.[Link]
-
Kremer Pigmente. Safety Data Sheet: Quinacridone Red Magenta, PV 19.[Link]
-
MDPI. A New Method for Environmental Risk Assessment of Pollutants Based on Multi-Dimensional Risk Factors.[Link]
-
Northwestern University. Hazardous Waste Disposal Guide.[Link]
-
State of Michigan. MHA Healthcare Pharmaceutical Waste Management Guide.[Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
